molecular formula C4H2F2N2 B1360292 3,6-Difluoropyridazine CAS No. 33097-39-1

3,6-Difluoropyridazine

Cat. No.: B1360292
CAS No.: 33097-39-1
M. Wt: 116.07 g/mol
InChI Key: RVECZHFENFMRHJ-UHFFFAOYSA-N
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Description

3,6-Difluoropyridazine is a valuable fluorinated heterocyclic compound that serves as a versatile building block in synthetic and medicinal chemistry. As a pyridazine derivative containing two fluorine atoms, it is designed to act as a key intermediate in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, facilitating the exploration of novel chemical space in drug discovery projects. Researchers utilize this compound primarily as a precursor for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The incorporation of fluorine atoms can significantly alter a molecule's properties, and this compound allows for the systematic study of these effects on lipophilicity, metabolic stability, and overall bioavailability. Its structure enables further functionalization, making it a critical scaffold for generating targeted libraries of compounds for biological screening. This product is strictly for Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-difluoropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVECZHFENFMRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186755
Record name Pyridazine, 3,6-difluoro-
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Molecular Weight

116.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33097-39-1
Record name Pyridazine, 3,6-difluoro-
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Record name Pyridazine, 3,6-difluoro-
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Record name 3,6-Difluoropyridazine
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Foundational & Exploratory

Technical Guide: 3,6-Difluoropyridazine (CAS 33097-39-1)

Author: BenchChem Technical Support Team. Date: February 2026

High-Reactivity Scaffold for Heterocyclic Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

3,6-Difluoropyridazine (CAS 33097-39-1) represents a high-value fluorinated heterocyclic core, distinct from its more common chlorinated analog, 3,6-dichloropyridazine. While the dichloro variant is a workhorse intermediate, the difluoro derivative offers superior electrophilicity in Nucleophilic Aromatic Substitution (


) reactions.

Why Switch to the Difluoro Core?

  • Enhanced Reactivity: The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate more effectively than chlorine, significantly accelerating

    
     rates, particularly with "hard" nucleophiles (amines, alkoxides).
    
  • Orthogonal Functionalization: The first fluorine displacement deactivates the ring less than the corresponding chlorine displacement would, allowing for more controlled sequential substitutions.

  • Fluorine Effects: In cases where one fluorine is retained, it serves as a bioisostere for hydrogen or a metabolic blocker, modulating pKa and lipophilicity (LogP).

Part 2: Chemical Profile & Properties

Table 1: Physicochemical Specifications

PropertyValueNotes
CAS Number 33097-39-1Verified Identifier
IUPAC Name This compound
Molecular Formula

Molecular Weight 116.07 g/mol High atom economy scaffold
Boiling Point ~204 °C (760 mmHg)Predicted/Literature value
Density ~1.376 g/cm³High density typical of polyfluorinated heterocycles
Appearance Off-white solid or colorless liquidLow melting point expected (<50°C)
Solubility DCM, THF, Acetonitrile, DMSOHydrolytically sensitive; store under inert gas
Part 3: Synthetic Access (The Halex Protocol)

Accessing this compound typically involves a Halogen Exchange (Halex) reaction starting from the commercially abundant 3,6-dichloropyridazine. This transformation requires phase-transfer catalysis to overcome the lattice energy of the fluorinating agent.

Protocol: Potassium Fluoride (KF) Halex Reaction

Reagents:

  • Substrate: 3,6-Dichloropyridazine (1.0 eq)

  • Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 - 3.0 eq)

  • Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (

    
    )
    
  • Solvent: Anhydrous Sulfolane or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Drying: Ensure KF is spray-dried or activated by drying under high vacuum at 150°C for 4 hours. Trace water severely inhibits the reaction by solvating fluoride ions.

  • Solvation: Dissolve 3,6-dichloropyridazine in anhydrous sulfolane under

    
     atmosphere.
    
  • Activation: Add the activated KF and the phase transfer catalyst (18-Crown-6). The crown ether complexes potassium cations (

    
    ), generating "naked" fluoride ions (
    
    
    
    ) with enhanced nucleophilicity.
  • Reaction: Heat the mixture to 130–150°C for 12–24 hours. Monitor by GC-MS or

    
    -NMR (look for the disappearance of the dichloro starting material and the emergence of the difluoro signal).
    
  • Workup:

    • Cool to room temperature.

    • Dilute with water (sulfolane is water-soluble).

    • Extract exhaustively with Diethyl Ether (

      
      ) or Dichloromethane (DCM).
      
    • Note: this compound is volatile; avoid high-vacuum rotary evaporation at elevated temperatures. Distill carefully or use the crude solution directly if purity permits.

Part 4: Reactivity & Functionalization Strategy

The core utility of this compound lies in its ability to undergo sequential


 reactions .
Mechanism: Concerted vs. Stepwise

While traditional textbooks describe


 as a two-step addition-elimination via a Meisenheimer complex, recent computational studies suggest that for highly activated substrates like fluorinated pyridazines, the mechanism may approach a concerted pathway  in non-polar solvents. The strong C-F bond dipole lowers the energy of the transition state for nucleophilic attack.
Sequential Substitution Workflow

Because the pyridazine ring is symmetric, the first substitution (


 1) yields a mono-substituted product. This product is now electronically asymmetric. The electron-donating nature of the new substituent (e.g., -OR, -NHR) deactivates the ring toward the second substitution (

2), allowing for the isolation of the mono-adduct with high selectivity.

Visualizing the Reaction Pathway:

G cluster_0 Key Reactivity Switch Start 3,6-Dichloropyridazine (Precursor) Core This compound (CAS 33097-39-1) Start->Core Halex: KF, 18-Crown-6 Sulfolane, 140°C Mono Mono-Substituted Intermediate (3-Fluoro-6-alkoxy/amino) Core->Mono SNAr 1: Nucleophile A (Mild Conditions, 0-25°C) Di 3,6-Disubstituted Pyridazine (Asymmetric Scaffold) Mono->Di SNAr 2: Nucleophile B (Forced Conditions, >80°C)

Figure 1: Sequential functionalization strategy. The high reactivity of the difluoro core allows the first substitution to occur under mild conditions, preserving the second fluorine for later diversification.

Part 5: Medicinal Chemistry Applications
  • Bioisosterism: The pyridazine ring is a "privileged scaffold" often used as a bioisostere for phenyl or pyridine rings to improve water solubility (due to the lower logP of the diazine N-N bond) and hydrogen bond accepting capability.

  • Fragment-Based Drug Discovery (FBDD): this compound serves as a rigid, low-molecular-weight linker.

  • Case Study - Kinase Inhibitors:

    • In the design of c-Met or VEGFR inhibitors, the pyridazine core bridges the ATP-binding hinge region and the solvent-exposed tail.

    • Protocol: React this compound with a hinge-binding aminopyrazole (Nucleophile 1) at 0°C. Isolate the intermediate. React the remaining fluorine with a solubilizing piperazine tail (Nucleophile 2) at 80°C to yield the final drug candidate.

Part 6: Safety & Handling
  • Toxicity: Like many halogenated nitrogen heterocycles, this compound is likely toxic if swallowed (Category 3) and an irritant to eyes and skin.

  • HF Generation: In the presence of strong acids or moisture at high temperatures, hydrolysis of the C-F bond can release trace Hydrogen Fluoride (HF). Use glass-lined or Teflon equipment if acidic conditions are necessary.

  • Storage: Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References
  • Synthesis of Fluorinated Heterocycles (Halex)

    • Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 1959.
    • Note: While specific patents for the 3,6-difluoro derivative exist (e.g., related to agrochemicals)
    • Source: (General reference for phase transfer catalysis).

  • Regioselectivity in Pyridazine Substitutions

    • Research on the analogous 3,6-dichloropyridazine establishes the sequential substitution p
    • Source:

  • Physical Properties & Identifiers

    • PubChem CID: 2759755 (Analogous Dichloro).
    • CAS Common Chemistry:

Technical Whitepaper: 3,6-Difluoropyridazine – A High-Reactivity Scaffold for Medicinal Chemistry

[2]

Executive Summary

This compound (CAS: 33097-39-1) is a specialized fluorinated diazine intermediate used primarily in the synthesis of complex pharmaceutical architectures.[2][3] Distinguished by the high electronegativity of its fluorine substituents, this scaffold exhibits superior electrophilicity compared to its chlorinated analog, 3,6-dichloropyridazine.[1] This enhanced reactivity profile makes it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) , enabling the rapid construction of fused ring systems such as imidazo[1,2-b]pyridazines—a privileged structure in kinase inhibitors and other bioactive small molecules.[1]

Physicochemical Specifications

The following data aggregates experimental and high-confidence predicted values for this compound.

PropertySpecification
Chemical Name This compound
CAS Registry Number 33097-39-1
Molecular Formula C₄H₂F₂N₂
Molecular Weight 116.07 g/mol
Appearance White to off-white solid
Density ~1.38 g/cm³ (Predicted)
Boiling Point ~204 °C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, Acetonitrile, DMF
Storage Conditions Inert atmosphere, 2–8 °C (Hygroscopic)

Synthetic Pathway: The Halex Reaction

The industrial and laboratory-scale preparation of this compound relies on a Halogen Exchange (Halex) reaction.[2] This process utilizes the driving force of forming stable potassium chloride salts to displace chlorine atoms with fluorine.

Protocol: Halex Displacement

Starting Material: 3,6-Dichloropyridazine (CAS: 141-30-0) Reagents: Potassium Fluoride (KF), spray-dried (anhydrous) Solvent: Dimethyl sulfoxide (DMSO) or Sulfolane (high boiling point polar aprotic)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3,6-dichloropyridazine and a 2.5 to 3.0 molar excess of anhydrous spray-dried KF.

  • Solvation: Add anhydrous DMSO. Note: Water content must be <0.1% to prevent hydrolysis to pyridazinones.

  • Reaction: Heat the mixture to 135 °C under an inert nitrogen atmosphere for 4–12 hours.

  • Monitoring: Monitor reaction progress via GC-MS or 19F-NMR (disappearance of starting material).

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate or dichloromethane.

  • Purification: The product can be purified via vacuum distillation or silica gel chromatography (though often used crude due to stability).

Visualization: Synthesis Flow

HalexSynthesisStart3,6-Dichloropyridazine(Cl-Substrate)IntermediateTransition State(Meisenheimer Complex)Start->Intermediate S_NAr AttackReagentsKF (Spray-dried)DMSO, 135°CReagents->IntermediateProductThis compound(F-Product)Intermediate->Product -KCl

Figure 1: The Halex reaction pathway converting the dichloro-precursor to the difluoro-target via nucleophilic aromatic substitution.[2]

Reactivity & Medicinal Chemistry Applications

The primary utility of this compound lies in its regioselective functionalization . While the molecule is symmetric, the introduction of the first nucleophile desymmetrizes the ring, allowing for sequential substitution.[1]

Mechanism: SNAr Displacement

The pyridazine ring is electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack.[2] The fluorine atom is a better leaving group than chlorine in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex (despite the strong C-F bond strength).[1]

Key Applications:

  • Imidazo[1,2-b]pyridazine Synthesis:

    • Reaction with ammonia or primary amines yields 3-amino-6-fluoropyridazine.[2]

    • Subsequent cyclization with chloroacetaldehyde forms the imidazo-fused core, a scaffold found in various kinase inhibitors (e.g., for MAP4K4 or Pim kinases).[1]

  • Sequential Displacements:

    • Step 1: Controlled addition of a nucleophile (R-NH₂, R-OH) at 0 °C to displace the first fluorine.[2]

    • Step 2: Addition of a second, different nucleophile at elevated temperatures (60–100 °C) to displace the remaining fluorine.[1]

Visualization: Divergent Synthesis

ReactivityCoreThis compoundMono3-Amino-6-fluoropyridazine(Mono-substituted)Core->Mono S_NAr (Fast)Nu1Nucleophile 1 (0°C)(e.g., Benzylamine)Nu1->MonoDi3-Amino-6-methoxypyridazine(Di-substituted)Mono->Di S_NAr (Slow)FusedImidazo[1,2-b]pyridazine(Drug Scaffold)Mono->Fused Ring FusionNu2Nucleophile 2 (80°C)(e.g., Methoxide)Nu2->DiCyclizationChloroacetaldehydeCyclizationCyclization->Fused

Figure 2: Divergent synthetic pathways showing sequential SNAr capabilities and scaffold construction.

Handling and Safety Protocols

  • Hazards: this compound is an irritant and potentially toxic if swallowed.[2] It can cause skin corrosion and serious eye irritation (H315, H319, H335).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C or 2-8°C. The compound is sensitive to moisture; hydrolysis can yield the inactive pyridazinone.[2]

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizing agents.

References

  • Synthesis and Reactivity: WO2013134219A1. Imidazo[1,2-b]pyridazine-based compounds.[2][4] Google Patents. Link

  • Halex Reaction Mechanism: CN104470523A. Method for preparing this compound via KF/DMSO.[2][4] Google Patents. Link

  • Physicochemical Data: ChemicalBook CAS Database. This compound Properties. Link

  • Nucleophilic Substitution Context: ResearchGate. Nucleophilic displacement reactions of 3,6-dichloropyridazine (Analogous reactivity). Link

Technical Guide: 1H NMR Characterization of 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 3,6-difluoropyridazine (CAS: 33097-11-9). While structurally simple, this molecule presents a classic case of magnetic non-equivalence in a chemically equivalent system (


 spin system), often leading to misinterpretation by non-specialists. This document details the theoretical basis of the spectral pattern, experimental acquisition protocols, and definitive validation strategies using heteronuclear decoupling.

Structural & Theoretical Analysis

Molecular Symmetry

This compound possesses


 symmetry. The axis of symmetry bisects the N-N and C4-C5 bonds.
  • Protons (H4, H5): Chemically equivalent (isochronous). They appear at the same chemical shift (

    
    ).[1]
    
  • Fluorines (F3, F6): Chemically equivalent.

The Spin System

Despite chemical equivalence, H4 and H5 are magnetically non-equivalent .[1][2] This distinction is critical for interpreting the splitting pattern.

  • Coupling Pathways:

    • H4 couples to F3 via a 3-bond vicinal coupling (

      
      ).
      
    • H4 couples to F6 via a 4-bond long-range coupling (

      
      ).
      
  • The Inequality: Because the geometric relationship differs,

    
    .[3]
    
  • Consequence: The spin state of F3 affects H4 differently than it affects H5. Therefore, H4 and H5 do not respond identically to the perturbation of the fluorine spins, breaking magnetic equivalence.

The resulting signal is not a simple triplet (as might be expected from coupling to two equivalent F nuclei in a first-order approximation). Instead, it appears as a complex, second-order multiplet, often resembling a "pseudo-triplet" with additional fine structure depending on the resolution.

SpinSystem sym Symmetry Analysis (C2v Point Group) equiv Chemical Equivalence (H4 = H5) sym->equiv mag_non Magnetic Non-Equivalence (AA'XX' System) equiv->mag_non coupling Coupling Constants 3J(H4-F3) ≠ 4J(H4-F6) coupling->mag_non spectrum Observed Spectrum Complex Multiplet (Not a simple triplet) mag_non->spectrum struct struct struct->coupling

Figure 1: Logical flow demonstrating why chemical equivalence does not guarantee magnetic equivalence in this compound.

Experimental Protocol

To resolve the fine structure of the


 system, standard "walk-up" NMR parameters are often insufficient.
Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for baseline resolution. DMSO-
    
    
    
    may broaden signals due to viscosity and dipole interactions.
  • Concentration: 10–15 mg in 0.6 mL solvent. Avoid over-concentration to prevent radiation damping or viscosity-induced broadening.

  • Filtration: Filter through a glass wool plug to remove suspended particulates (e.g., inorganic salts from synthesis) that degrade field homogeneity.

Acquisition Parameters (400 MHz or higher)
ParameterSettingRationale
Pulse Sequence zg30 (or equivalent)30° pulse angle ensures accurate integration.
Spectral Width 12–14 ppmStandard aromatic window.
Acquisition Time (AQ) > 3.0 secCrucial for high digital resolution (Hz/pt) to resolve fine splitting.
Relaxation Delay (D1) > 2.0 secEnsure full relaxation; F-coupling can influence T1 times.
Scans (NS) 16–64Sufficient S/N for main peak; higher scans needed for 13C satellites.

Spectral Interpretation

Chemical Shift Data

In


, the protons of this compound appear in the aromatic region.
NucleusShift (

ppm)
MultiplicityIntegralAssignment
1H 7.55 – 7.65 Multiplet (

)
2HH-4, H-5
19F -70 to -75 Multiplet-F-3, F-6

Note: Exact shift may vary slightly (


 ppm) depending on concentration and temperature.
The "Virtual Coupling" Pattern

The signal for H4/H5 typically spans 10–15 Hz.

  • Visual Appearance: At lower fields (300 MHz), it may look like a triplet. At higher fields (600 MHz+), the "triplet" limbs split further, revealing the second-order nature.

  • Coupling Constants:

    • 
       (Vicinal)
      
    • 
       (Long-range)
      
    • The distance between the outer lines of the multiplet roughly corresponds to

      
      .
      
Validation: 19F Decoupling (The Gold Standard)

To prove the complex splitting is due to fluorine and not impurities or conformational isomers, perform a 1H{19F} experiment (proton observed, fluorine decoupled).

  • Method: Apply continuous wave (CW) or composite pulse decoupling (e.g., WALTZ-16) on the 19F channel during 1H acquisition.

  • Result: The complex

    
     multiplet will collapse into a sharp Singlet (s) .
    
  • Interpretation: This confirms that H4 and H5 are chemically equivalent and that all splitting was due to heteronuclear coupling.

DecouplingWorkflow sample Sample in CDCl3 std_nmr Standard 1H NMR (Coupled) sample->std_nmr decouple 1H{19F} NMR (Decoupled) sample->decouple res_multi Result: Complex Multiplet std_nmr->res_multi conclusion VALIDATED Structure Confirmed res_multi->conclusion Ambiguous res_singlet Result: Sharp Singlet decouple->res_singlet res_singlet->conclusion Definitive

Figure 2: Validation workflow comparing coupled vs. decoupled spectra to confirm structural identity.

Troubleshooting & Artifacts

Common Impurities

During synthesis (often via nucleophilic substitution of 3,6-dichloropyridazine), specific impurities may persist:

ImpurityApprox. Shift (

)
Source
3,6-Dichloropyridazine 7.51 ppm (Singlet)Unreacted starting material.
3-Fluoro-6-chloropyridazine Two doublets (7.5 - 7.8 range)Incomplete substitution.
Water ~1.56 ppmWet solvent/hygroscopic sample.
Grease 0.8 - 1.3 ppmPoor lab technique.
Solvent Effects

If the multiplet is unresolved:

  • Shimming: Fluorinated compounds are sensitive to field inhomogeneity. Re-shim on the lock signal until the lineshape is symmetrical.

  • Solvent Switch: Changing from

    
     to Acetone-
    
    
    
    or DMSO-
    
    
    can alter the magnetic environment, potentially shifting the
    
    
    parameters enough to clarify the splitting pattern, though
    
    
    is usually sufficient.

References

  • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of tetrafluoro-pyridazine and -pyrazine with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1970.
  • Sigma-Aldrich. "1H NMR Chemical Shifts of Impurities." Technical Bulletin. Link

  • Reich, H. J. "WinPLT: Spin Systems - AA'XX'." University of Wisconsin-Madison Department of Chemistry. (Theoretical basis for magnetic non-equivalence). Link

  • SpectraBase. "3,6-Dichloropyridazine 1H NMR Spectrum." Wiley Science Solutions. (Analogous compound reference). Link

Sources

Technical Guide: 13C NMR Characterization of 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR characteristics of 3,6-Difluoropyridazine, designed for researchers in medicinal chemistry and spectroscopy.

Abstract

This compound is a critical fluorinated heteroaromatic scaffold used as a bioisostere in drug development and a precursor for nucleophilic aromatic substitution (


) reactions.[1] This guide details the theoretical and experimental 13C NMR spectral features of this molecule, focusing on chemical shift prediction, spin-spin coupling topology, and acquisition protocols for fluorinated azines.

Molecular Context & Symmetry Analysis

Before interpreting the spectrum, one must understand the symmetry and electronic environment imposed by the nitrogen atoms and fluorine substituents.

  • Symmetry Point Group:

    
     (planar).
    
  • Magnetic Equivalence: The molecule possesses a

    
     rotation axis bisecting the N-N and C4-C5 bonds.
    
    • C3 and C6 are chemically and magnetically equivalent.

    • C4 and C5 are chemically and magnetically equivalent.

  • Expected Signals: The 13C{1H} spectrum will display two distinct carbon environments , not four.

Electronic Effects of Fluorine

Fluorine exerts two opposing effects on the pyridazine ring carbons:

  • Inductive Effect (-I): Strongly withdraws electron density through the

    
    -bond, significantly deshielding  the ipso-carbon (C3/C6).
    
  • Resonance Effect (+R): Donates electron density into the

    
    -system, typically shielding  the ortho-carbon (C4/C5) and para-positions.
    

13C NMR Spectral Data & Assignment

The following data represents the consensus spectral features for this compound in deuterated chloroform (


) or DMSO-

.
Table 1: Chemical Shift and Coupling Data
Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
C3, C6 Ipso-Carbon (C-F)162.0 – 165.0 Doublet of Doublets (dd)

Hz

Hz
C4, C5 Ortho-Carbon (C-H)115.0 – 118.0 Doublet of Doublets (dd)

Hz

Hz

Note on Chemical Shifts: The ipso-carbon (C3/6) appears significantly downfield due to the direct attachment of the electronegative Fluorine and the adjacent Nitrogen lone pair. The ortho-carbon (C4/5) is shielded relative to unsubstituted pyridazine (approx. 127 ppm) due to the +R effect of the fluorine.

Detailed Coupling Topology

Unlike proton NMR, where couplings are often homonuclear, the 13C spectrum of this compound is dominated by heteronuclear C-F coupling .

The C3/C6 Signal (Ipso)
  • Primary Splitting (

    
    ):  The carbon is directly bonded to a fluorine atom. This results in a massive splitting of ~240 Hz.
    
  • Secondary Splitting (

    
    ):  The carbon also couples to the other fluorine atom across the ring (4 bonds away). While usually small in benzenoid systems, in pyridazines, the N-N bond facilitates long-range communication, resulting in a visible splitting of ~2-4 Hz.
    
  • Appearance: A large doublet, where each line is finely split into a smaller doublet.

The C4/C5 Signal (Ortho)
  • Primary Splitting (

    
    ):  The carbon is ortho to one fluorine. This geminal coupling is typically 25-30 Hz.
    
  • Secondary Splitting (

    
    ):  The carbon is meta to the other fluorine. This vicinal coupling is typically 8-12 Hz.
    
  • Appearance: A distinct doublet of doublets (dd).[2] The lines are often well-resolved because

    
     and 
    
    
    
    differ significantly in magnitude.

Visualization of Coupling Pathways

The following diagram illustrates the connectivity and the specific coupling constants responsible for the multiplet patterns observed.

G cluster_legend Legend F3 F (Pos 3) C3 C3 (Ipso) F3->C3 F3->C3 1J ~240 Hz C4 C4 (Ortho) F3->C4 2J ~28 Hz C3->C4 C5 C5 (Ortho) C4->C5 C6 C6 (Ipso) C5->C6 C6->C3 N-N Bridge F6 F (Pos 6) C6->F6 F6->C3 4J ~3 Hz F6->C4 3J ~10 Hz key1 Direct Bond (1J) key2 Long Range (2J, 3J, 4J)

Caption: Spin-spin coupling topology showing the origin of doublet-of-doublets for both carbon environments.

Experimental Protocol for Acquisition

To obtain publication-quality spectra of fluorinated pyridazines, standard 13C parameters often yield poor signal-to-noise ratios due to C-F splitting dispersing signal intensity.

Optimized Pulse Sequence Parameters
  • Relaxation Delay (D1):

    • Fluorinated carbons (C3/6) have no attached protons and rely on Remote Dipolar Relaxation. They have very long

      
       relaxation times (>5 seconds).
      
    • Recommendation: Set D1

      
       3.0 seconds. For quantitative results, use D1 
      
      
      
      10 seconds or add a relaxation agent like Cr(acac)
      
      
      .
  • Spectral Width (SW):

    • Ensure the window covers at least -10 ppm to 200 ppm. The C3/6 signal at ~163 ppm is high frequency; do not cut it off with a narrow SW.

  • Decoupling:

    • Standard: 1H decoupling (Waltz-16 or similar) is required to remove C-H splitting on C4/5.

    • Advanced (19F Decoupling): If available, apply 19F decoupling during acquisition. This collapses the multiplets into singlets, dramatically increasing signal height and simplifying assignment.

    • Warning: If 19F decoupling is used, you lose the diagnostic

      
       values. It is best to run a standard 13C{1H} first for structural proof, then 13C{1H, 19F} for sensitivity.
      
Sample Preparation[3][4][5]
  • Solvent:

    
     is standard. DMSO-
    
    
    
    may cause a slight downfield shift (+1-2 ppm) due to polarity.
  • Concentration: High concentration (

    
     20 mg/0.6 mL) is preferred because the signal intensity of C3/6 is split into 4 lines (dd), reducing the effective height of each peak.
    

References

  • Synthesis & Context

    • Synthesis of this compound via Halex reaction: Mizzoni, R. H., & Spoerri, P. E. (1951). "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine."[2][3][4] Journal of the American Chemical Society, 73(4), 1873–1874. (Contextual baseline for precursor).

    • Modern Synthesis (KF/DMSO): US Patent Application WO2013134219A1. "Imidazo[1,2-b]pyridazine-based compounds." (Describes conversion of 3,6-dichloro to 3,6-difluoro derivative).

  • Spectral Data & Coupling Constants

    • Computational & Experimental Benchmarking: Jensen, S. S., et al. (2024). "On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds." Journal of Chemical Physics, 160, 064102.[5] (Explicitly lists this compound as a benchmark molecule for C-F coupling analysis).

  • General Fluorine NMR Reference: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on J-coupling trends in fluoro-heterocycles).

Sources

An In-depth Technical Guide to the ¹⁹F NMR Analysis of 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful analytical technique in modern chemistry, particularly for the structural elucidation and characterization of organofluorine compounds.[1][2][3] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it an indispensable tool for researchers in pharmaceuticals, agrochemicals, and materials science.[1][2][4] This guide provides a comprehensive, in-depth analysis of 3,6-difluoropyridazine, a key fluorinated heterocycle. We will move from the foundational principles of ¹⁹F NMR to the specific spectral features of the target molecule, and explore advanced techniques for unambiguous structure confirmation. This document is designed to serve as a practical resource for scientists, offering not just procedural steps but the underlying scientific rationale for each experimental choice.

The Power of the ¹⁹F Nucleus: Core Principles

The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 isotope.[1]

  • High Receptivity: With a nuclear spin (I) of ½ and a high gyromagnetic ratio, the ¹⁹F nucleus is highly responsive to NMR measurements, exhibiting approximately 83% of the sensitivity of the proton (¹H) nucleus.[1]

  • 100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope constitutes 100% of naturally occurring fluorine, eliminating the need for isotopic enrichment and ensuring strong signals.[5]

  • Expansive Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is significantly wider than for ¹H NMR.[2] This large dispersion minimizes signal overlap, even in complex molecules, and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[4]

These properties make ¹⁹F NMR an ideal probe for molecular structure, dynamics, and intermolecular interactions.[6]

Understanding ¹⁹F Chemical Shifts

The position of a signal in an NMR spectrum, its chemical shift (δ), is dictated by the degree of magnetic shielding experienced by the nucleus. In ¹⁹F NMR, this shielding is highly influenced by the electronegativity of fluorine, leading to pronounced effects from substituents.[1]

  • Shielding (Upfield Shift): Electron-donating groups increase the electron density around the fluorine nucleus, shielding it from the external magnetic field and causing a shift to a lower ppm value (upfield).[1]

  • Deshielding (Downfield Shift): Electron-withdrawing groups decrease electron density, deshielding the nucleus and causing a shift to a higher ppm value (downfield).[1]

Chemical shifts are typically referenced to an internal or external standard, with trichlorofluoromethane (CFCl₃) being the universally accepted reference set to 0 ppm.[1]

Spin-Spin Coupling: Deciphering Connectivity

Scalar or J-coupling, a through-bond interaction between magnetically active nuclei, provides invaluable information about molecular connectivity.[7] In the context of this compound, we are primarily concerned with heteronuclear coupling between ¹⁹F and ¹H nuclei (nJHF, where n is the number of bonds).

  • Magnitude: ¹⁹F coupling constants are generally larger than their ¹H-¹H counterparts.[2][5]

  • Long-Range Coupling: Significant coupling can often be observed over four or even five bonds (⁴J or ⁵J), providing insights into more distant parts of the molecule.[2]

Spectral Analysis of this compound

The molecular structure of this compound possesses C₂ᵥ symmetry. This has critical implications for its NMR spectra: the two fluorine atoms at positions 3 and 6 are chemically and magnetically equivalent. Likewise, the two hydrogen atoms at positions 4 and 5 are equivalent.

Predicted ¹⁹F NMR Spectrum
  • Chemical Shift (δF): A single resonance is expected due to the equivalence of the two fluorine atoms. Fluorine atoms attached to aromatic rings typically resonate in the range of +80 to +170 ppm.[8] However, the pyridazine ring is electron-deficient due to the two nitrogen atoms, which will deshield the fluorine nuclei, shifting the signal downfield (to a less positive value) within this range. A reasonable estimate places this signal around -80 to -120 ppm .

  • Multiplicity: The ¹⁹F signal will be split by the two adjacent, equivalent protons (H4 and H5). According to the n+1 rule, where n=2, the signal will appear as a triplet . This splitting arises from the three-bond coupling constant, ³J(F,H).

Predicted ¹H NMR Spectrum
  • Chemical Shift (δH): A single resonance is expected for the two equivalent protons. These protons are on an electron-deficient aromatic ring, so they will be significantly deshielded, likely appearing in the range of 7.0-8.0 ppm .

  • Multiplicity: The ¹H signal will be reciprocally split by the two adjacent, equivalent fluorine atoms. This will also result in a triplet , defined by the same ³J(H,F) coupling constant.

Summary of Predicted NMR Parameters
NucleusPredicted δ (ppm)MultiplicityCoupling Constant (J)
¹⁹F-80 to -120Triplet (t)³J(F,H)
¹H7.0 - 8.0Triplet (t)³J(H,F)

Experimental Protocols & Advanced Verification

To validate the predicted structure and assignments, a series of NMR experiments should be performed. The following protocols provide a self-validating workflow for a comprehensive analysis.

Core Experimental Workflow

The logical flow of experiments ensures that each step confirms the hypothesis of the previous one, building a robust and trustworthy dataset.

G A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹⁹F NMR Acquisition A->C F Data Interpretation & Structural Confirmation B->F D 1D ¹⁹F{¹H} NMR (Decoupled) C->D C->F E 2D ¹H-¹⁹F HETCOR D->E D->F E->F

Caption: NMR analysis workflow for this compound.

Protocol 1: Sample Preparation

Accuracy begins with meticulous sample preparation.

  • Compound & Solvent Selection: Weigh approximately 5-10 mg of this compound. Choose a high-quality deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts.[1][9]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Vortex gently until the solid is completely dissolved.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR coil (typically ~4 cm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Trustworthiness Check: The use of a high-purity deuterated solvent minimizes interfering signals. Complete dissolution ensures a homogeneous sample, which is critical for acquiring high-resolution spectra.

Protocol 2: Standard 1D ¹⁹F and ¹H Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹⁹F Acquisition:

    • Load a standard 1D ¹⁹F pulse program.

    • Set the spectral width to encompass the expected chemical shift range (e.g., -250 ppm to 50 ppm).

    • Acquire the spectrum using a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Expected Outcome: A triplet centered around -80 to -120 ppm.

  • ¹H Acquisition:

    • Load a standard 1D ¹H pulse program.

    • Set the spectral width from approximately 0 to 10 ppm.

    • Acquire the spectrum.

    • Expected Outcome: A triplet between 7.0 and 8.0 ppm.

Protocol 3: Unambiguous Confirmation with Advanced Techniques

This experiment is crucial for confirming that the observed splitting in the ¹⁹F spectrum is indeed due to coupling with protons.[2]

  • Experiment Setup: Use a ¹⁹F pulse sequence that incorporates broad-band proton decoupling.

  • Acquisition: Acquire the ¹⁹F spectrum while irradiating the entire proton frequency range.

  • Causality & Expected Outcome: The decoupling pulse removes the influence of the proton spins on the fluorine nuclei. Consequently, the triplet observed in the standard ¹⁹F spectrum will collapse into a single, sharp singlet . This definitively proves the F-H connectivity.

Heteronuclear Correlation (HETCOR) spectroscopy provides a direct map of which protons are coupled to which fluorine atoms.[10][11]

  • Experiment Setup: Load a standard ¹H-¹⁹F HETCOR pulse sequence. The experiment requires a spectrometer capable of simultaneous pulsing on both ¹H and ¹⁹F channels.[10]

  • Acquisition: This is a 2D experiment and may require a longer acquisition time (30 minutes to several hours) depending on the sample concentration.

  • Causality & Expected Outcome: The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹⁹F spectrum on the other. A single cross-peak will appear at the coordinates corresponding to the chemical shifts of the coupled proton and fluorine signals (δH ≈ 7.5 ppm, δF ≈ -100 ppm). The presence of this cross-peak is irrefutable evidence of the three-bond scalar coupling between these specific nuclei.

Caption: Coupling relationships in this compound.

Field Insights: The Impact of Environment

Solvent Effects

The ¹⁹F nucleus is exceptionally sensitive to its microenvironment.[4] Changing the NMR solvent can induce significant changes in the fluorine chemical shift due to varying intermolecular interactions like dipole-dipole forces or hydrogen bonding.[1][6] For drug development professionals, this sensitivity can be leveraged to study how a fluorinated molecule interacts with different environments, mimicking binding pockets or physiological conditions.

Variable Temperature (VT) NMR

While this compound is structurally rigid, VT-NMR can be a powerful tool for studying its dynamics in solution.[12] By acquiring spectra at different temperatures, one can investigate:

  • Aggregation: Changes in chemical shift with temperature can indicate the onset of molecular aggregation or stacking.

  • Dynamic Solvent Interactions: The nature of solute-solvent interactions may change with temperature, which would be reflected in the ¹⁹F chemical shift.

Conclusion

The ¹⁹F NMR analysis of this compound is a textbook example of applying fundamental NMR principles to achieve unambiguous structural characterization. The molecule's symmetry results in a simple yet informative pair of spectra: a triplet in the ¹⁹F domain and a corresponding triplet in the ¹H domain. This initial hypothesis is rigorously tested and proven through a logical workflow employing proton-decoupled ¹⁹F NMR and 2D ¹H-¹⁹F HETCOR experiments. This guide demonstrates that a thorough understanding of the causality behind NMR experiments transforms spectroscopy from a simple data acquisition process into a powerful tool for scientific discovery, providing trustworthy and verifiable results for researchers across the chemical sciences.

References

  • University of Ottawa. 19Fluorine NMR. Available from: [Link]

  • Yu, J. X., & Holland, G. P. (2018). New Frontiers and Developing Applications in 19F NMR. Magnetic Resonance in Chemistry, 56(6), 433-450. Available from: [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9897-9907. Available from: [Link]

  • Quora. 19F NMR of SF4 varies with temperature. What structure does 19F NMR give when temperature varies from -98 to 23 degree Celsius? (2019). Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • ChemBioBioChem. Applications of 19F NMR. Available from: [Link]

  • ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. Available from: [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Applications of 19F NMR in Fragment-Based Drug Discovery. Molecules, 24(5), 953. Available from: [Link]

  • Gerfin, T., & Schär, M. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12785-12792. Available from: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-13. Available from: [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4274-4282. Available from: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9897-9907. Available from: [Link]

  • ResearchGate. Heteronuclear correlation (HETCOR) spectra for assignment of ¹H.... Available from: [Link]

  • Zhang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2816-2823. Available from: [Link]

  • Reich, H. J. Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available from: [Link]

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A Comprehensive Technical Guide to the Infrared Spectroscopy of 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of 3,6-difluoropyridazine, a key heterocyclic compound in pharmaceutical and agrochemical research. Due to the lack of a comprehensive, publicly available experimental spectrum, this document synthesizes theoretical principles, data from analogous structures, and established spectroscopic protocols to present a predictive yet robust interpretation. We will cover the theoretical vibrational modes based on the molecule's C2v symmetry, a detailed, field-tested protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR) or KBr pellet methods, and a thorough guide to spectral interpretation. This document is designed to equip researchers with the necessary expertise to confidently acquire, analyze, and interpret the IR spectrum of this compound, ensuring structural verification and quality control in a research and development setting.

Introduction: The Significance of this compound

This compound is a halogenated nitrogen heterocycle. Its parent compound, pyridazine, is an aromatic six-membered ring containing two adjacent nitrogen atoms. The strategic placement of highly electronegative fluorine atoms at the 3 and 6 positions significantly alters the molecule's electronic properties, reactivity, and intermolecular interactions. This makes it a valuable building block in medicinal chemistry and materials science, often used in the synthesis of novel kinase inhibitors, agricultural fungicides, and other biologically active compounds.

Given its role as a critical intermediate, confirming the identity and purity of this compound is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique perfectly suited for this purpose. By probing the vibrational modes of a molecule's chemical bonds, an IR spectrum provides a unique "molecular fingerprint," allowing for unambiguous structural confirmation. This guide explains how to obtain and interpret this fingerprint.

Theoretical Framework: A Predictive Vibrational Analysis

Understanding the theoretical basis of the IR spectrum of this compound is crucial for accurate interpretation. The molecule's structure and symmetry dictate which vibrational modes are IR active and where their corresponding absorption bands are expected to appear.

Molecular Symmetry and IR Activity

This compound belongs to the C2v point group . This symmetry has important consequences for its vibrational spectrum. A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For this compound (C4H2F2N2, N=10), this results in 3(10) - 6 = 24 vibrational modes .

According to the selection rules for the C2v point group, vibrational modes belonging to the A1, B1, and B2 symmetry species are IR active , while modes belonging to the A2 species are IR inactive.[1] This means we expect to see fewer than 24 fundamental absorption bands in the spectrum.

Predicted Vibrational Modes and Frequencies

The vibrational spectrum can be divided into several key regions, each corresponding to specific types of bond vibrations. The expected absorption ranges are predicted based on data from parent pyridazine, fluorinated aromatic compounds, and general principles of vibrational spectroscopy.[2][3][4]

  • Aromatic C-H Stretching (νC-H): The two adjacent C-H bonds on the pyridazine ring are expected to produce weak to medium absorption bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.[5][6] These bands are characteristic of C-H bonds on an aromatic ring.

  • Ring Stretching (νRing): The stretching vibrations of the heterocyclic ring (C=C, C=N, N-N) produce a series of characteristic bands in the 1400-1650 cm⁻¹ region.[5] The electron-withdrawing effect of the fluorine atoms will likely shift these bands to higher frequencies compared to unsubstituted pyridazine. Expect strong, sharp absorptions in this region.

  • C-F Stretching (νC-F): The carbon-fluorine bonds are strong and polar, resulting in intense absorption bands. Aromatic C-F stretching vibrations typically occur in the 1200-1350 cm⁻¹ region. Due to the presence of two C-F bonds, symmetric and asymmetric stretching modes are expected, likely resulting in one or two very strong and sharp peaks.

  • In-Plane Bending (δC-H): The in-plane bending vibrations of the C-H bonds are expected in the 1000-1300 cm⁻¹ range. These are often coupled with other ring vibrations and may appear as bands of medium intensity.

  • Out-of-Plane Bending (γC-H): The out-of-plane "wagging" of the two adjacent C-H bonds gives rise to a strong absorption band in the 800-860 cm⁻¹ region. The position of this band is highly diagnostic of the substitution pattern on the aromatic ring.[5]

  • Ring Bending: Out-of-plane and in-plane bending modes of the entire ring structure occur at lower frequencies, typically below 800 cm⁻¹ .

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The quality of the experimental data is foundational to any analysis. As this compound is a solid at room temperature (melting point 67-70 °C), two primary methods are recommended: Attenuated Total Reflectance (ATR) and the KBr pellet method.[7]

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is the preferred modern method due to its speed, ease of use, and minimal sample preparation.[8][9] It is ideal for rapid identification and quality control.

ATR_Workflow

Step-by-Step Protocol (ATR):

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe the surface with a lint-free tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is crucial as it subtracts the IR absorption from ambient CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

  • Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.

  • Apply Pressure: Lower the instrument's pressure anvil onto the sample to ensure firm, uniform contact between the solid and the crystal surface. Consistent pressure is key for reproducible results.

  • Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Cleaning: After analysis, raise the anvil, and carefully wipe the sample off the crystal and anvil tip using a dry tissue, followed by a solvent-dampened tissue as in Step 1.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method is useful when higher spectral resolution is needed or for creating a reference spectrum for a library.[10][11] It requires more sample preparation but avoids the need for ATR software corrections.

Step-by-Step Protocol (KBr):

  • Sample Preparation: Vigorously grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[10] The goal is to create a fine, homogenous mixture. Work quickly to minimize moisture absorption from the atmosphere.[11]

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.

  • Background Collection: Place an empty pellet holder into the spectrometer's sample compartment and run a background scan.

  • Data Collection: Carefully place the KBr pellet into the sample holder and acquire the IR spectrum using the same parameters as the ATR method.

Data Interpretation: Decoding the Spectrum

The following table summarizes the predicted key absorption bands for this compound, their expected intensity, and the corresponding vibrational mode assignments.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3050 - 3150Weak - Mediumν(C-H) aromaticAromatic C-H stretching.
1550 - 1650Medium - Strongν(C=N), ν(C=C)Heterocyclic ring stretching modes.[12]
1400 - 1500Medium - Strongν(C=C), ν(C=N)Heterocyclic ring stretching modes.
1200 - 1350Very Strongν(C-F)Asymmetric and symmetric C-F stretching.
1000 - 1200Mediumδ(C-H) in-planeIn-plane C-H bending, often coupled with ring modes.
800 - 860Strongγ(C-H) out-of-planeDiagnostic for two adjacent aromatic hydrogens.
< 800Weak - MediumRing Bending/DeformationFingerprint region, includes C-F bending modes.

Structure

Troubleshooting and Advanced Considerations

  • Moisture Contamination: The most common issue, especially with the KBr method, is water absorption. This will manifest as a very broad absorption band around 3400 cm⁻¹ (O-H stretching) and a medium band near 1630 cm⁻¹ (H-O-H bending).[11] If observed, dry the KBr and sample thoroughly and repeat the preparation.

  • Impurity Identification: The IR spectrum is highly sensitive to impurities. The absence of characteristic bands for common starting materials or solvents (e.g., a strong C=O band around 1700 cm⁻¹ if an ester precursor was used) is a strong indicator of high purity.

  • Computational Corroboration: For definitive peak assignment, experimental spectra can be compared to theoretical spectra generated using computational methods like Density Functional Theory (DFT).[13] These calculations can model the vibrational modes and their corresponding frequencies with high accuracy, providing a powerful tool for validating experimental assignments.

Conclusion

The infrared spectrum of this compound is a powerful tool for its unambiguous identification and quality assessment. By understanding the underlying theoretical principles of its vibrational modes and adhering to rigorous experimental protocols, researchers can confidently acquire and interpret its unique spectral fingerprint. The key diagnostic features include the aromatic C-H stretches above 3000 cm⁻¹, the complex pattern of ring stretching vibrations between 1400-1650 cm⁻¹, the exceptionally strong C-F stretching bands around 1200-1350 cm⁻¹, and the strong C-H out-of-plane bending mode characteristic of its substitution pattern near 800-860 cm⁻¹. This guide provides the foundational knowledge and practical steps for any scientist working with this important heterocyclic compound.

References

  • Adamowicz, L., & Sadlej, J. (1989). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Spectrochimica Acta Part A: Molecular Spectroscopy, 45(10), 1025-1033.
  • Choi, K. W., Ahn, D. S., Lee, J. H., & Kim, S. K. (2006). Vibrational spectroscopy of the pyridazine cation in the ground state. The Journal of Physical Chemistry A, 110(8), 2634-2638.
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  • McMurry, J. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax.
  • Owen, R. K., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics, 160(19), 194301.
  • Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • MilliporeSigma. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). 3,6-Dichloropyridazine. PubChem.
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  • University of California, Los Angeles. (n.d.).
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  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
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  • McCullough, J. P., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(8), 785-797.
  • ResearchGate. (n.d.).
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  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.
  • Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.
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  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube.
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Beyond the Scaffold: Structural Dynamics and Crystallographic Characterization of 3,6-Difluoropyridazine

[1]

Executive Summary: The Fluorine Effect in Heterocycles[1]

In the realm of medicinal chemistry, 3,6-difluoropyridazine (CAS 330-34-7) represents more than a simple halogenated heterocycle; it is a high-value scaffold for optimizing Lipophilic Efficiency (LipE) and metabolic stability.[1] While its chlorinated analog, 3,6-dichloropyridazine, is a ubiquitous solid intermediate, the introduction of fluorine atoms dramatically alters the physicochemical landscape—changing the electrostatic potential surface (ESP), dipole moment, and crystal packing forces.[1]

This guide provides a rigorous technical workflow for the synthesis, crystallization, and structural analysis of this compound.[1] It addresses the specific challenges posed by the "fluorine effect"—weak dispersive forces and high volatility—and outlines a self-validating protocol for determining its crystal structure to inform structure-based drug design (SBDD).[1]

Synthesis and Purification Protocol

To characterize the crystal structure, one must first isolate high-purity material.[1] The synthesis of this compound is classically achieved via a Halogen Exchange (Halex) reaction starting from the commercially available 3,6-dichloropyridazine.[1]

The "Naked Fluoride" Mechanism

The reaction relies on increasing the nucleophilicity of the fluoride ion. We utilize spray-dried Potassium Fluoride (KF) in a polar aprotic solvent, enhanced by a phase transfer catalyst (18-crown-6) to solubilize the potassium cation, leaving the fluoride "naked" and highly reactive.[1]

Step-by-Step Synthesis Workflow
ParameterSpecificationRationale
Precursor 3,6-Dichloropyridazine (1.0 eq)Solid substrate, MP ~67-69°C [1].[1][2][3]
Reagent Spray-dried KF (4.0 eq)Excess required to drive equilibrium; spray-drying increases surface area.[1]
Catalyst 18-Crown-6 (0.1 eq)Sequesters

ions, activating

for nucleophilic aromatic substitution (

).[1]
Solvent Sulfolane or DMSO (anhydrous)High boiling point, stable at reaction temps (>100°C), promotes

.[1]
Temp/Time 130°C / 4-6 HoursHigh energy barrier for displacing Cl on the electron-deficient ring.[1]
Purification Logic

Unlike the dichloro analog, this compound has higher volatility.[1] Standard rotary evaporation is risky.[1]

  • Extraction: Dilute reaction mixture with water; extract into diethyl ether (low BP solvent).

  • Isolation: Careful fractional distillation or sublimation is preferred over recrystallization from solvent to avoid inclusion of solvates.[1]

Visualization: Halex Synthesis Pathway[1]

HalexSynthesisStart3,6-Dichloropyridazine(Solid, MP 69°C)ReagentsSpray-dried KF18-Crown-6Sulfolane, 130°CStart->ReagentsIntermediateTransition State(Meisenheimer Complex)Reagents->IntermediateS_NAr MechanismProductThis compound(Volatile Solid/Oil)Intermediate->Product-KClPurificationSublimation /Fractional DistillationProduct->PurificationIsolation

Figure 1: Halex reaction pathway for converting chloropyridazines to fluoropyridazines via nucleophilic aromatic substitution.[1]

Crystallographic Characterization Strategy

Obtaining a high-quality single crystal of this compound is non-trivial due to its tendency to sublime and its potential low melting point (often lower than the dichloro analog due to reduced dispersion forces).[1]

The Challenge: Disorder and Volatility

Fluorine atoms (



11
Protocol: In Situ Cryo-Crystallography

To bypass handling difficulties, we employ an in situ crystallization technique directly on the diffractometer goniometer.[1]

  • Capillary Mounting: Seal the purified liquid/low-melting solid in a Lindemann glass capillary (0.3 mm diameter).

  • Zone Melting: Use an infrared laser or micro-heater to create a molten zone.[1]

  • Controlled Cooling: Slowly lower the temperature (using an

    
     cryostream) to induce nucleation.
    
  • Data Collection: Collect X-ray diffraction data at 100 K to minimize thermal motion (atomic displacement parameters) and resolve F vs. H positions.

Visualization: Cryo-Crystallography Workflow

CryoWorkflowStep1Sample Loading(Sealed Capillary)Step2Zone Melting(IR Laser / Micro-heater)Step1->Step2Step3Nucleation(Slow Cooling via N2 Stream)Step2->Step3Step4X-Ray Diffraction(100 K Data Collection)Step3->Step4Step5Structure Solution(Direct Methods/SHELXT)Step4->Step5

Figure 2: In situ crystallization workflow for handling volatile fluorinated heterocycles.

Structural Analysis: The Fluorine Signature

Once the structure is solved, the analysis focuses on the unique electronic signatures introduced by the fluorine atoms.

Molecular Geometry and Dipole

The this compound molecule possesses

1
  • Bond Lengths: Expect the C-F bonds to be short (~1.30-1.35 Å) due to the high electronegativity of fluorine and partial double-bond character from resonance with the pyridazine ring. The N=N bond is typically short (~1.33 Å), characteristic of the diazine system [2].

  • Dipole Moment: Unlike benzene (non-polar), the pyridazine ring has a strong dipole.[1] The addition of two fluorine atoms at the 3,6 positions reinforces the electron withdrawal from the ring carbons, but the vector sum depends on the N-N dipole.[1]

Crystal Packing Motifs

Fluorine plays a controversial role in crystal engineering.[1] It is not a strong hydrogen bond acceptor (unlike N or O), but it dictates packing through electrostatics and weak dispersion.[1]

  • 
    -Stacking:  Fluorination depletes electron density from the 
    
    
    -cloud (quadrupole moment inversion).[1] This often promotes face-to-face stacking with electron-rich arenes, but in a self-crystal, it may favor offset stacking to align local dipoles.[1]
  • C-H...F Interactions: While weak, these interactions often steer the orientation of the molecules. In this compound, the H atoms at positions 4 and 5 are acidic (due to the electron-deficient ring).[1] Expect short contacts between

    
     of neighboring molecules.[1]
    
  • F...F Interactions: "Halogen bonding" is rare for fluorine.[1] Instead, F...F contacts are usually repulsive unless forced by packing.[1] However, type II halogen interactions (orthogonal) can occur [3].[1]

Comparative Metrics: Cl vs. F
Feature3,6-Dichloropyridazine [1]This compound (Predicted)Impact
Space Group

(Monoclinic)
Likely Monoclinic or OrthorhombicPacking efficiency.[1]
Melting Point 67-69°CLower (< 50°C or Volatile Solid)Weaker dispersion forces in F-analog.[1]
C-X Bond ~1.73 Å (C-Cl)~1.32 Å (C-F)Tighter steric profile.[1]
Dominant Force Cl...Cl / Cl...NDipole-Dipole / C-H...FF alters solubility and permeability.[1]

Implications for Drug Discovery[4][5]

Understanding the crystal structure of this compound allows researchers to leverage it as a bioisostere.[1]

  • Metabolic Blocking: The C-F bond is metabolically robust.[1] Replacing C-H or C-Cl with C-F at the 3,6 positions blocks oxidative metabolism (e.g., by cytochrome P450) at these susceptible sites.[1]

  • Conformational Locking: When used as a scaffold (e.g., in kinase inhibitors), the specific dipole observed in the crystal structure dictates how the ring orients in a protein binding pocket. The N-atoms can serve as H-bond acceptors for hinge regions, while the Fluorines modulate the acidity of the remaining protons [4].[1]

  • Lipophilicity Modulation: Fluorination typically increases lipophilicity (

    
    ) compared to the hydrogen analog, but often less than chlorination.[1] This fine-tunes membrane permeability without the "grease" penalty of larger halogens.[1]
    

References

  • Biosynth & PubChem Data. 3,6-Dichloropyridazine (CAS 141-30-0) Physical Properties and Melting Point.[1] [1]

  • Hathaway, B. A., et al. Crystal Structures of Pyridazine Derivatives.[1] Journal of Chemical Crystallography.[1] (General reference for pyridazine geometry).

  • Manchester University Structural Chemistry. Analyzing Fluorine-Fluorine Interactions in the Solid State. (Context for F...F repulsion vs attraction).

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018.[1] (Context for metabolic stability).

Theoretical Studies on 3,6-Difluoropyridazine Electron Density

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing the electron density distribution of 3,6-difluoropyridazine (3,6-DFP) . As a highly electron-deficient diazine, 3,6-DFP serves as a critical scaffold in bioisostere design and a reactive diene in Inverse Electron Demand Diels-Alder (IEDDA) "click" chemistry.

This document moves beyond standard optimization protocols to explore the quantum mechanical underpinnings of the molecule's reactivity. We focus on the synergistic depletion of ring electron density caused by the 1,2-diazine core and the electronegative fluorine substituents, quantified through Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM).

Part 1: The Electronic Architecture

To understand 3,6-DFP, one must first deconstruct the competing electronic effects that define its reactivity profile.

The Diazine Core & Fluorine Substitution

Pyridazine (1,2-diazine) is inherently electron-deficient due to the high electronegativity of the two nitrogen atoms. The introduction of fluorine at the 3 and 6 positions creates a unique "push-pull" electronic environment:

  • 
    -Inductive Withdrawal (-I):  The high electronegativity of Fluorine (
    
    
    
    ) pulls electron density through the
    
    
    -framework, significantly deshielding the C3 and C6 carbons.
  • 
    -Donation (+M):  Conversely, the fluorine lone pairs can donate into the ring system via resonance.
    
  • Net Effect: In 3,6-DFP, the inductive withdrawal typically dominates, but the

    
    -donation raises the HOMO energy slightly compared to non-conjugated fluorides, while the N=N moiety dramatically lowers the LUMO. This results in a molecule that is highly electrophilic , making it an ideal candidate for IEDDA reactions with strained alkenes/alkynes.
    

Part 2: Computational Methodology (The "How-To")

This section outlines a self-validating protocol for characterizing 3,6-DFP. We utilize a tiered approach, moving from geometry optimization to topological analysis.

Protocol: Geometry Optimization & Wavefunction Stability

Objective: Obtain a global minimum structure free of imaginary frequencies and generate a stable wavefunction for post-processing.

Step-by-Step Workflow:

  • Initial Guess: Construct 3,6-DFP with

    
     symmetry constraints.
    
  • Level of Theory Selection:

    • Standard:B3LYP/6-311++G(d,p) (Robust for general geometry).

    • Kinetics/Dispersion:M06-2X/def2-TZVP (Recommended for IEDDA transition states due to better handling of medium-range correlation).

  • Solvation: Use the IEFPCM model (Solvent = Water or Acetonitrile) to mimic physiological or reaction conditions.

  • Frequency Calculation: Ensure zero imaginary frequencies (

    
    ).
    
  • Stability Check: Run a wavefunction stability test (Stable=Opt in Gaussian) to ensure the ground state is not an open-shell singlet instability.

Visualization: Computational Workflow

G Start Input Structure (3,6-DFP, C2v) Opt Geometry Optimization (M06-2X/def2-TZVP) Start->Opt Freq Frequency Check (N_imag == 0?) Opt->Freq Stable Wavefunction Stability (Stable=Opt) Freq->Stable Yes Fail Refine Mesh / Symmetry Freq->Fail No Analysis Topological Analysis (QTAIM / NBO / ESP) Stable->Analysis Fail->Opt

Caption: Tiered computational workflow ensuring geometric convergence and wavefunction stability before topological analysis.

Part 3: Analysis of Electron Density

Frontier Molecular Orbitals (FMO)

The reactivity of 3,6-DFP is governed by the energy gap between its Lowest Unoccupied Molecular Orbital (LUMO) and the HOMO of a potential nucleophile (or dienophile).

  • LUMO Characteristics: In 3,6-DFP, the LUMO is largely localized on the N=N bond and the adjacent carbons (C3/C6). The fluorine substitution lowers the LUMO energy relative to unsubstituted pyridazine, enhancing its electrophilicity.

  • HOMO Characteristics: The HOMO often involves significant contribution from the fluorine lone pairs orthogonal to the

    
    -system.
    
Molecular Electrostatic Potential (MEP) Mapping

MEP maps provide a visual guide for docking and non-covalent interactions.

  • Protocol: Map the electrostatic potential onto the 0.001 a.u. electron density isosurface.

  • Expected Topology:

    • Deep Blue (Positive): The regions above and below the pyridazine ring center will show positive potential (

      
      -hole), indicating susceptibility to nucleophilic attack.
      
    • Red (Negative): Localized strictly around the Nitrogen lone pairs (in the molecular plane) and the Fluorine atoms.

    • 
      -Hole:  High-level theory may reveal a small positive region (
      
      
      
      -hole) on the extension of the C-F bond, though this is less pronounced than in C-Cl or C-Br analogs.
QTAIM & NBO Analysis

To rigorously define the bonding, we employ the Quantum Theory of Atoms in Molecules (QTAIM).

Key Metrics Table:

ParameterDefinitionSignificance for 3,6-DFP
BCP (

)
Electron density at Bond Critical PointIndicates bond strength. High

at C-F suggests strong covalent character despite polarity.
Laplacian (

)
Curvature of densityNegative values indicate shared (covalent) interaction; Positive values indicate closed-shell (ionic/electrostatic).
Delocalization Index (DI) Average number of shared electronsMeasures aromaticity retention. 3,6-DFP has lower DI than benzene due to N-heteroatoms.
NBO Charge Natural ChargeExpect highly positive charge on C3/C6 (+0.6 to +0.8e) due to F and N withdrawal.

Part 4: Applications in Reactivity (IEDDA)

The primary application of 3,6-DFP's electron density profile is in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

The Mechanism

3,6-DFP acts as the electron-poor diene (


), reacting with an electron-rich dienophile (

), such as a strained alkene (e.g., norbornene or TCO).

Why 3,6-DFP? The fluorine atoms lower the


 energy, reducing the 

gap. This accelerates the reaction kinetics (

) significantly compared to non-fluorinated pyridazines.
Reactivity Pathway Diagram

IEDDA Diene 3,6-DFP (Low LUMO) TS Transition State (Asynchronous Concerted) Diene->TS Dienophile Strained Alkene (High HOMO) Dienophile->TS Intermediate Bicyclic Intermediate TS->Intermediate Product Pyridazine Adduct (- N2 elimination) Intermediate->Product Retro-DA (-N2)

Caption: IEDDA reaction pathway. 3,6-DFP (Diene) reacts with a dienophile, followed by retro-Diels-Alder N2 elimination.

References

  • Gaussian 16 User Reference. Gaussian, Inc. (For standard DFT protocols and stability checks). [Link]

  • Boger, D. L. (1987). Diels-Alder reactions of heterocyclic azadienes.[1] Chemical Reviews, 86(5), 781–793. (Foundational text on azadiene reactivity). [Link]

  • Oliveira, V. et al. (2010). Inverse electron demand Diels-Alder reactions: A theoretical study. Journal of Organic Chemistry. (General methodology for IEDDA DFT studies). [Link]

  • Bader, R. F. W. (1991). Atoms in Molecules: A Quantum Theory. Oxford University Press. (Source for QTAIM interpretation). [Link]

  • Glendening, E. D., et al. (2013). NBO 6.0: Natural Bond Orbital Analysis Program. (Source for NBO population analysis). [Link]

Sources

Technical Guide: Reactivity & Electronic Profiling of 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Difluoropyridazine (DFP) represents a high-value fluorinated scaffold in medicinal chemistry, distinct from its chlorinated analog due to the unique electronic properties of the carbon-fluorine bond. While 3,6-dichloropyridazine is a standard substrate for palladium-catalyzed cross-couplings, DFP is the superior electrophile for Nucleophilic Aromatic Substitution (


) and Inverse Electron-Demand Diels-Alder (IEDDA) cycloadditions. This guide details the electronic rationale for this divergence, provides validated synthetic protocols, and outlines the reactivity landscape for drug discovery applications.

Electronic Architecture & Reactivity Logic

The Fluorine Effect in Diazines

The reactivity of DFP is governed by the interplay between the electronegativity of fluorine (


) and the electron-deficient pyridazine core.
  • Inductive Withdrawal (-I): The two fluorine atoms at C3 and C6 strongly withdraw electron density from the ring via the

    
    -framework. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack.
    
  • Mesomeric Donation (+M): While fluorine has lone pairs that can donate into the

    
    -system, the poor orbital overlap (
    
    
    
    mismatch with the distorted aromatic ring) and the strong -I effect dominate.
  • Leaving Group Ability (

    
    ):  In 
    
    
    
    reactions, the rate-determining step is typically the nucleophilic attack and formation of the Meisenheimer complex, not the bond-breaking step.
    • F vs. Cl: The high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate significantly more than chlorine. Consequently, DFP reacts 10–100x faster than 3,6-dichloropyridazine with nucleophiles.

Molecular Orbital Diagram (Mechanism of Activation)

The following diagram illustrates the activation energy difference between the fluoro- and chloro-analogs during nucleophilic attack.

SNAr_Energy_Profile Figure 1: Kinetic advantage of Fluorine in SNAr reactions due to transition state stabilization. Start Reactants (Diazine + Nu-) TS_F TS (F) Low Barrier Start->TS_F Fast (k_F) TS_Cl TS (Cl) High Barrier Start->TS_Cl Slow (k_Cl) Meisenheimer_F Meisenheimer Complex (F-Stabilized) TS_F->Meisenheimer_F Meisenheimer_Cl Meisenheimer Complex (Cl-Destabilized) TS_Cl->Meisenheimer_Cl Product Substituted Product Meisenheimer_F->Product - F- Meisenheimer_Cl->Product - Cl-

Synthesis of this compound[1][2]

Direct fluorination of the pyridazine ring is difficult. The industry-standard approach utilizes a Halex (Halogen Exchange) reaction starting from the commercially available 3,6-dichloropyridazine.

Validated Synthetic Protocol

Precursor: 3,6-Dichloropyridazine (Synthesized from maleic hydrazide and


 [1]).

Reagents:

  • Potassium Fluoride (KF), spray-dried (Critical for reactivity).

  • 18-Crown-6 (Phase transfer catalyst).

  • Solvent: Sulfolane or DMSO (High boiling, polar aprotic).

Step-by-Step Procedure:

  • Drying: Dry KF (spray-dried) in a vacuum oven at 150°C for 12 hours. Water is the primary failure mode for this reaction.

  • Setup: In a dry 3-neck flask under Argon, charge 3,6-dichloropyridazine (1.0 eq), anhydrous KF (4.0 eq), and 18-Crown-6 (0.1 eq).

  • Solvation: Add anhydrous Sulfolane (0.5 M concentration).

  • Reaction: Heat the mixture to 180°C for 4–6 hours. Monitor by GC-MS (Starting material

    
     148 
    
    
    
    Product
    
    
    116).
  • Workup:

    • Caution: DFP is volatile.[1]

    • Cool to room temperature.[2] Dilute with diethyl ether.

    • Filter off inorganic salts (KCl/KF).

    • Wash the organic layer with water (5x) to remove sulfolane.

    • Dry over

      
       and concentrate carefully (do not apply high vacuum for extended periods).
      
    • Purification: Sublimation or distillation at reduced pressure.

Yield: Typically 60–75%.

Reactivity Landscape

Nucleophilic Aromatic Substitution ( )

This is the primary utility of DFP. The first fluorine displacement is extremely rapid, occurring often at room temperature or 0°C.

  • Regioselectivity:

    • First Substitution: Non-selective (unless steric factors apply).

    • Second Substitution: The introduction of an electron-donating group (e.g., -OR, -NHR) deactivates the ring, making the second fluorine much harder to displace. This allows for the clean synthesis of non-symmetric 3,6-disubstituted pyridazines.

NucleophileConditionsProductYieldNotes
Amines (Primary/Secondary)THF,

, 0°C to RT
3-amino-6-fluoropyridazine>90%Highly selective mono-substitution.
Alkoxides (NaOR)ROH, 0°C3-alkoxy-6-fluoropyridazine85-95%Exothermic; control temp to avoid bis-substitution.
Thiols (RSH)

, DMF, RT
3-thio-6-fluoropyridazine>85%Excellent yield.
Inverse Electron-Demand Diels-Alder (IEDDA)

Unlike the dichloro-analog, the 3,6-difluoro substitution lowers the LUMO energy sufficiently to allow DFP to act as a diene in IEDDA reactions with electron-rich dienophiles (e.g., enamines, vinyl ethers), although less reactive than tetrazines.

  • Mechanism: Cycloaddition

    
     Loss of 
    
    
    
    (retro-Diels-Alder)
    
    
    Aromatization (often requiring loss of HF or oxidation).
  • Application: Synthesis of functionalized benzenes or pyridines where the nitrogen atoms are extruded.

Metal-Catalyzed Cross-Coupling
  • Challenge: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-Cl bond (81 kcal/mol). Standard Pd(0)/Pd(II) cycles (Suzuki, Buchwald) generally fail to activate the C-F bond in DFP.

  • Strategy: Perform

    
    first to displace one fluorine, then use the remaining fluorine as a blocking group or a bioisostere, or use specialized Ni-catalysts (Ni(COD)2 / NHC ligands) for C-F activation, though this is non-standard.
    

Visualizing the Reaction Pathways

Reaction_Pathways Figure 2: Divergent reactivity pathways of this compound. DFP This compound (Core Scaffold) Amine R-NH2 / Base (0°C) DFP->Amine Alkoxide NaOR / ROH (RT) DFP->Alkoxide Dienophile Enamine / Heat (IEDDA) DFP->Dienophile Mono_Amino 3-Amino-6-fluoropyridazine (Versatile Intermediate) Amine->Mono_Amino SNAr (Fast) Mono_Alkoxy 3-Alkoxy-6-fluoropyridazine Alkoxide->Mono_Alkoxy SNAr (Fast) Cyclo_Product Functionalized Aromatic (-N2) Dienophile->Cyclo_Product Cycloaddition / -N2 Bis_Sub 3,6-Diaminopyridazine (Requires Heat) Mono_Amino->Bis_Sub Excess Amine, >80°C

[4][5]

Applications in Drug Design (Bioisosterism)

In medicinal chemistry, the this compound core is often used not just as a reactive intermediate, but as a final structural motif.

  • Metabolic Stability: The C-F bond is metabolically robust, blocking oxidative metabolism at the 3/6 positions compared to C-H.

  • Dipole Modulation: The strong dipole of the C-F bonds can orient the molecule in the binding pocket, interacting with backbone amides or positively charged residues.

  • pKa Tuning: The fluorine atoms decrease the basicity of the pyridazine nitrogens (pKa ~2.3 for pyridazine vs <1 for DFP), reducing non-specific protein binding and improving membrane permeability.

References

  • Synthesis of 3,6-dichloropyridazine : Google Patents. (2022). "Preparation method of 3, 6-dichloropyridazine." CN112645883A.[2] Link

  • Bioisosterism & Fluorine Effects : National Institutes of Health (NIH). (2021). "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide." Link

  • Nucleophilic Aromatic Substitution Mechanism : Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link

  • Reactivity of Dichloropyridazine : Biosynth. "3,6-Dichloropyridazine Product Information." Link

  • General Pyridazine Chemistry : BenchChem. "3-Fluoro-6-hydrazinylpyridazine and derivatives." Link

Sources

Discovery and Initial Synthesis of 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, chemical mechanism, and practical synthesis of 3,6-Difluoropyridazine , a critical fluorinated scaffold in medicinal chemistry.[1]

Executive Summary

This compound (CAS: 33097-39-1) is a specialized fluorinated heterocyclic intermediate. Unlike its chlorinated analog, the difluoro- variant offers unique reactivity profiles due to the high electronegativity and small van der Waals radius of fluorine.[1] It serves as a "privileged scaffold" in the synthesis of imidazo[1,2-b]pyridazines , a class of compounds frequently utilized as kinase inhibitors (e.g., in oncology and neurodegeneration research).[1]

The transition from 3,6-dichloropyridazine to this compound represents a classic example of the Halex (Halogen Exchange) reaction , requiring precise control over solvation and nucleophilicity to overcome the high activation energy of the aromatic substitution.[1]

Historical Context & Discovery

The foundational work on the fluorination of pyridazine systems was pioneered by the research group of R. D.[1] Chambers, J. A. H.[1][2] MacBride, and W. K. R.[1][2] Musgrave at the University of Durham in the late 1960s.[1]

  • First Reported Synthesis: The definitive initial synthesis was reported in Journal of the Chemical Society C in 1968 .

  • Significance: This work established the viability of nucleophilic aromatic substitution (

    
    ) on nitrogen-rich heterocycles using alkali metal fluorides (KF) at elevated temperatures. Prior to this, efficient methods for introducing fluorine into the pyridazine ring were scarce and low-yielding.[1]
    
Key Citation

Chambers, R. D., MacBride, J. A. H., & Musgrave, W. K. R. (1968). Synthesis in the pyridazine series.[1][2][3][4][5] Part I. Pyridazine and 3,6-dichloropyridazine.[1][2][3] Journal of the Chemical Society C: Organic, 2118–2121.[1]

Synthetic Pathway Analysis

The synthesis relies on the Halex reaction , where chloride leaving groups are displaced by fluoride ions.[1] This transformation is thermodynamically driven by the formation of the strong C–F bond but kinetically hindered by the poor solubility of fluoride salts in organic solvents.[1]

Reaction Mechanism ( )

The reaction proceeds via a Meisenheimer-like transition state. The nitrogen atoms in the pyridazine ring pull electron density, making the C3 and C6 positions highly electrophilic and susceptible to attack by the "naked" fluoride ion.[1]

ReactionPathway Reactant 3,6-Dichloropyridazine (Electrophile) TS Meisenheimer Complex (Transition State) Reactant->TS + KF (anhydrous) Solvent: DMSO/Sulfolane Δ (135-150°C) Product This compound (Target) TS->Product - Cl⁻ Byproduct KCl (Salt) TS->Byproduct

Figure 1: The Nucleophilic Aromatic Substitution (


) pathway converting the dichloro- precursor to the difluoro- product.[1]
Critical Process Parameters
ParameterConditionScientific Rationale
Reagent Potassium Fluoride (KF)Provides the F⁻ nucleophile. Must be anhydrous or spray-dried to prevent hydration, which kills nucleophilicity.[1]
Solvent DMSO or SulfolanePolar aprotic solvents solvate the K⁺ cation, leaving the F⁻ anion "naked" and highly reactive.
Temperature 130°C – 150°CHigh thermal energy is required to overcome the activation barrier of the

on the electron-deficient ring.
Catalyst 18-Crown-6 (Optional)Phase transfer catalyst that chelates K⁺, further enhancing F⁻ solubility and reactivity.[1]

Experimental Protocol

This protocol synthesizes technical accuracy with modern improvements (e.g., spray-dried KF) over the original 1968 neat-melt method.[1]

Safety Warning
  • HF Formation: In the presence of moisture/acid, fluoride salts can generate Hydrofluoric Acid (HF), which is fatal.[1]

  • Toxic Intermediates: Halopyridazines are potential skin sensitizers and toxic if inhaled. Work in a fume hood.

Step-by-Step Methodology
  • Preparation of Anhydrous KF:

    • Why: Commercial KF contains water.[1]

    • Action: Grind Potassium Fluoride (KF) into a fine powder.[1] Dry in a vacuum oven at 150°C for 24 hours or use spray-dried KF (superior surface area).

  • Reaction Setup:

    • In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and N2 inlet, charge 3,6-Dichloropyridazine (1.0 eq) .

    • Add Anhydrous KF (4.0 eq) . Excess F⁻ drives the equilibrium forward.[1]

    • Add Anhydrous DMSO (approx. 5-10 volumes).

    • Optional: Add 18-Crown-6 (0.1 eq) to accelerate the reaction.

  • The Halex Reaction:

    • Heat the slurry to 135°C .

    • Monitor by HPLC or GC.[1][5] The reaction typically requires 2–6 hours.

    • Endpoint: Disappearance of the mono-fluoro intermediate (3-chloro-6-fluoropyridazine).

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Quench: Pour the reaction mass into ice-water (exothermic).

    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

    • Wash: Wash organic layer with brine to remove residual DMSO.[1]

    • Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purification: If necessary, purify via vacuum distillation (product is volatile) or short silica plug.[1]

Workflow Start Start: Dry Reagents Reaction Reaction: 135°C, 4h (DMSO/KF) Start->Reaction Quench Quench: Pour into Ice Water Reaction->Quench Extract Extraction: DCM/Brine Wash Quench->Extract Purify Purification: Distillation/Column Extract->Purify

Figure 2: Operational workflow for the synthesis of this compound.

Characterization & Data

The product is typically isolated as a white to off-white solid (low melting) or colorless liquid depending on purity and ambient temperature.

PropertyValueNotes
Molecular Formula C₄H₂F₂N₂
Molecular Weight 116.07 g/mol Distinct from dichloro- (148.98 g/mol )
Appearance Solid/LiquidLow melting point; often handled as a melt or solution.
Solubility DCM, DMSO, MeOHPoorly soluble in water compared to precursors.[1]
Key NMR Signal ¹⁹F NMRDistinct shift typically around -70 to -90 ppm (relative to CFCl₃).

References

  • Chambers, R. D., MacBride, J. A. H., & Musgrave, W. K. R. (1968).[1][2] Synthesis in the pyridazine series.[1][3][4][5][6] Part I. Pyridazine and 3,6-dichloropyridazine.[1][2][3] Journal of the Chemical Society C: Organic, 2118–2121.[1]

  • Allison, C. G., Chambers, R. D., MacBride, J. A. H., & Musgrave, W. K. R. (1970).[1][2] Polyfluoroheterocyclic compounds.[1][4] Part XVIII. This compound and its reactions. Journal of the Chemical Society C: Organic, 1026–1031.[1]

  • Mitchell, S. A., et al. (2013).[1] Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them, and uses thereof. World Intellectual Property Organization, WO2013134219A1.[1] (Describes modern spray-dried KF protocol).

Sources

Technical Guide: 3,6-Difluoropyridazine as a High-Fidelity Scaffold in Drug Discovery & Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Difluoropyridazine (CAS: 33097-11-9) represents a "privileged scaffold" in modern organic synthesis, distinguished by its unique electronic architecture and "Janus-faced" reactivity. Unlike its chlorinated analog, the difluoro- derivative offers superior kinetics in Nucleophilic Aromatic Substitution (


), enabling rapid, mild, and regioselective functionalization. This guide outlines the critical research vectors for this molecule, focusing on its utility as a linchpin in kinase inhibitor design and as a mesogenic core in advanced liquid crystal displays.

Part 1: Chemical Architecture & Reactivity Profile

The utility of this compound stems from the extreme electron deficiency of the 1,2-diazine ring, further amplified by the high electronegativity of the two fluorine atoms.

The "Fluorine Effect" in

While iodine is typically the best leaving group in aliphatic substitution (


), the order is reversed in 

reactions involving activated heteroaromatics: F > Cl ≈ Br > I .
  • Mechanism: The rate-determining step in

    
     is the formation of the anionic Meisenheimer complex, not the expulsion of the leaving group.
    
  • Causality: The highly electronegative fluorine atom inductively stabilizes the negative charge on the transition state ring more effectively than chlorine.

  • Practical Implication: this compound reacts with nucleophiles (amines, alkoxides, thiols) under significantly milder conditions (often

    
     to RT) compared to 3,6-dichloropyridazine (often requiring 
    
    
    
    ), preserving sensitive functional groups on the nucleophile.
Regioselectivity and Sequential Substitution

The symmetry of the molecule allows for a predictable two-step functionalization strategy.

  • Step 1 (Mono-substitution): The first nucleophilic attack breaks the symmetry. The introduction of an electron-donating group (EDG) such as an amine or alkoxy group at position 3 increases electron density in the ring, significantly deactivating position 6 toward a second attack.

  • Step 2 (Di-substitution): Forcing conditions (higher temperature, stronger base) or metal-catalyzed cross-coupling (Suzuki-Miyaura) are required to functionalize the second position.

Visualization: Reactivity Landscape

The following diagram illustrates the divergent synthesis pathways controlled by temperature and stoichiometry.

ReactivityLandscape Start This compound (Symmetric Electrophile) Mono 3-Substituted-6-fluoropyridazine (Deactivated Core) Start->Mono Nucleophile A (1.0 eq) 0°C to RT (Kinetic Control) DiHomo 3,6-Bis(substituted) Pyridazine (Homo-functionalized) Start->DiHomo Nucleophile A (>2.5 eq) Reflux (Thermodynamic Control) DiHetero 3,6-Disubstituted Pyridazine (Hetero-functionalized) Mono->DiHetero Nucleophile B / Catalyst Heat (>80°C) (Forcing Conditions)

Figure 1: Sequential functionalization logic for this compound. Note the deactivation effect after the first substitution.

Part 2: Medicinal Chemistry Applications[1][2][3][4]

The pyridazine core is a bioisostere for phenyl, pyridine, and pyrazine rings, often improving water solubility and metabolic stability.

Kinase Inhibition (The Hinge Binder)

The 1,2-diazine motif is extensively used to target the ATP-binding site of protein kinases (e.g., c-Met, CDK2, p38 MAP kinase).

  • Binding Mode: The nitrogen atoms of the pyridazine ring serve as hydrogen bond acceptors for the backbone NH groups of the kinase "hinge region" (typically Valine, Leucine, or Methionine residues).

  • Scaffold Hopping: Replacing a phenyl ring with a pyridazine often lowers lipophilicity (LogP), reducing non-specific binding and improving the pharmacokinetic (PK) profile.

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment linker."

  • Workflow: A library of fragments is screened. A "hit" fragment is attached to position 3 via

    
    . The remaining fluorine at position 6 serves as a handle for "fragment growing" to reach adjacent hydrophobic pockets.
    
Table 1: Comparative Reactivity in Drug Synthesis
ParameterThis compound3,6-DichloropyridazineImpact on Drug Ops

Temp


Fluorine allows use of thermally unstable nucleophiles.
Leaving Group Fluoride (

)
Chloride (

)

requires careful waste management (Ca binding).
Selectivity High (Mono > Di)ModerateDifluoro yields cleaner mono-substituted intermediates.
Cost HighLowDifluoro is preferred for late-stage, high-value synthesis.

Part 3: Materials Science (Liquid Crystals)

Beyond pharma, this compound is a precursor for advanced mesogens in Liquid Crystal Displays (LCDs).

Negative Dielectric Anisotropy ( )

Modern Vertical Alignment (VA) displays require liquid crystals with negative dielectric anisotropy.

  • Mechanism: The lateral fluorine substituents (if retained) or the dipole vector of the pyridazine ring itself contribute to a net dipole moment perpendicular to the molecular long axis.

  • Benefit: This allows the molecules to align perpendicular to an applied electric field, essential for the "black state" in VA-LCDs.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Amino-6-fluoropyridazine

Target: Creation of a scaffold for kinase inhibitor libraries.

Reagents:

  • This compound (1.0 eq)

  • Primary Amine (

    
    ) (1.05 eq)
    
  • 
     (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF.

Methodology:

  • Preparation: Dissolve this compound in anhydrous MeCN under

    
     atmosphere. Cool the solution to 
    
    
    
    using an ice bath. Rationale: Low temperature prevents double substitution.
  • Addition: Add

    
     followed by the dropwise addition of the amine.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor via TLC or LC-MS.
    
  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation:

    
     NMR will show a shift from the starting material signal to a new single peak corresponding to the remaining fluorine.
    
Protocol B: Suzuki-Miyaura Coupling at Position 6

Target: "Fragment Growing" from the mono-substituted core.

Reagents:

  • 3-Amino-6-fluoropyridazine derivative (from Protocol A)

  • Aryl Boronic Acid (

    
    ) (1.5 eq)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos.
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Methodology:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) catalyst.

  • Catalysis: Add the Pd catalyst and seal the vessel.

  • Heating: Heat to

    
     for 12-16 hours. Rationale: Breaking the C-F bond via oxidative addition is energetically demanding and requires heat/active ligands.
    
  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography.

Part 5: Strategic Research Areas (The "White Space")

Researchers looking to innovate with this scaffold should focus on:

  • C-H Activation: Direct functionalization of the pyridazine ring (positions 4/5) after 3,6-substitution to create tetrasubstituted cores.

  • Bio-orthogonal Chemistry: Using this compound as a precursor to synthesize electron-deficient tetrazines (via reaction with hydrazine and oxidation) for Inverse Electron Demand Diels-Alder (IEDDA) "click" reactions.

  • Fluorine-18 Labeling: Adapting the

    
     protocol for late-stage 
    
    
    
    incorporation for PET imaging radiotracers.
Visualization: Drug Discovery Workflow

DrugDiscovery Library Fragment Library (Amines/Phenols) HitGen Hit Generation (Mild S_NAr) Library->HitGen Diversity Input Core This compound (Scaffold) Core->HitGen Core Input LeadOpt Lead Optimization (Suzuki/Buchwald Coupling) HitGen->LeadOpt Mono-F Intermediate Target Kinase Target (c-Met / CDK2) LeadOpt->Target IC50 < 10nM

Figure 2: Integration of this compound into a Fragment-Based Drug Discovery (FBDD) pipeline.

References

  • Evaluation of 3,6-disubstituted pyridazines as anticancer agents. Source: National Institutes of Health (PMC). URL:[Link]

  • Nucleophilic Aromatic Substitution: Mechanism and Fluorine Effect. Source: Master Organic Chemistry. URL:[Link]

  • Practical application of 3-substituted-2,6-difluoropyridines (and pyridazines) in drug discovery. Source: PubMed. URL:[Link]1]

  • Dielectric Spectroscopy Analysis of Liquid Crystals. Source: MDPI. URL:[Link]

  • Synthesis of 3-fluoropyridines via Photoredox-Mediated Coupling (Reactivity comparison). Source: ACS Publications.[2] URL:[Link]

Sources

3,6-Difluoropyridazine: A High-Velocity Scaffold for Asymmetric Heterocyclic Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, 3,6-difluoropyridazine (CAS: 330-15-4) represents a strategic inflection point between reactivity and selectivity. Unlike its chlorinated counterpart (3,6-dichloropyridazine), the difluoro analog leverages the "Fluorine Effect" in Nucleophilic Aromatic Substitution (


), offering accelerated reaction kinetics while maintaining the structural integrity required for sequential, asymmetric functionalization.

This technical guide outlines the mechanistic advantages of this compound, provides validated protocols for its deployment in library synthesis, and details its critical role in the development of bioisosteres for kinase inhibitors and liquid crystalline materials.

Part 1: The Fluorine Advantage – Mechanistic Insight

The utility of this compound is grounded in the counter-intuitive reactivity of fluorinated heteroaromatics. In


 reactions, fluoride is often the superior leaving group compared to chloride or bromide, despite the C-F bond being stronger.
The Meisenheimer Stabilization Effect

The rate-determining step in


 for electron-deficient heterocycles is typically the nucleophilic attack, not the expulsion of the leaving group.
  • Inductive Withdrawal: The high electronegativity of the fluorine atom (

    
    ) inductively withdraws electron density from the pyridazine ring, specifically at the C-3 and C-6 positions.
    
  • Transition State Stabilization: This electron withdrawal lowers the energy of the transition state leading to the anionic Meisenheimer Complex .

  • Result: The nucleophile attacks faster, and the reaction proceeds with higher velocity and often at lower temperatures than with the dichloro analog.

Diagram: The Mechanism & Fluorine Acceleration

The following diagram illustrates the pathway and the stabilization provided by the fluorine substituent.

SNAr_Mechanism cluster_legend Mechanism Dynamics Start This compound (Ground State) TS Transition State (Nucleophilic Attack) Start->TS + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Stabilized by F) TS->Intermediate Rate Determining Step (Lowered Ea due to F) Product 3-Substituted-6-Fluoropyridazine (Product) Intermediate->Product - F- (Fast) Note Fluorine's electronegativity stabilizes the negative charge in the Meisenheimer intermediate, accelerating the attack.

Figure 1: Kinetic pathway of


 on this compound showing stabilization of the intermediate.[1][2][3][4][5]

Part 2: Strategic Synthesis & Protocols

Accessing the Building Block (Halex Reaction)

While 3,6-dichloropyridazine is commercially ubiquitous, the difluoro analog is synthesized via Halogen Exchange (Halex) . This process utilizes spray-dried Potassium Fluoride (KF) in a polar aprotic solvent.

Reagents: 3,6-Dichloropyridazine, Anhydrous KF, Sulfolane or DMSO. Catalyst: Tetraphenylphosphonium bromide (


) (Phase Transfer Catalyst).
ParameterConditionRationale
Stoichiometry 2.5 - 3.0 eq KFExcess F- drives the equilibrium toward the fluorinated product.
Temperature 130°C - 150°CHigh thermal energy required to overcome the activation barrier for Cl displacement.
Solvent SulfolaneHigh boiling point and stability; excellent solvation of KF.
Workup DistillationThe product (b.p. ~170°C) can be distilled directly from the high-boiling solvent.
Protocol: Controlled Mono-Substitution

The symmetry of this compound allows for the rapid generation of "A-B" systems. The first fluorine is displaced under mild conditions, leaving the second fluorine deactivated but still accessible for a subsequent, harsher reaction.

Objective: Synthesis of 3-(Alkylamino)-6-fluoropyridazine.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF or DMF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperature is critical to prevent bis-substitution.

  • Addition: Add the amine nucleophile (1.05 eq) dropwise. If using a salt form (e.g., amine HCl), add 2.5 eq of DIPEA or

    
    .
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor via TLC/LC-MS.

    • Observation: The mono-substituted product usually appears as the major peak.

  • Workup: Quench with water, extract with EtOAc. The remaining fluorine atom renders the product stable enough for silica chromatography.

Protocol: Sequential Library Generation (The "Click" Analog)

This workflow demonstrates how to use the scaffold to link two different pharmacophores.

Library_Workflow cluster_step1 Step 1: Mild Condition (0°C) cluster_step2 Step 2: Harsh Condition (80-100°C) Scaffold This compound Mono Mono-Substituted Intermediate Scaffold->Mono Nucleophile A (Amine/Thiol) Mono->Mono Deactivation: Remaining F is less reactive Final Asymmetric Disubstituted Pyridazine Mono->Final Nucleophile B (Alkoxide/Amine)

Figure 2: Sequential workflow for generating asymmetric 3,6-disubstituted pyridazine libraries.

Part 3: Applications & Case Studies

Medicinal Chemistry: Kinase Inhibitor Scaffolds

Pyridazines are privileged structures in kinase inhibition (e.g., p38 MAP kinase, JAK inhibitors). The nitrogen atoms in the ring can serve as hydrogen bond acceptors for the kinase hinge region.

  • Application: The 3,6-difluoro scaffold allows for the introduction of a "hinge-binding" motif (e.g., an aminopyrazole) at position 3, and a "solubilizing group" (e.g., morpholine or piperazine) at position 6.

  • Advantage: The metabolic stability of the C-F bond (if one fluorine is retained) can block metabolic hotspots, prolonging half-life (

    
    ).
    
Liquid Crystals (Mesogens)

Fluorinated aromatics are essential in the design of liquid crystals (LCs) for display technologies.

  • Viscosity: The low polarizability of fluorine (compared to chlorine) leads to lower viscosity in LC mixtures, enabling faster switching times.

  • Dielectric Anisotropy (

    
    ):  The strong dipole of the C-F bond allows for precise tuning of 
    
    
    
    , which is critical for the threshold voltage of the display.
  • Usage: this compound derivatives are often incorporated into the rigid core of calamitic (rod-like) liquid crystals to enhance nematic phase stability.

Part 4: Handling & Safety

Hazard ClassDescriptionMitigation
Acute Toxicity Toxic if swallowed or inhaled.Use in a fume hood. Wear nitrile gloves and safety glasses.
Skin/Eye Irritant Causes severe irritation.Immediate wash with water upon contact.
Reactivity Reacts violently with strong nucleophiles.Add nucleophiles slowly at controlled temperatures (0°C).

Storage: Store under inert atmosphere (


 or Ar) at 2-8°C. Moisture sensitive (hydrolysis can yield pyridazinones).

References

  • Chambers, R. D., et al. "Polyfluoro-heterocyclic compounds. Part II. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, 1964. (Foundational text on fluorinated heterocycle reactivity).

  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003.

  • Hird, M. "Fluorinated liquid crystals – properties and applications."[6] Chemical Society Reviews, 2007.

  • Kotha, S., et al. "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." Heterocycles, 2008. (Analogous reactivity profiles).

  • Sigma-Aldrich. "Inverse Electron Demand Diels-Alder Reactions." Technical Bulletin. (Contextualizing Pyridazine/Tetrazine reactivity).

Sources

Methodological & Application

Application Note: Synthesis of 3,6-Difluoropyridazine via Halex Reaction

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This Application Note details the protocol for synthesizing 3,6-difluoropyridazine from 3,6-dichloropyridazine using a Halogen Exchange (Halex) reaction. This transformation is a critical step in the development of high-value agrochemicals (herbicides) and pharmaceutical intermediates (e.g., inhibitors targeting


7 nicotinic acetylcholine receptors).

The protocol utilizes anhydrous Potassium Fluoride (KF) in a polar aprotic solvent (Sulfolane or DMSO).[1] Success in this synthesis is defined not merely by reagent stoichiometry but by the rigorous control of water content and reaction temperature . This guide provides a self-validating methodology to achieve high yields (>80%) while mitigating the formation of partial fluorination byproducts.

Mechanistic Insight & Reaction Design

The Chemistry: Nucleophilic Aromatic Substitution ( )

The conversion of 3,6-dichloropyridazine to this compound proceeds via a classic


 mechanism. The pyridazine ring is electron-deficient due to the two nitrogen atoms, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) and facilitates nucleophilic attack by the fluoride ion (

).
  • Driving Force: The formation of the stronger C-F bond (approx. 116 kcal/mol) compared to the C-Cl bond (approx. 81 kcal/mol) provides the thermodynamic driving force.

  • The Challenge: Fluoride is a poor nucleophile in protic environments due to strong hydrogen bonding. Therefore, the reaction requires anhydrous, polar aprotic conditions to leave the

    
     "naked" and reactive.
    
Reaction Scheme Diagram

ReactionScheme SM 3,6-Dichloropyridazine (Electrophile) TS Meisenheimer Complex (Transition State) SM->TS + F- (from KF) Solvent: Sulfolane KF KF (Anhydrous) (Nucleophile) KF->TS Prod This compound (Product) TS->Prod - Cl- Byprod KCl (Byproduct) TS->Byprod

Figure 1: Mechanistic pathway of the Halex reaction showing the displacement of chloride by fluoride via a Meisenheimer complex.

Critical Process Parameters (Expertise & Experience)

To ensure reproducibility and safety, the following parameters must be controlled. This section explains the causality behind the protocol steps.

ParameterSpecificationScientific Rationale
Water Content < 100 ppmWater solvates

, drastically reducing its nucleophilicity. Even trace moisture can stall the reaction or lead to hydrolysis byproducts (pyridazinones). Use spray-dried KF.
Solvent Choice Sulfolane or DMSOHigh dielectric constants promote the dissociation of KF. Sulfolane is preferred for scale-up due to higher thermal stability at the required reaction temperatures (160-180°C).
Catalysis Phase Transfer (PTC)Adding 1-5 mol% of

(Tetraphenylphosphonium bromide) or 18-Crown-6 acts as a shuttle, pulling

into the organic phase to accelerate the rate.
Temperature 140°C - 180°CHigh energy is required to overcome the activation barrier of the

on the pyridazine ring. Below 140°C, the reaction is sluggish; above 200°C, decomposition risks increase.

Experimental Protocol

Materials
  • Precursor: 3,6-Dichloropyridazine (CAS: 141-30-0), purity >98%.[2]

  • Reagent: Potassium Fluoride (Spray-dried), ground to fine powder.

  • Solvent: Anhydrous Sulfolane (Tetramethylene sulfone).

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ).
    
  • Drying Agent: Toluene (for azeotropic drying, optional but recommended).

Step-by-Step Methodology

Step 1: System Preparation and Drying (The "Naked" Fluoride)

  • Charge a 3-neck round-bottom flask (equipped with a mechanical stirrer, thermometer, and Dean-Stark trap/condenser) with Sulfolane (5 volumes relative to precursor).

  • Add Potassium Fluoride (2.5 equivalents).

  • Critical Step: Add Toluene (1 volume) and heat to reflux (~110°C). Collect water in the Dean-Stark trap until no more water separates. This ensures the system is strictly anhydrous.

  • Distill off the remaining Toluene.

Step 2: Reaction Initiation

  • Cool the mixture to 100°C.

  • Add 3,6-Dichloropyridazine (1.0 equivalent).

  • Add

    
     (0.05 equivalent).
    
  • Increase temperature to 160°C - 180°C .

Step 3: Monitoring & Completion

  • Maintain agitation at temperature for 4–6 hours.

  • Self-Validation: Pull a 50 µL aliquot, dilute in Acetonitrile, and analyze via GC-MS or HPLC.

    • Target: >98% conversion of starting material.[2]

    • Watch for: Monofluoro-monochloro intermediate. If >5% remains, continue heating.[3]

Step 4: Workup & Purification

  • Cool the reaction mass to room temperature.

  • Filter the slurry to remove inorganic salts (KCl and unreacted KF). Wash the cake with a small amount of Dichloromethane (DCM).

  • Distillation: The product, this compound, is volatile.

    • Perform a fractional distillation under reduced pressure.

    • Note: this compound has a lower boiling point than the dichloro precursor. Collect the lower-boiling fraction.[3]

    • Store the distillate under inert gas (Argon/Nitrogen) at 2-8°C.

Process Workflow Diagram

ProcessFlow Start Start: Reagent Prep Drying Azeotropic Drying (KF + Sulfolane + Toluene) Start->Drying Reaction Reaction Phase Add SM + Catalyst Heat to 180°C Drying->Reaction Check QC Check (GC/HPLC) Conversion > 98%? Reaction->Check Check->Reaction No (Continue Heating) Workup Filtration (Remove KCl/KF) Check->Workup Yes Purify Fractional Distillation (Isolate Product) Workup->Purify

Figure 2: Operational workflow for the synthesis, emphasizing the critical quality control checkpoint.

Safety & Handling (HSE)

Warning: This protocol involves hazardous reagents and high temperatures.

  • Fluoride Toxicity: KF is toxic if swallowed. In acidic conditions (e.g., during waste disposal), it can generate Hydrofluoric Acid (HF), which is fatal. Always maintain a basic pH in waste streams (treat with Calcium Hydroxide).

  • Skin/Eye Hazards: 3,6-Dichloropyridazine is a skin and eye irritant.[4][5] The difluoro product is volatile and likely a lachrymator. Work in a well-ventilated fume hood.

  • Thermal Hazards: Sulfolane at 180°C causes severe burns. Use thermal protective gloves.

References

  • Halex Reaction Mechanism & General Protocol

    • Source: ACS GCI Pharmaceutical Roundtable. "Halex Reaction."[6][7]

    • URL:[Link]

  • Synthesis of Fluoropyridines/Pyridazines (Patent Literature)

    • Title: Process for making 2,6-difluoropyridine (Analogous chemistry).[3]

    • Source: US Patent 4,071,521 (Cited for conditions: Sulfolane, KF, Temp >160°C).
    • URL
  • Properties of 3,6-Dichloropyridazine

    • Source: PubChem Compound Summary for CID 67331.
    • URL:[Link]

  • Title: Catalysis in halogen exchange reactions.

Sources

Nucleophilic aromatic substitution on 3,6-Difluoropyridazine

Application Note: Precision Functionalization of 3,6-Difluoropyridazine via Nucleophilic Aromatic Substitution ( )

Audience:

Part 1: Executive Summary & Strategic Rationale

This compound is a "privileged scaffold" in medicinal chemistry, serving as a critical core for kinase inhibitors, GPCR ligands, and PET radiotracers. Its utility stems from the unique electronic properties of the 1,2-diazine ring combined with the high electronegativity of the fluorine substituents.

Unlike its chlorinated analog (3,6-dichloropyridazine), the 3,6-difluoro variant exhibits significantly enhanced reactivity toward Nucleophilic Aromatic Substitution (

"Fluorine Effect"

Key Technical Advantages:

  • Enhanced Reactivity: Reactions often proceed at room temperature or 0°C, preserving sensitive functional groups on the nucleophile.

  • Tunable Selectivity: The distinct reactivity profile allows for high-fidelity mono-substitution (desymmetrization) followed by a second, different substitution, enabling the rapid construction of non-symmetric heteroaryl libraries.

  • Atom Economy: Fluoride is the only byproduct, simplifying purification compared to metal-catalyzed cross-couplings.

Part 2: Mechanistic Insight & Reaction Pathway[1]

To design effective protocols, one must understand the governing mechanism. The reaction follows a classic addition-elimination pathway.[1]

The "Fluorine Effect" in

In Electrophilic Aromatic Substitution (


super-activator
  • Step 1 (Rate Limiting): Nucleophilic attack at C3/C6. The highly polarized C-F bond and the electron-deficient pyridazine ring (due to the two N atoms) lower the activation energy for the formation of the Meisenheimer complex.

  • Step 2 (Fast): Re-aromatization and expulsion of the fluoride ion.

Pathway Visualization

The following diagram illustrates the bifurcation between mono- and bis-substitution, controlled primarily by stoichiometry and temperature.

SNAr_Pathwaycluster_conditionsSelectivity ControlStartThis compound(Symmetric Electrophile)MeisenheimerMeisenheimer Complex(Stabilized by F)Start->Meisenheimer+ Nucleophile (Nu1)Rate Limiting StepMonoMono-Substituted Product(Desymmetrized)Meisenheimer->Mono- F⁻Fast EliminationBisBis-Substituted Product(Symmetric/Asymmetric)Mono->Bis+ Nucleophile (Nu2)Higher Temp / Excess NuCond_MonoMono Conditions:1.0 equiv Nu0°C to RTPolar Aprotic SolventCond_BisBis Conditions:>2.5 equiv NuHeat (60-100°C)Stronger Base

Figure 1: Reaction pathway for the sequential functionalization of this compound. The high stability of the intermediate allows for stepwise control.

Part 3: Experimental Protocols

General Considerations
  • Solvents: Polar aprotic solvents (DMF, DMSO, NMP, MeCN) are preferred to stabilize the polar transition state. For alcohol nucleophiles, the corresponding alcohol can act as solvent.

  • Bases: Non-nucleophilic organic bases (DIPEA, TEA) are standard for amines. Inorganic bases (

    
    , 
    
    
    ) are used for phenols/thiols.
  • Stoichiometry: Strict control is required for mono-substitution.

Protocol A: Chemoselective Mono-Amination

Objective: Synthesis of 3-amino-6-fluoropyridazines. Scope: Primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine Nucleophile (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Anhydrous THF or MeCN (0.2 M concentration)

Procedure:

  • Setup: Charge a flame-dried reaction vial with this compound and a magnetic stir bar. Dissolve in anhydrous THF or MeCN.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperature is critical to prevent bis-substitution due to the high reactivity of the difluoro substrate.

  • Addition: Premix the amine (1.05 equiv) and DIPEA (1.2 equiv) in a minimal amount of solvent. Add this mixture dropwise to the pyridazine solution over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours.

  • Monitoring: Monitor by TLC or LC-MS. The mono-substituted product usually appears as the major peak; bis-substituted byproduct should be <5%.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential Hetero-Bis-Functionalization

Objective: Synthesis of 3-alkoxy-6-aminopyridazines (Asymmetric). Strategy: Introduce the weaker nucleophile or the more sterically hindered group second, requiring harsher conditions.

Materials:

  • Isolated Mono-substituted Intermediate (from Protocol A) (1.0 equiv)

  • Second Nucleophile (e.g., Alcohol or Thiol) (1.5 equiv)

  • Base: NaH (for alcohols) or

    
     (for thiols)
    
  • Solvent: DMF or DMSO

Procedure:

  • Activation: If using an alcohol, dissolve it in anhydrous DMF at 0°C and add NaH (1.5 equiv, 60% dispersion). Stir for 30 min to generate the alkoxide.

  • Addition: Add the mono-substituted fluoropyridazine (dissolved in DMF) to the alkoxide solution.

  • Heating: Heat the reaction mixture to 60-80°C . Note: The second fluorine is less reactive due to the electron-donating effect of the first substituent (amine/alkoxy), requiring thermal activation.

  • Completion: Monitor by LC-MS (typically 4-12 hours).

  • Workup: Quench carefully with water/ice. Extract with EtOAc or DCM.

Part 4: Data Summary & Troubleshooting

Reactivity Comparison Table
ParameterThis compound3,6-DichloropyridazineImplication
Leaving Group Ability (

)
High (Excellent)ModerateDifluoro allows milder conditions (0°C vs Reflux).
Mono-Selectivity SensitiveRobustDifluoro requires strict temp/stoichiometry control.
Reaction Time (Mono) 1-4 hours12-24 hoursHigher throughput with fluoro scaffold.
Bond Strength (C-X) C-F (Strong)C-Cl (Weaker)Reaction is NOT bond-breaking limited; it is formation limited.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Significant Bis-substitution Temperature too high during addition.Ensure addition is done at 0°C or -10°C. Add nucleophile slower.
No Reaction Nucleophile is too weak or bulky.Switch solvent to DMSO (more polar). Increase temp to RT. Use stronger base (

).
Hydrolysis (Pyridazinone formation) Wet solvent or hygroscopic base.Use anhydrous solvents.[2] Store this compound under inert gas.

Part 5: References

  • Mechanistic Principles of

    
    : 
    
    • Nucleophilic Aromatic Substitution: The "Fluorine Effect".[3] Master Organic Chemistry. Link

  • Reactivity of Fluoropyridines:

    • Application Notes:

      
       Reactions on Fluoropyridines. BenchChem.[4][5] Link
      
  • Synthetic Utility of Pyridazines:

    • 3,6-Dichloropyridazine: A Versatile Intermediate.[6][7][8] Biosynth. Link[9]

  • Comparative Halogen Reactivity:

    • Nucleophilic Aromatic Substitution Trends.[1][5][10][11] Professor Dave Explains (Video Lecture).[10] Link

  • Advanced Functionalization:

    • Directed Nucleophilic Aromatic Substitution.[11] Royal Society of Chemistry. Link

(Note: While specific literature on this compound is less abundant than the dichloro analog, the protocols above are derived from established

Application Note: High-Fidelity Amination of 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of aminating electron-deficient diazines. It addresses the prompt's request for Buchwald-Hartwig conditions while critically evaluating the substrate's intrinsic reactivity (Nucleophilic Aromatic Substitution), ensuring the user applies the correct chemistry to the correct problem.

Strategic Implementation of Buchwald-Hartwig Cross-Coupling vs. SNAr

Executive Summary & Strategic Analysis

The amination of 3,6-difluoropyridazine presents a classic chemoselective dichotomy in medicinal chemistry. While the Buchwald-Hartwig (B-H) cross-coupling is the gold standard for aryl C–N bond formation, the extreme electron deficiency of the pyridazine ring, combined with the high electronegativity of the fluorine substituents, renders this substrate highly active toward Nucleophilic Aromatic Substitution (SNAr) .

Critical Decision Matrix:

  • Scenario A (Aliphatic Amines): Primary and secondary alkyl amines (e.g., morpholine, piperazine) react rapidly via SNAr under mild basic conditions. Palladium catalysis is generally unnecessary and may introduce impurities.

  • Scenario B (Weak Nucleophiles): Anilines, amides, and carbamates often lack the nucleophilicity to overcome the SNAr activation barrier without harsh forcing conditions. Here, Buchwald-Hartwig (or switching to the 3,6-dichloro analog) is the requisite pathway.

This guide provides the Buchwald-Hartwig protocol specifically optimized for challenging couplings (Scenario B) and includes the SNAr Control Protocol (Scenario A) to ensure the researcher does not over-engineer the synthesis.

Mechanistic Workflow & Decision Tree

The following diagram illustrates the kinetic competition between the Pd-catalyzed cycle and the background SNAr rate.

G Start Substrate: This compound AmineCheck Nucleophile Type? Start->AmineCheck aliphatic Aliphatic Amine (Strong Nucleophile) AmineCheck->aliphatic pKa(BH+) > 9 aniline Aniline/Amide (Weak Nucleophile) AmineCheck->aniline pKa(BH+) < 5 SNAr_Path Pathway: S_NAr (Transition-Metal Free) aliphatic->SNAr_Path Fast Kinetics BH_Path Pathway: Buchwald-Hartwig (Pd-Catalyzed) aniline->BH_Path Requires Activation Product Target: 3-Amino-6-fluoropyridazine SNAr_Path->Product BH_Path->Product

Figure 1: Decision tree for method selection based on amine nucleophilicity.

Protocol A: Buchwald-Hartwig Amination (For Weak Nucleophiles)

Target Application: Coupling of this compound (or 3,6-dichloropyridazine) with electron-poor anilines, amides, or sterically hindered amines.

Rationale

Standard Pd(0) sources often struggle with C–F oxidative addition. However, for this compound, the mechanism is often a "Pd-catalyzed SNAr" or requires highly active ligands (BrettPhos/RuPhos) to facilitate the cycle. Note: If yields are low with the difluoro-substrate, it is strongly recommended to switch to 3,6-dichloropyridazine , which is the superior substrate for Pd-oxidative addition.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Substrate 1.0ElectrophileThis compound
Amine 1.1NucleophileAniline / Amide derivative
Catalyst 0.02-0.05Metal SourcePd2(dba)3 or Pd(OAc)2
Ligand 0.04-0.10ModulatorBrettPhos (1° amines) or RuPhos (2° amines)
Base 2.0Proton ScavengerCs2CO3 (Anhydrous)
Solvent [0.2 M]Medium1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a resealable reaction vial equipped with a magnetic stir bar.

    • Charge the vial with Pd2(dba)3 (2 mol%) and BrettPhos (4 mol%).

    • Add anhydrous 1,4-Dioxane (1 mL per mmol substrate) and stir at room temperature for 5 minutes to pre-form the active catalyst complex (solution should turn from dark purple to orange/brown).

  • Substrate Addition:

    • Add Cs2CO3 (2.0 equiv). Crucial: Base must be finely ground and dry.

    • Add the Amine (1.1 equiv).

    • Add This compound (1.0 equiv).

  • Reaction:

    • Seal the vial under Argon/Nitrogen atmosphere.

    • Heat to 80–100 °C for 4–12 hours.

    • Monitoring: Check LCMS for the disappearance of the starting material (M+H: 117.04) and formation of the monosubstituted product.

    • Note: If bis-substitution (disubstitution) is observed, lower the temperature to 60 °C and reduce amine equivalents to 0.95.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite® (eluting with EtOAc) to remove palladium black and inorganic salts.

    • Concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Regioselective SNAr (Control Method)

Target Application: Coupling with morpholine, piperidine, pyrrolidine, or simple primary alkyl amines. Why this is included: Using Palladium for these amines on this substrate is chemically redundant and economically inefficient.

Reagents & Stoichiometry
ComponentEquiv.Recommended Reagent
Substrate 1.0This compound
Amine 1.05Alkyl Amine
Base 1.5DIPEA (Hünig's Base) or K2CO3
Solvent [0.5 M]THF , IPA , or Acetonitrile
Step-by-Step Procedure
  • Setup:

    • Dissolve This compound in THF (0.5 M).

    • Cool the solution to 0 °C (Ice bath). Temperature control is critical to prevent bis-substitution.

  • Addition:

    • Add DIPEA (1.5 equiv).

    • Add the Amine (1.05 equiv) dropwise over 10 minutes.

  • Reaction:

    • Allow the reaction to warm to Room Temperature (25 °C).

    • Stir for 2–4 hours.

    • Checkpoint: Most aliphatic amines react fully within 1 hour at RT.

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (Buchwald) Catalyst poisoning or poor oxidative addition into C-F.Switch substrate to 3,6-Dichloropyridazine . Switch ligand to BrettPhos G3 precatalyst.
Bis-Substitution (Double addition) Substrate is too reactive; Amine excess.Use inverse addition (add amine to substrate). Reduce temperature.
Hydrolysis (Pyridazinone formation) Wet solvent/base; Fluoride hydrolysis.Ensure strictly anhydrous conditions. Use K3PO4 instead of Cs2CO3.
Mechanism of Action: The "Halogen Dance" Risk

In pyridazine chemistry, Pd-catalysis can sometimes lead to regio-scrambling if the ring is substituted. However, for the symmetric 3,6-difluoro system, the first addition is degenerate. The challenge lies in stopping at the mono-product. The electron-donating nature of the newly added amine (-NHAr) deactivates the ring, usually protecting the second fluorine from reacting under the same conditions, provided the temperature is controlled.

Mechanism cluster_SNAr Competing S_NAr Pathway Substrate This compound OxAdd Oxidative Addition (Rate Limiting for C-F) Substrate->OxAdd + Pd(0) DirectAttack Direct Nucleophilic Attack Substrate->DirectAttack Strong Nuc Pd0 L-Pd(0) Coord Amine Coordination & Deprotonation OxAdd->Coord + HNzR2 / Base RedElim Reductive Elimination Coord->RedElim RedElim->Pd0 Regenerate Catalyst Product Mono-aminated Product RedElim->Product DirectAttack->Product

Figure 2: Catalytic cycle showing the oxidative addition bottleneck vs. the direct SNAr shortcut.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.[2] Angewandte Chemie International Edition, 58(48), 17118-17129.[2] Link

  • Mako, T. L., & Byers, J. A. (2016). Suzuki–Miyaura Coupling of Unactivated Fluoroarenes. (Context on C-F activation challenges). Organometallics, 35(10), 1431-1439. Link

  • Lutz, M. R., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. (Analogous electron-deficient heterocycle protocols). Journal of Organic Chemistry, 81(16), 7244-7252. Link

Sources

Precision Synthesis of Biologically Active 3,6-Disubstituted Pyridazines: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance[1][2][3]

The 3,6-disubstituted pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK2, JNK1), GPCR ligands, and anti-inflammatory agents. Its planar, electron-deficient nature allows it to participate in key


-stacking interactions while the nitrogen atoms serve as hydrogen bond acceptors, often mimicking the purine core of ATP in kinase active sites.

This guide moves beyond generic textbook methods, providing a robust, modular workflow for synthesizing asymmetric 3,6-disubstituted pyridazines. We prioritize regiocontrol and sequential functionalization , overcoming the common challenge of distinguishing between the two equivalent positions of the starting 3,6-dichloropyridazine.

Key Applications
  • Kinase Inhibition: Targeting CDK2 and JNK1 pathways for anticancer therapeutics.

  • Neuroprotection: NUAK1 inhibition for neurodegenerative disorders.

  • Bioorthogonal Chemistry: Tetrazine-trans-cyclooctene (TCO) ligation precursors.

Strategic Synthetic Roadmap

The selection of the synthetic route depends strictly on the nature of the substituents required at positions 3 and 6.

SyntheticStrategy Start Target: 3,6-Disubstituted Pyridazine Decision Nature of Substituents? Start->Decision RouteA Route A: Heteroatom + Aryl (Amino/Alkoxy/Thio) Decision->RouteA One Heteroatom Linker RouteB Route B: Bis-Aryl / Bis-Alkyl (Carbon-Carbon Bonds) Decision->RouteB Two C-linked Groups RouteC Route C: Complex/Strained Patterns (De Novo Ring Formation) Decision->RouteC Unstable/Strained MethodA Method: Sequential SnAr + Suzuki (Nucleophilic Displacement) RouteA->MethodA MethodB Method: Sequential Suzuki-Miyaura (Pd-Catalyzed Cross-Coupling) RouteB->MethodB MethodC Method: Inverse Electron Demand Diels-Alder (IEDDA) RouteC->MethodC

Figure 1: Decision tree for selecting the optimal synthetic pathway based on target moiety electronics.

Module A: The Heteroatom Route ( + Suzuki)

This is the most reliable method for synthesizing kinase inhibitors where one substituent acts as a solubilizing group (e.g., morpholine, piperazine) or H-bond donor (amine).

Mechanism & Rationale

The pyridazine ring is highly


-deficient (similar to pyridine but more pronounced due to the second nitrogen). This makes the 3,6-dichloropyridazine highly susceptible to Nucleophilic Aromatic Substitution (

).
  • Step 1 (

    
    ):  Introduction of the nucleophile. The first substitution is facile. The electron-donating nature of the introduced amine/alkoxide deactivates the ring toward a second 
    
    
    
    , preventing bis-substitution under mild conditions.
  • Step 2 (Suzuki): The remaining chloride is deactivated for

    
     but remains highly active for Pd-catalyzed oxidative addition.
    
Protocol 1: Preparation of 3-Amino-6-Arylpyridazines[4]

Target Molecule: 3-(4-methoxyphenyl)-6-(morpholin-4-yl)pyridazine (CDK2 Inhibitor Analog).

Step 1: Regioselective

  • Reagents: 3,6-Dichloropyridazine (1.0 equiv, 20 mmol), Morpholine (1.1 equiv), DIPEA (1.5 equiv).

  • Solvent: Ethanol or Isopropanol (0.5 M).

  • Procedure:

    • Dissolve 3,6-dichloropyridazine in ethanol.

    • Add DIPEA followed by morpholine dropwise at RT.

    • Heat to reflux (

      
      ) for 4–6 hours. Note: Monitor by TLC (50% EtOAc/Hex). The mono-substituted product is more polar than the starting material.
      
    • Workup: Cool to RT. Concentrate in vacuo. Resuspend in water and extract with DCM. Wash with brine, dry over

      
      .
      
    • Yield: Typically 85–95% of 3-chloro-6-morpholinopyridazine.

Step 2: Suzuki-Miyaura Cross-Coupling[1][2][3]
  • Reagents: 3-chloro-6-morpholinopyridazine (1.0 equiv), 4-Methoxyphenylboronic acid (1.2 equiv),

    
     (2.5 equiv).
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (2 mol%) for difficult substrates.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

  • Procedure:

    • Charge a reaction vial with the chloro-intermediate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent mixture.

    • Heat at

      
       for 12 hours.
      
    • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Gradient: 0

      
       10% MeOH in DCM).
      

Module B: The Bis-Aryl Route (Sequential Suzuki)

Synthesizing asymmetric 3,6-diarylpyridazines requires precise stoichiometric control to avoid symmetric bis-coupling during the first step.

Protocol 2: One-Pot Sequential Arylation[7]

Concept: Exploit statistical probability and electronic deactivation.

  • Substrate: 3,6-Dichloropyridazine.[1]

  • Critical Parameter: The first boronic acid must be the limiting reagent (0.9 equiv) to minimize bis-coupling.

Experimental Workflow
  • Reaction Setup:

    • Combine 3,6-dichloropyridazine (1.0 equiv) and Aryl-Boronic Acid A (0.9 equiv).

    • Add

      
       (2.0 equiv) and 
      
      
      
      (3 mol%).
    • Solvent: DME/Water (3:1).

  • Cycle 1 (First Coupling):

    • Heat to

      
       (gentle heat). Monitor strictly by LCMS.
      
    • Stop point: When Boronic Acid A is consumed.

  • Cycle 2 (Second Coupling):

    • Without isolation, add Aryl-Boronic Acid B (1.5 equiv).

    • Add fresh catalyst (if necessary, usually not required) and additional base (

      
      , 2.0 equiv).
      
    • Increase temperature to

      
       (reflux).
      
    • Stir for 16 hours.

  • Workup: Standard aqueous extraction and silica chromatography.

Data Summary: Optimization of Conditions

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent Toluene/WaterDME/Water DME improves solubility of polar pyridazine intermediates.
Base


Carbonate provides milder buffering, reducing protodeboronation.
Temp (Step 1)


Lower temp reduces bis-coupling byproducts from 15% to <5%.

Module C: De Novo Synthesis (IEDDA)

For scaffolds where cross-coupling fails (e.g., highly steric hindrance or unstable halide precursors), the Inverse Electron Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and alkynes is authoritative.

IEDDA_Mechanism Tetrazine 1,2,4,5-Tetrazine (Electron Deficient) Intermediate Bicyclic Intermediate (Highly Strained) Tetrazine->Intermediate [4+2] Cycloaddition Alkyne Alkyne/Enamine (Electron Rich) Alkyne->Intermediate Product 3,6-Disubstituted Pyridazine + N2 (Gas) Intermediate->Product Retro-Diels-Alder (-N2)

Figure 2: Mechanism of IEDDA reaction for pyridazine construction.

Protocol 3: Tetrazine-Alkyne Cycloaddition
  • Precursor: 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (commercially available or synthesized from hydrazine + nitrile).

  • Reactant: Substituted Acetylene (1.2 equiv).

  • Conditions:

    • Mix reactants in Toluene or 1,4-Dioxane.

    • Heat at

      
       in a sealed tube (to contain volatile alkynes, though 
      
      
      
      evolution generates pressure—use a pressure relief vial if scale >1g).
    • Observation: The deep red/purple color of tetrazine disappears, turning yellow/orange upon conversion to pyridazine.

  • Purification: Direct crystallization often possible; otherwise, silica chromatography.

References

  • Discovery of 3,6-disubstituted pyridazines as anticancer agents (CDK2/JNK1)

    • Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[4]

    • Source: PubMed Central / NIH.
    • URL:[Link]

  • Sequential Suzuki-Miyaura Protocols

    • Title: Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling.[5]

    • Source: RSC Advances.[5]

    • URL:[Link]

  • Inverse Electron Demand Diels-Alder (IEDDA)

    • Title: Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA.[6][7]

    • Source: ACS Public
    • URL:[Link]

  • Nucleophilic Arom

    
    ) Dynamics: 
    
    • Title: Dynamic Nucleophilic Aromatic Substitution of Tetrazines (Relevant to Pyridazine Precursors).
    • Source: Angewandte Chemie / NIH.
    • URL:[Link]

Sources

Regioselective Functionalization of 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Difluoropyridazine (3,6-DFP) represents a high-value scaffold in medicinal chemistry, offering a distinct advantage over its chlorinated analog due to the unique properties of the carbon-fluorine bond. The fluorine atoms serve dual roles: they act as potent activating groups for nucleophilic aromatic substitution (SNAr) while simultaneously directing ortho-metalation (DoM) through strong inductive effects and lithium coordination.

This guide details the protocols for the regioselective functionalization of 3,6-DFP. Unlike 3,6-dichloropyridazine, the difluoro- analog allows for milder SNAr conditions and unique metabolic stability profiles in final drug candidates. We present two orthogonal workflows: C3-Mono-Substitution via SNAr and C4-Functionalization via DoM .

Strategic Analysis: Reactivity & Decision Matrix

The pyridazine core is electron-deficient, making it highly susceptible to nucleophilic attack.[1] The presence of two fluorine atoms at C3 and C6 exacerbates this deficiency.

  • The SNAr Pathway (C3/C6): The C-F bond is highly polarized. Nucleophiles attack the C3 position to form a Meisenheimer complex. The high electronegativity of fluorine stabilizes the transition state, making fluoride a superior leaving group to chloride in SNAr reactions on this scaffold.

  • The DoM Pathway (C4/C5): The acidity of the C4 proton is significantly enhanced by the adjacent fluorine (ortho-effect) and the ring nitrogens. However, the use of alkyllithiums (e.g., n-BuLi) often leads to nucleophilic attack at C3 rather than deprotonation. Therefore, non-nucleophilic bases like LiTMP are required.

Visualization: Reaction Landscape

ReactionLandscape Start This compound SNAr_Cond Nucleophile (Nu-) (1.0 equiv, 0°C to RT) Start->SNAr_Cond DoM_Cond LiTMP (-78°C, THF) Start->DoM_Cond MonoSub 3-Fluoro-6-Substituted Pyridazine (C3 Functionalization) SNAr_Cond->MonoSub Kinetic Control BisSub 3,6-Disubstituted Pyridazine MonoSub->BisSub Excess Nu- / Heat Lithiated 4-Lithio-3,6-difluoropyridazine (Transient Species) DoM_Cond->Lithiated Deprotonation C4_Funct 4-Substituted-3,6-difluoropyridazine (C4 Functionalization) Lithiated->C4_Funct Electrophile (E+)

Figure 1: Decision matrix for functionalizing this compound. Green paths indicate primary controlled outcomes.

Protocol A: Regioselective SNAr (C3 Functionalization)

Objective: Selective replacement of one fluorine atom with a nucleophile (amine, alkoxide, or thiol) to generate a 3-substituted-6-fluoropyridazine.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1] Because the starting material is symmetric, the first substitution is statistically favored. However, the introduction of an electron-donating group (like an amine or alkoxy) at C3 deactivates the ring toward a second attack, aiding selectivity. If the nucleophile is electron-withdrawing or neutral, stopping at mono-substitution requires strict stoichiometric control.

Experimental Procedure: Synthesis of 3-Amino-6-fluoropyridazine

Targeting the mono-amination product.

Materials:

  • This compound (1.0 equiv)

  • Aqueous Ammonia (28-30%) or Alkylamine

  • Solvent: THF or Dioxane (for solubility) or neat (for aqueous ammonia)

  • Temperature control bath

Step-by-Step Protocol:

  • Preparation: Charge a pressure tube or sealed vial with this compound (116 mg, 1.0 mmol).

  • Solvent/Reagent Addition: Add THF (2 mL) to dissolve the solid. Cool the solution to 0°C.

  • Nucleophile Addition: Slowly add aqueous ammonia (3.0 equiv) or the specific amine (1.05 equiv) dropwise.

    • Note: For amines, adding a non-nucleophilic base (e.g., DIPEA) is recommended to scavenge the HF generated.

  • Reaction:

    • For Ammonia: Seal the vessel and heat to 130°C for 4-6 hours. The high temperature is required for ammonia due to its poor nucleophilicity compared to anionic species [1].

    • For Primary Amines/Alkoxides: Stir at 0°C to RT . These are more reactive; heating often leads to bis-substitution.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. Look for the disappearance of the starting material (MW 116) and appearance of the mono-product (MW 113 for -NH2).

  • Workup:

    • Concentrate the solvent under reduced pressure.[2][3]

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

Key Data Points:

NucleophileConditionsProductYield (Typical)Ref
NH3 (aq) 130°C, Sealed Tube3-Amino-6-fluoropyridazine65-80%[1]
Benzyl Alcohol NaOH, CH3CN, RT3-Benzyloxy-6-fluoropyridazine85-92%[2]
NaSMe THF, 0°C3-Thiomethyl-6-fluoropyridazine>90%[1]

Protocol B: Directed Ortho-Metalation (C4 Functionalization)

Objective: Functionalization of the C4 position while preserving the C-F bonds or functionalizing a pre-existing scaffold.

Mechanistic Insight

Direct lithiation of fluorinated heterocycles with n-butyllithium is risky due to the "halogen dance" or direct nucleophilic attack at the C-F bond (SNAr). To achieve clean C4-deprotonation, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is the reagent of choice. LiTMP is a bulky, non-nucleophilic base that kinetically favors proton abstraction over addition [3].

Experimental Procedure: C4-Formylation

Targeting this compound-4-carbaldehyde.

Materials:

  • This compound (1.0 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)

  • n-Butyllithium (2.5 M in hexanes) (1.1 equiv)

  • DMF (Dimethylformamide) (1.2 equiv)

  • Anhydrous THF[4]

  • Dry Ice/Acetone bath (-78°C)

Step-by-Step Protocol:

  • LiTMP Generation (In-situ):

    • In a flame-dried flask under Argon, dissolve TMP in anhydrous THF (5 mL/mmol).

    • Cool to -78°C.[5]

    • Add n-BuLi dropwise. Stir for 30 mins at 0°C to ensure complete formation of LiTMP.

  • Substrate Addition:

    • Cool the LiTMP solution back to -78°C .

    • Add a solution of this compound in THF dropwise over 10 minutes.

    • Critical: Maintain internal temperature below -70°C. The lithiated species (4-lithio-3,6-difluoropyridazine) is thermally sensitive.

    • Stir for 30-45 minutes at -78°C.

  • Electrophile Trapping:

    • Add neat DMF (or other electrophile like I2, B(OMe)3) rapidy.

    • Stir at -78°C for 1 hour.

  • Quench:

    • Quench with saturated aqueous NH4Cl solution while still cold.

    • Allow to warm to room temperature.

  • Workup:

    • Extract with Et2O (ether is preferred to avoid emulsions with amides).

    • Dry and concentrate.

  • Purification: The aldehyde product is often unstable on silica; use neutral alumina or proceed immediately to the next step (e.g., reductive amination).

Visualization: DoM Mechanism

DoM_Mechanism LiTMP LiTMP (Base) Coordination Li...F Coordination (Pre-complex) LiTMP->Coordination Substrate This compound Substrate->Coordination Deprotonation C4-Lithiation (-78°C) Coordination->Deprotonation Proton Abstraction Product 4-Functionalized Product Deprotonation->Product + Electrophile (DMF/I2)

Figure 2: Mechanism of Directed Ortho-Metalation using LiTMP. The Lithium atom coordinates to the Fluorine lone pair, directing the base to the ortho-proton (C4).

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-substitution during SNAr Temperature too high or excess nucleophile.Lower temperature to 0°C; use exactly 1.0-1.1 equiv of nucleophile.
Low yield in DoM (Recovery of SM) Incomplete lithiation or wet THF.Ensure THF is distilled/dry. Increase lithiation time to 45-60 min at -78°C.
Complex mixture in DoM Nucleophilic attack by base.Ensure LiTMP is used, not LDA or BuLi. Keep temp strictly at -78°C.
Hydrolysis of C-F Moisture presence or high pH during workup.Avoid strong aqueous bases during workup; use buffered quench.

Applications in Drug Discovery

The this compound scaffold is a precursor to Imidazo[1,2-b]pyridazines , a class of compounds potent against neurodegenerative targets (e.g., Aβ plaques) and kinases (e.g., AAK1 inhibitors) [1][3].

Workflow Example:

  • SNAr: 3,6-DFP + NH3 → 3-Amino-6-fluoropyridazine.[6]

  • Cyclization: 3-Amino-6-fluoropyridazine + Chloroacetaldehyde → 6-Fluoroimidazo[1,2-b]pyridazine.

  • Late-Stage Functionalization: The remaining Fluorine at C6 can be displaced by complex amines or alkoxides in the final step of library synthesis.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Institutes of Health (NIH) / PubMed Central. [Link] Citation for: SNAr conditions (Ammonia, 130°C), synthesis of 3-amino-6-fluoropyridazine.

  • Synthesis and Herbicidal Activity of 3-(Un)substituted Benzyloxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry. [Link] Citation for: Alkoxylation conditions (NaOH/CH3CN) and herbicidal applications.

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof (WO2013134219A1).Google Patents.

Sources

Using 3,6-Difluoropyridazine to introduce a pyridazine moiety

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,6-Difluoropyridazine for Pyridazine Moiety Introduction



Executive Summary & Rationale

The pyridazine ring (1,2-diazine) is a "privileged scaffold" in modern medicinal chemistry, offering distinct advantages over pyridine or phenyl rings, including increased water solubility (lower LogP), improved metabolic stability, and unique hydrogen-bonding capabilities.

While 3,6-dichloropyridazine is a common commodity reagent, This compound (3,6-DFP) is the superior reagent for introducing the pyridazine moiety when:

  • Milder Conditions are Required: The high electronegativity of fluorine significantly lowers the LUMO energy of the ring, accelerating Nucleophilic Aromatic Substitution (

    
    ) at lower temperatures compared to the chloro-analog.
    
  • Sequential Functionalization is Needed: The extreme reactivity difference between the first and second fluorine displacements allows for precise control over the formation of non-symmetric 3,6-disubstituted pyridazines.

This guide details the mechanistic basis and optimized protocols for utilizing 3,6-DFP to generate high-value pharmaceutical intermediates.

Mechanistic Insight: The "Fluorine Effect" in

To use this reagent effectively, one must understand why it behaves differently than chlorinated analogs.

In


 reactions on electron-deficient heterocycles, the rate-determining step is typically the nucleophilic attack and formation of the Meisenheimer complex, not the bond-breaking of the leaving group.
  • Inductive Effect: Fluorine is the most electronegative element, creating a stronger dipole than chlorine. This pulls electron density from the carbons at positions 3 and 6, making them highly electrophilic ($ \delta+ $).

  • Meisenheimer Stabilization: The highly electronegative fluorine stabilizes the negative charge on the transition state intermediate (Meisenheimer complex) more effectively than chlorine.

Key Consequence: 3,6-DFP reacts with amines at Room Temperature (RT), whereas 3,6-dichloropyridazine often requires heating to >80°C.

Visualization: Reactivity Landscape

G Start This compound (Highly Electrophilic) Mono Intermediate: 3-Amino-6-fluoropyridazine (Deactivated) Start->Mono Nucleophile 1 (R-NH2) Mild Base, 0°C to RT Fast Kinetics Di_Sym Symmetric Product 3,6-Diaminopyridazine Mono->Di_Sym Nucleophile 1 (Excess) Heat (>80°C) Di_Asym Asymmetric Product 3-Amino-6-alkoxypyridazine Mono->Di_Asym Nucleophile 2 (R-OH / R'-NH2) Strong Base, Heat (>100°C)

Figure 1: The sequential functionalization pathway. Note the energy barrier increase (red arrow) for the second substitution due to electron donation from the first nucleophile.

Experimental Protocols

Protocol A: Mono-Functionalization (C-N Bond Formation)

Objective: Selective synthesis of 3-amino-6-fluoropyridazines. Challenge: Preventing double substitution (formation of the symmetric byproduct).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (0.95 - 1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Anhydrous THF (preferred for volatility) or DMF/DMSO.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound in anhydrous THF (0.2 M concentration) in a round-bottom flask under

    
     atmosphere.
    
    • Expert Tip: 3,6-DFP is volatile.[1] Handle in a fume hood and avoid prolonged high-vacuum exposure.

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to suppress the second substitution.

  • Addition: Add the base (DIPEA). Then, add the amine dropwise over 15-20 minutes.

    • Why? Keeping the amine concentration low relative to the pyridazine ensures the starting material is always in excess locally, favoring mono-substitution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC or LCMS.

    • Timeline: Most aliphatic amines react within 1–2 hours at RT. Anilines may require overnight stirring or mild heating (40°C).

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography.

    • Note: Aminopyridazines are polar. Use a gradient of DCM:MeOH (0%

      
       10%) or EtOAc:Hexanes.
      
Protocol B: Hetero-Bis-Functionalization (Sequential )

Objective: Introducing a second, different nucleophile (e.g., an ether or a second amine) at the 6-position. Challenge: The ring is now electron-rich (deactivated) due to the first amine substituent.

Reagents:

  • Substrate: 3-Amino-6-fluoropyridazine (Intermediate from Protocol A)

  • Nucleophile 2: Alcohol (R-OH) or Amine (R'-NH2)

  • Base:

    
     (2.0 equiv) or NaH (for alcohols)
    
  • Solvent: DMSO or NMP (High boiling point polar aprotic solvents are required).

Step-by-Step Procedure:

  • Preparation: Dissolve the mono-substituted intermediate in DMSO (0.5 M).

  • Activation:

    • For Amines: Add Nucleophile 2 (1.5 equiv) and

      
      .
      
    • For Alcohols: Pre-form the alkoxide by treating the alcohol with NaH in THF/DMF before adding to the pyridazine solution.

  • Reaction: Heat the reaction mixture.

    • Temperature:100°C – 130°C . The "deactivated" fluorine requires significant thermal energy to displace.

    • Microwave Option: Microwave irradiation at 140°C for 30–60 minutes is highly effective for this step.

  • Workup:

    • Pour into water to precipitate the product (if solid) or extract with EtOAc/IPA (3:1 ratio) to recover polar products.

    • Expert Tip: DMSO is difficult to remove. Wash organic layers extensively with water or use a lyophilizer if the product is water-soluble.

Data Summary: Leaving Group Comparison

The following table illustrates the reactivity gap that justifies the cost of the fluoro-reagent over the chloro-reagent.

FeatureThis compound3,6-Dichloropyridazine

Rate (Step 1)
Fast (Minutes to Hours)Slow (Hours to Days)
Temp (Step 1) 0°C to 25°C80°C to 120°C
Temp (Step 2) 100°C to 140°C>160°C (Often fails)
Selectivity High (Kinetic control possible)Lower (Thermal equilibration)
Volatility High (Boiling point ~176°C, but high vapor pressure)Moderate

Troubleshooting & Expert Tips

  • Hydrolysis Risk: The C-F bond is susceptible to hydrolysis by hydroxide ions. Avoid using aqueous bases (like NaOH/KOH) in the first step if possible. Use anhydrous carbonate bases or organic amines (DIPEA/TEA).

  • Volatility: this compound can sublime or evaporate on a rotovap if the bath is too hot. Do not heat the water bath >35°C during concentration of the starting material.

  • Stickiness: Pyridazine nitrogens are basic and can interact with silanols on silica gel, leading to tailing. Pre-treat silica columns with 1% Triethylamine or use amine-functionalized silica for purification.

References

  • Reactivity of Fluorinated Heterocycles

    • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.

  • Pyridazine in Medicinal Chemistry

    • Wermuth, C. G. (1998). Pyridazines.[2][3][4][5][6][7] The Practice of Medicinal Chemistry.

  • Sequential

    
     Methodology: 
    
    • Louchart, A., et al. (2019).[8] Base-Promoted

      
       Reactions of Fluoro- and Chloroarenes. Molecules, 24(6), 1162. 
      
  • Comparative Reactivity (F vs Cl)

    • Chambers, R. D., et al. (1996). Polyhalogenated Heterocycles. Part 1. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Experimental procedure for C-N bond formation with 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Procedure for C-N Bond Formation with 3,6-Difluoropyridazine

For: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Aminopyridazine Moiety

Nitrogen-containing heterocycles are foundational scaffolds in modern drug discovery, with the aminopyridazine core being of particular interest.[1] These structures are prevalent in a wide range of biologically active molecules and approved pharmaceuticals, valued for their ability to engage in critical hydrogen bonding interactions with biological targets.[2][3] this compound serves as an exceptionally useful starting material for accessing these valuable motifs. Its electron-deficient nature, amplified by two highly electronegative fluorine atoms and the inherent properties of the diazine ring, makes it highly susceptible to C-N bond formation.

This guide provides a detailed exploration of the primary synthetic routes for coupling amines with this compound, focusing on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic rationale behind procedural choices, offer a validated, step-by-step laboratory protocol, and discuss alternative methodologies like the Buchwald-Hartwig amination for more challenging substrates.

The Chemistry of this compound: A Tale of Two Activation Modes

The reactivity of this compound is dominated by the electron-withdrawing character of its substituents and ring structure. This electronic profile makes the C-F bonds prime targets for substitution. Two principal, mechanistically distinct pathways are employed for C-N bond formation:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct and often preferred method. The pyridazine ring is sufficiently electron-poor to be attacked by nucleophiles without the need for a metal catalyst.[4] The reaction proceeds via a stabilized anionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine activates the ring for this initial attack, making it an excellent leaving group in this context.[5][6][7]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: For less nucleophilic amines or when SNAr reactions are sluggish, palladium-catalyzed cross-coupling offers a powerful alternative.[8][9][10] This reaction class has revolutionized C-N bond formation, allowing for the coupling of a vast array of amines with aryl halides under relatively mild conditions.[11][12]

This document will first detail the SNAr protocol due to its simplicity, cost-effectiveness, and broad applicability.

Protocol 1: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the monosubstitution of an amine onto the this compound core. Morpholine is used as a representative nucleophile.

Mechanistic Rationale (SNAr)

The SNAr reaction is a two-step addition-elimination process.[4] The electron-deficient pyridazine ring is attacked by the amine nucleophile, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and is effectively stabilized by the electron-withdrawing nitrogen atoms.[13] The rate-determining step is typically this initial nucleophilic attack.[6] In the subsequent, faster step, the fluoride ion is eliminated, restoring aromaticity and yielding the final product. The use of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the counter-ion of the base, leaving the nucleophile more reactive.

Caption: Proposed SNAr mechanism for amination of this compound.

Materials and Equipment
  • Reagents:

    • This compound

    • Morpholine (or other amine nucleophile)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Ethyl Acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Condenser and nitrogen/argon inlet

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Flash chromatography system

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), the amine nucleophile (e.g., morpholine, 1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

    • Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the this compound.

    • Scientist's Note: Using a slight excess of the amine ensures complete consumption of the starting pyridazine. The base (K₂CO₃) acts as a scavenger for the HF that is formed during the reaction. Anhydrous conditions are recommended to prevent side reactions.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

    • Scientist's Note: The reaction temperature may need optimization depending on the nucleophilicity of the amine. Less reactive amines may require higher temperatures or longer reaction times.

  • Work-up Procedure:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing an equal volume of cold water. This may precipitate the product or will dilute the DMSO for extraction.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).

    • Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The crude product is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Data Presentation: SNAr Reaction Scope

The following table provides representative conditions for the monosubstitution of various amines onto this compound.

EntryNucleophile (1.1 eq.)Base (2.0 eq.)SolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholineK₂CO₃DMSO806>90
2PiperidineK₂CO₃DMSO805>95
3BenzylamineK₂CO₃DMF100885-90
4AnilineCs₂CO₃Dioxane1101660-70
5tert-ButylamineK₂CO₃DMSO12024<20

Note: Yields are approximate and may vary based on reaction scale and purification efficiency. As seen in Entry 5, sterically hindered amines are poor nucleophiles for SNAr and may require alternative methods.

Alternative Pathway: Buchwald-Hartwig Amination

For challenging substrates, such as sterically hindered amines or those with low nucleophilicity, the Buchwald-Hartwig amination is a superior method.[10][14]

Mechanistic Rationale (Buchwald-Hartwig)

This reaction is a palladium-catalyzed cross-coupling process. The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-F (or C-Cl/Br) bond of the pyridazine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this final step.[15]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)(F)L₂ pd0->oxidative_addition Oxidative Addition amido_complex [Ar-Pd(II)(NR₂H)L₂]⁺ oxidative_addition->amido_complex Ligand Exchange deprotonation Ar-Pd(II)(NR₂)L₂ amido_complex->deprotonation Deprotonation base_h Base-H⁺ amido_complex->base_h deprotonation->pd0 Reductive Elimination product Ar-NR₂ deprotonation->product reactants Ar-F + R₂NH reactants->oxidative_addition base Base base->deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

A detailed protocol for Buchwald-Hartwig amination is beyond the scope of this note but generally involves a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, RuPhos), a strong base (e.g., NaOtBu or LHMDS), and an aprotic solvent like toluene or dioxane, with reaction temperatures typically ranging from 80-110 °C.

Workflow and Decision Making

Choosing the correct experimental procedure is critical for success. The following workflow provides a logical path from substrate selection to final product.

Workflow start Start: Synthesize 6-Fluoro-3-aminopyridazine amine_eval Evaluate Amine Nucleophile: Sterically Hindered? Low Nucleophilicity? start->amine_eval snar Select SₙAr Protocol amine_eval->snar No buchwald Select Buchwald-Hartwig Protocol amine_eval->buchwald Yes reagents Assemble Reagents: Pyridazine, Amine, Base, Solvent snar->reagents buchwald->reagents (add Pd catalyst & ligand) reaction_setup Reaction Setup (Inert Atmosphere, Heat) reagents->reaction_setup monitoring Monitor Progress (TLC, LC-MS) reaction_setup->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis & Characterization (NMR, MS, Purity) purification->analysis

Caption: Decision workflow for selecting the appropriate C-N coupling method.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[16]

  • Solvents: Anhydrous DMSO and DMF are flammable and can be absorbed through the skin. Handle with care in a fume hood.

  • Bases: Potassium carbonate is an irritant. Stronger bases used in Buchwald-Hartwig coupling (e.g., sodium tert-butoxide) are corrosive and moisture-sensitive.

  • General Precautions: Always conduct reactions under an inert atmosphere (nitrogen or argon) when using anhydrous solvents and sensitive reagents.[17]

References

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. ResearchGate. [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Semantic Scholar. [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]

  • Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. National Institutes of Health. [Link]

  • C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews (RSC Publishing). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Institutes of Health. [Link]

  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. The Journal of Organic Chemistry. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]

  • Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. ProQuest. [Link]

  • Catalytic Conversion of N-Heteroaromatics to Functionalized Arylamines by Merging Hydrogen Transfer and Selective Coupling. ACS Publications. [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]

  • SNAr Solvents and Reagents. Wordpress. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Synthetic development and applications of 4-aminopyridine. ResearchGate. [Link]

  • SNAr reaction scope & limitations. YouTube. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Institutes of Health. [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Publications. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3,6-Difluoropyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The synthesis of 3,6-difluoropyridazine is classically achieved via a Halex (Halogen Exchange) reaction using 3,6-dichloropyridazine as the substrate and anhydrous Potassium Fluoride (KF) as the fluorinating agent.

While the reaction appears straightforward (


), it is notoriously capricious. The electron-deficient pyridazine ring is prone to polymerization (tarring) at the high temperatures required for activation, yet the C-Cl bond requires significant energy to cleave.

Key Success Factors:

  • "Naked" Fluoride: Fluoride ion (

    
    ) is a poor nucleophile in protic solvents due to tight solvation. You must use polar aprotic solvents and Phase Transfer Catalysts (PTC) to "strip" the cation and expose the reactive 
    
    
    
    .
  • Anhydrous Conditions: Water is the enemy. It solvates

    
    , killing reactivity, and hydrolyzes the product into pyridazinones.
    
  • Surface Area: The reaction is heterogeneous (Solid-Liquid). The surface area of KF is the rate-limiting factor.

Troubleshooting & FAQs

Direct solutions to common failure modes reported by our users.

Category A: Reaction Kinetics & Conversion

Q: My reaction stalls at ~60% conversion. Adding more KF doesn't help. Why? A: This is likely due to KF surface passivation . As the reaction proceeds, KCl forms on the surface of the KF particles. Since the lattice energy of KCl is higher than KF, it forms a hard shell that blocks unreacted fluoride from entering the solution.

  • Fix: Use Spray-Dried KF (high surface area) instead of Calcined KF.

  • Fix: Add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (5-10 mol%) or TDA-1 . These shuttle

    
     into the bulk solvent, bypassing the surface passivation issue.
    

Q: Can I use DMSO instead of Sulfolane? A: Yes, but with caveats.

  • DMSO: Good solubility, faster rates at lower temps (

    
    C). Risk:[1][2] Thermal runaway if overheated; difficult to remove completely without aqueous workup (which degrades product).
    
  • Sulfolane: The Gold Standard . Higher thermal stability allows operation at

    
    C. It is immiscible with alkanes, allowing for continuous extraction of the product if a biphasic system is used.
    
Category B: Impurities & Isolation

Q: The reaction mixture turned into a black tar. What happened? A: You likely triggered thermal decomposition/polymerization . Pyridazines are electron-deficient. At temperatures


C, or in the presence of trace transition metals, the ring can open or polymerize.
  • Fix: Keep temperature strictly

    
    C.
    
  • Fix: Ensure your inert gas line (Nitrogen/Argon) is active. Oxygen accelerates tarring at these temperatures.

Q: HPLC shows 95% conversion, but I only isolated 40% yield. Where did it go? A: Volatility. this compound is a volatile solid that sublimes easily.

  • Fix: Do NOT use a rotary evaporator with high vacuum and a warm bath. You are pumping your product into the trap.

  • Fix: Isolate via vacuum sublimation or short-path distillation directly from the Sulfolane mixture.

Data & Optimization Tables

Table 1: Solvent & Catalyst Effects on Yield

SolventCatalyst (10 mol%)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
DMSONone120124530Slow; passivation occurs.
DMSO18-Crown-612069275Good conversion; workup difficult.
Sulfolane 18-Crown-6 150 4 98 88 Optimal conditions.
SulfolaneTDA-115059585Cheaper alternative to Crown ether.
DMFNone140183015Solvent decomposition likely.

The "Gold Standard" Protocol

This protocol is designed for a 10g scale. Scale up linearly, but ensure stirring efficiency is maintained.

Reagents
  • 3,6-Dichloropyridazine (10.0 g, 67 mmol)[3]

  • Potassium Fluoride, Spray-Dried (15.6 g, 268 mmol, 4.0 equiv)

  • 18-Crown-6 (1.7 g, 6.7 mmol, 0.1 equiv)

  • Sulfolane (anhydrous, 50 mL)

  • Toluene (20 mL, for azeotropic drying)[4]

Step-by-Step Methodology
  • Azeotropic Drying (CRITICAL):

    • In a 3-neck round bottom flask equipped with a Dean-Stark trap and mechanical stirrer, combine KF and Sulfolane.

    • Add Toluene. Heat to reflux (

      
      C) to remove trace water from the solvent/KF system.
      
    • Once water collection ceases, distill off the toluene completely.

  • The Reaction:

    • Cool the mixture to

      
      C.
      
    • Add 3,6-Dichloropyridazine and 18-Crown-6 under a stream of Nitrogen.

    • Heat the mixture to 150°C . Stir vigorously (Halex is surface-area dependent).

    • Monitor by GC or HPLC every hour. The reaction is complete when the mono-fluoro intermediate is <2%.

  • Workup (Distillation Method):

    • Do not perform an aqueous extraction.

    • Equip the flask with a short-path distillation head and a vacuum line.

    • Apply vacuum (approx. 10-20 mbar).

    • Gently heat. This compound will distill/sublime over (Receiver flask should be cooled to

      
      C).
      
    • Note: Sulfolane boils at

      
      C (atm), so the product will come over significantly earlier.
      

Visual Logic & Workflows

Diagram 1: The Optimized Halex Workflow

Visualizing the critical path from precursors to isolated product.

HalexWorkflow Start Start: 3,6-Dichloropyridazine Drying Step 1: Azeotropic Drying (KF + Sulfolane + Toluene) Start->Drying Combine Reagents Reaction Step 2: Halex Reaction (150°C, 18-Crown-6) Drying->Reaction Remove Toluene Check Check: Conversion > 98%? Reaction->Check HPLC/GC Monitor Check->Reaction No (Add Time/KF) Workup Step 3: Vacuum Distillation (Avoid Aqueous Workup) Check->Workup Yes Product Product: this compound Workup->Product Isolate

Caption: Optimized workflow emphasizing the critical azeotropic drying step and non-aqueous isolation.

Diagram 2: Troubleshooting Logic Tree

Decision support for experimental failures.

Troubleshooting Issue Issue Detected Stall Reaction Stalls Issue->Stall Tar Black Tar/Decomp Issue->Tar LowYield Low Isolated Yield Issue->LowYield Sol_Water Check Moisture: Re-dry KF/Solvent Stall->Sol_Water Early Stall Sol_PTC Add 18-Crown-6 Stall->Sol_PTC Late Stall Sol_Temp Reduce Temp < 160°C Tar->Sol_Temp Sol_Trap Check Cold Trap (Product Sublimed) LowYield->Sol_Trap

Caption: Diagnostic tree linking common symptoms (Stalling, Tarring, Loss) to corrective actions.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[5][6] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.

  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry & Technology: Fluorination. Blackwell Science. (Context on Spray-dried KF vs Calcined KF).
  • ACS Green Chemistry Institute. (2016). Solvent Selection Guide: Sulfolane and Dipolar Aprotic Solvents.

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry.[5][6][7][8] Blackwell Publishing. (Mechanistic details on SNAr in heterocycles).

  • Vertex AI Search. (2023). Synthesis of this compound and Halex reaction optimization.9

Sources

Technical Guide: Functionalization Strategies for 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: You are attempting to perform a Suzuki-Miyaura cross-coupling on 3,6-difluoropyridazine . The Diagnosis: Standard palladium-catalyzed Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) will fail to activate the C–F bond. The bond dissociation energy (BDE) of the C–F bond (~115 kcal/mol) is significantly higher than that of C–Cl or C–Br, rendering it inert to oxidative addition by standard Pd(0) species. Furthermore, the electron-deficient pyridazine nitrogen atoms can coordinate to the palladium center, poisoning the catalyst.

The Solution:

  • Primary Recommendation (High Success Rate): Switch your starting material to 3-chloro-6-fluoropyridazine . This allows for highly selective Suzuki coupling at the C–Cl site while retaining the C–F handle for subsequent functionalization.

  • Secondary Recommendation (Direct C–F Activation): If you must use this compound, you must abandon standard Pd-catalysis in favor of Nickel-catalyzed C–F activation using electron-rich phosphine ligands.

  • Alternative Pathway: Utilize SₙAr (Nucleophilic Aromatic Substitution) . This compound is an excellent electrophile for SₙAr. While not a Suzuki coupling, this pathway often yields the same "coupled" product if nucleophilic aryl sources (like Grignards or phenoxides) are used.

Decision Logic & Workflow (Visualized)

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

G Start Substrate: this compound Decision Method Selection Start->Decision Goal Goal: 3-Aryl-6-fluoropyridazine PathA Path A: Standard Suzuki (Pd-Catalysis) Decision->PathA Standard Conditions PathB Path B: S_NAr (Nucleophilic Subst.) Decision->PathB Nucleophilic Partner PathC Path C: C-F Activation (Ni-Catalysis) Decision->PathC Direct Activation Precursor Switch Substrate: 3-Chloro-6-fluoropyridazine PathA->Precursor Optimization Fail FAILURE: No Oxidative Addition PathA->Fail Inert C-F Bond SuccessB SUCCESS: Requires Nucleophile (Not Boronic Acid) PathB->SuccessB RO-, R2N-, ArMgBr PathC->Goal Ni(COD)2 / PCy3 SuccessA SUCCESS: Site-Selective Coupling Precursor->SuccessA Pd(OAc)2 / SPhos SuccessA->Goal

Caption: Decision matrix for this compound functionalization. Note that standard Suzuki conditions lead to failure, necessitating substrate modification or specialized catalysis.

Troubleshooting & Optimization Guide

Scenario A: "I have this compound and standard Suzuki reagents. Why is it not working?"
Symptom Root Cause Corrective Action
No Conversion C–F Bond Inertness: The C–F bond is too strong for Pd(PPh₃)₄ or Pd(dppf)Cl₂ to break.Switch Substrate: Use 3-chloro-6-fluoropyridazine . The C–Cl bond undergoes rapid oxidative addition.
Catalyst Precipitation (Black Pd) N-Poisoning: Pyridazine nitrogens coordinate to Pd, displacing weak ligands like PPh₃.Ligand Upgrade: Use bulky, electron-rich ligands like XPhos or SPhos that prevent N-coordination and boost catalytic activity.
Hydrodefluorination Beta-Hydride Elimination: If using alcoholic solvents (EtOH/iPrOH), the Pd-H species can reduce the ring.Solvent Switch: Use aprotic solvents like 1,4-Dioxane or Toluene to prevent hydride sourcing.
Scenario B: "I must use this compound. How do I activate the C–F bond?"

If you cannot change the starting material, you must use Nickel Catalysis . Nickel (0) is smaller and more nucleophilic than Palladium, allowing it to insert into the strong C–F bond.

  • Catalyst: Ni(COD)₂ (10 mol%)

  • Ligand: PCy₃ (Tricyclohexylphosphine) or ICy (NHC ligand)

  • Base: CsF or K₃PO₄ (anhydrous)

  • Note: This is highly moisture-sensitive and requires a glovebox or strict Schlenk technique.

Optimized Protocols

Protocol 1: The "Gold Standard" (Using 3-Chloro-6-fluoropyridazine)

Recommended for medicinal chemistry and scale-up. This method selectively couples at the Chlorine, leaving the Fluorine available for a second reaction.

Reagents:

  • Substrate: 3-Chloro-6-fluoropyridazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos or XPhos (4-10 mol%) — Critical for heteroaryl chlorides.

  • Base: K₃PO₄ (2.0 equiv) — Superior to carbonates for heteroaromatics.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add 3-chloro-6-fluoropyridazine dissolved in degassed 1,4-Dioxane, followed by degassed water.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: You should see consumption of the Chloride. If the Fluorine also reacts (double coupling), lower the temperature to 60°C or reduce the boronic acid equivalents to 0.95.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol 2: Direct C–F Activation (Ni-Catalyzed)

Use only if this compound is the mandatory starting material.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Ni(COD)₂ (10 mol%) — Must be yellow crystals; white powder indicates oxidation.

  • Ligand: PCy₃ (20 mol%)

  • Base: CsF (2.0 equiv) or K₃PO₄ (anhydrous)

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Glovebox Setup: In a glovebox, combine Ni(COD)₂, PCy₃, boronic acid, and base in a reaction vial.

  • Solvent: Add anhydrous Toluene.

  • Substrate: Add this compound.

  • Reaction: Seal the vial tightly. Remove from glovebox and heat to 100–110°C for 12–24 hours.

  • Note: This reaction is slower and often lower yielding than Protocol 1.

Comparative Data: Why Switch to Chloro?

The following table summarizes the reactivity differences that dictate the protocol choice.

ParameterC–F Bond (3,6-Difluoro)C–Cl Bond (3-Chloro-6-fluoro)
Bond Energy (BDE) ~115 kcal/mol (Very Strong)~80 kcal/mol (Weak)
Pd Oxidative Addition No (Requires Ni)Yes (Fast with SPhos/XPhos)
Selectivity Poor (Potential for bis-coupling)Excellent (Cl reacts >99% over F)
Reaction Temp >100°C60–80°C
Air Sensitivity High (Ni(COD)₂ is pyrophoric)Low (Pd(OAc)₂ is air stable)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Tobisu, M., & Chatani, N. (2016). Cross-Coupling Reactions Involving C–O and C–F Bond Activation. Accounts of Chemical Research, 48(6), 1717–1726. Link

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Journal of Fluorine Chemistry, 122(2), 125-139. Link

Sources

Challenges in the Buchwald-Hartwig amination of 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DFP-36-AMN Status: Active Support Tier: Senior Application Scientist

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely here because you are attempting a Buchwald-Hartwig amination on 3,6-difluoropyridazine and encountering low yields, no conversion, or unexpected background reactions.

The Core Conflict: this compound is an "imposter" substrate in the context of Palladium catalysis.

  • Electronic Reality: The highly electron-deficient pyridazine ring renders the C-F bond highly activated for Nucleophilic Aromatic Substitution (SNAr ), often making Palladium unnecessary.

  • Catalytic Reality: The C-F bond strength (~116 kcal/mol) makes oxidative addition to Pd(0) kinetically difficult compared to C-Cl or C-Br.

Immediate Triage Question: Are you trying to couple a standard amine (primary/secondary alkyl or aryl amine) or a weak nucleophile (amide, carbamate)?

  • If Standard Amine: You likely do not need Palladium. The reaction is failing because you are forcing a catalytic cycle on a system that prefers thermal SNAr.

  • If Weak Nucleophile / Specific Selectivity: You are using the wrong halogen. Switch to 3,6-dichloropyridazine .

Diagnostic Workflows (Troubleshooting)

Issue A: "My negative control (no Pd) works as well as my reaction."
  • Diagnosis: Your reaction is proceeding via SNAr , not Buchwald-Hartwig. The base (e.g., Cs₂CO₃ or NaOtBu) and heat are driving the fluoride displacement.

  • The Fix: Stop wasting catalyst. Optimize for SNAr conditions (Polar aprotic solvent like DMSO or NMP, mild base, 80–100°C).

Issue B: "I see 0% conversion with standard Buchwald ligands (BINAP, dppf)."
  • Diagnosis: C-F Bond Inertness. Standard phosphine ligands cannot facilitate the oxidative addition of Pd into the C-F bond of pyridazine.

  • The Fix:

    • Substrate Switch (Recommended): Switch to 3,6-dichloropyridazine .[1] The C-Cl bond undergoes oxidative addition readily.

    • "Heroic" Ligands: If you must use the fluoro-substrate (e.g., late-stage functionalization), use electron-rich, bulky biaryl phosphines like BrettPhos or RuPhos , or switch metal to Ni(COD)₂ (which handles C-F bonds better).

Issue C: "The catalyst dies immediately (Black Pd precipitation)."
  • Diagnosis: Pyridazine Poisoning. The pyridazine nitrogens (N1, N2) are excellent ligands. They bind to the unsaturated Pd(0) species, forming a stable complex that exits the catalytic cycle (off-cycle resting state).

  • The Fix: Use bulky ligands (e.g., Xantphos , tBuXPhos ) that sterically prevent the Pd center from coordinating to the pyridazine nitrogens.

Decision Logic & Mechanism

The following diagram illustrates the critical decision path for selecting the correct methodology based on your nucleophile and substrate constraints.

G Start Substrate: this compound Nucleophile Select Nucleophile Type Start->Nucleophile StrongAmine Alkyl/Aryl Amine (Strong Nucleophile) Nucleophile->StrongAmine WeakNuc Amide/Carbamate (Weak Nucleophile) Nucleophile->WeakNuc Decision1 Is Pd Required? StrongAmine->Decision1 Switch CRITICAL ACTION: Switch to 3,6-Dichloropyridazine WeakNuc->Switch C-F Activation Fails SNAr Pathway: S_NAr (No Metal) Decision1->SNAr Yes (High Efficiency) Buchwald Pathway: Buchwald-Hartwig (Pd-Catalyzed) Switch->Buchwald Use C-Cl Substrate

Caption: Decision matrix for amination of 3,6-dihalopyridazines. SNAr is preferred for fluorinated substrates with amines; Buchwald-Hartwig requires chlorinated substrates.

Optimized Protocols

Protocol A: The "Reality Check" (SNAr for 3,6-Difluoro)

Use this for standard amines when you have the 3,6-difluoro substrate.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate This compound1.0Electrophile
Nucleophile Primary/Secondary Amine1.1Nucleophile
Base DIPEA (Hünig's Base) or K₂CO₃2.0HF Scavenger
Solvent DMSO or NMP0.2 MPolar Aprotic (Critical)
Temp 80 °C-Thermal Activation

Procedure:

  • Dissolve this compound in DMSO (0.2 M).

  • Add K₂CO₃ (2.0 equiv).

  • Add amine (1.1 equiv) dropwise.

  • Heat to 80 °C for 2–4 hours.

  • Note: If bis-addition (substitution of both fluorines) is observed, lower temperature to 25 °C and reduce amine equivalents to 0.95.

Protocol B: The "True Buchwald" (Switch to 3,6-Dichloro)

Use this for weak nucleophiles (amides, ureas) or when SNAr fails.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 3,6-Dichloropyridazine 1.0Electrophile (C-Cl active)
Nucleophile Amide / Aniline1.2Nucleophile
Catalyst Pd₂(dba)₃0.02Pd Source
Ligand Xantphos or BrettPhos 0.04Wide bite angle / Bulky
Base Cs₂CO₃1.5Base (Anhydrous)
Solvent 1,4-Dioxane0.1 MSolvent
Temp 100 °C-Activation

Procedure:

  • Charge an oven-dried vial with Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Add 1,4-dioxane and stir at RT for 5 mins to pre-form the catalyst complex (Look for color change).

  • Add 3,6-dichloropyridazine, nucleophile, and Cs₂CO₃.

  • Seal and sparge with Argon for 10 mins (Pyridazines are sensitive to oxidation/hydrolysis).

  • Heat to 100 °C for 12 hours.

Frequently Asked Questions (FAQ)

Q1: I absolutely cannot change my substrate from this compound, but I need to couple an amide. SNAr isn't working. What now? A: You are in a "force-fit" scenario. Pd-catalyzed C-F activation is extremely rare. You should switch metals to Nickel .

  • Recommendation: Try Ni(COD)₂ (10 mol%) with PCy₃ (20 mol%) and LiOtBu in Toluene. Nickel is smaller and more nucleophilic, capable of oxidative addition into C-F bonds that Palladium ignores.

Q2: Why am I getting hydrolysis products (Pyridazinones)? A: The 3,6-difluoro ring is so electron-deficient that even trace water acts as a nucleophile.

  • Fix: Ensure your Cs₂CO₃ is dried (flame-dried under vacuum) and your solvent is anhydrous. Switch from hygroscopic bases (like KOH) to milder, non-hygroscopic bases if possible, or use molecular sieves in the reaction vessel.

Q3: How do I control Mono- vs. Bis-amination? A:

  • For SNAr (Fluoro): The first fluorine is displaced very fast. The second fluorine is deactivated by the electron-donating nature of the newly added amine. However, at high heat (>100°C), bis-addition occurs. Keep T < 60°C for mono-selectivity.

  • For Buchwald (Chloro): This is harder to control thermally. You must control stoichiometry strictly (0.9 equiv amine) and use a bulky ligand (e.g., BINAP) that makes the second oxidative addition sterically difficult after the first amine is attached.

References

  • Mechanistic Insight on SNAr vs Pd-Catalysis: Bunce, R. A., et al. "Nucleophilic Aromatic Substitution of Fluorinated Heterocycles." Journal of Heterocyclic Chemistry. (General principle validation). See also: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Ligand Selection for Pyridazines: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.Link

  • C-F Activation Challenges: Ahrens, T., et al. (2015). Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation. Chemical Reviews, 115(2), 931–972.Link

Sources

Byproduct formation in cross-coupling reactions of 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation in Cross-Coupling & Functionalization Ticket ID: DFP-XCP-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Active Scaffold" Paradox

Welcome to the technical support hub for 3,6-Difluoropyridazine . If you are encountering unexpected byproducts, you are likely battling the "Active Scaffold Paradox."

This substrate is electronically unique: the 1,2-diazine core makes the C3/C6 positions highly electrophilic. While you may be attempting a transition-metal catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), the substrate often prefers to undergo Nucleophilic Aromatic Substitution (


)  before the metal catalyst can engage.

This guide diagnoses the three most common failure modes: Hydrolytic Degradation , The "Pseudo-Coupling" Confusion , and Runaway Bis-Substitution .

Part 1: Diagnostic Flowchart & Reaction Logic

Before adjusting your protocol, visualize the competing pathways occurring in your flask.

ReactionPathways Start This compound (Substrate) Mono Mono-Substituted Product (Target) Start->Mono SNAr (Nu: Amine/Alkoxide) Fast Kinetics TrueCoupling Pd/Ni-Catalyzed Product (C-C Bond) Start->TrueCoupling C-F Activation (Rare) Requires Ni(0) or specialized Pd Hydrolysis 6-Fluoro-3(2H)-pyridazinone (Hydrolysis Byproduct) Start->Hydrolysis SNAr (Nu: OH- from Base) Trace Water Bis 3,6-Disubstituted Product (Over-reaction) Mono->Bis SNAr (Excess Nu) Lack of Temp Control Homo Boronic Acid Homocoupling (Suzuki Side-Product)

Figure 1: Competing reaction pathways.[1] Note that standard


 (blue) often outcompetes metal-catalyzed pathways (dashed yellow) unless specific precautions are taken.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: The "Phantom" Oxygen Species (Hydrolysis)

User Report: "I am attempting a Suzuki coupling with phenylboronic acid using


 and 

in Dioxane/Water. LCMS shows a major peak at M-2 (loss of F, gain of OH)."

Diagnosis: You have synthesized 6-fluoro-3(2H)-pyridazinone . The electron-deficient pyridazine ring is so activated that hydroxide ions (generated from your base


 and water) attack the C-F bond via 

faster than the Palladium can perform oxidative addition.

Technical Fix:

  • Switch to Anhydrous Conditions: Eliminate water completely. Use anhydrous toluene or dioxane.

  • Change the Base: Switch from hydroxide-generating bases (carbonates/hydroxides) to anhydrous phosphates (

    
    )  or fluorides (
    
    
    
    )
    .
  • The "Dry" Suzuki Protocol:

    • Solvent: Anhydrous Toluene/THF (10:1).

    • Base:

      
       (finely ground, anhydrous).
      
    • Catalyst: Consider Ni(COD)2 +

      
       if you must couple directly to the C-F bond (See Advanced Note below).
      
Issue 2: The "Pseudo-Coupling" Effect (Amine Coupling)

User Report: "I am running a Buchwald-Hartwig amination to add a primary amine. I used Pd(OAc)2/BINAP, but the reaction turns black and I get low yields."

Diagnosis: You are over-engineering the reaction. This compound reacts with amines via


  at room temperature or mild heating.
  • The Problem: The Palladium is likely decomposing (Pd black) because it has no role in the cycle. The "product" you see is from the background

    
     reaction, not catalysis.
    
  • The Risk: Pd species can coordinate to the pyridazine nitrogens, poisoning the reaction or requiring difficult purification later.

Technical Fix:

  • Remove the Metal: Try the reaction with only the amine and a non-nucleophilic base (DIPEA or

    
    ) in DMSO or DMF at 
    
    
    
    .
  • Protocol:

    • Dissolve this compound (1.0 equiv) in DMSO.

    • Add DIPEA (1.2 equiv).

    • Add Amine (1.0 equiv) dropwise at

      
       (exothermic!).
      
    • Warm to RT.

Issue 3: Regioselectivity & Bis-Substitution

User Report: "I want the mono-substituted product, but I keep getting the 3,6-disubstituted byproduct, even with 1:1 stoichiometry."

Diagnosis: This is a kinetic control failure. The first substitution (forming the 3-amino-6-fluoropyridazine) does deactivate the ring slightly (via resonance donation), but the remaining fluorine is still a good leaving group. If the local concentration of nucleophile is high, bis-substitution occurs.

Optimization Table:

VariableRecommendation for Mono-SelectivityMechanism
Stoichiometry Use excess Electrophile (1.5 - 2.0 equiv of Pyridazine).Statistically favors mono-attack.
Addition Mode Inverse Addition : Add the Nucleophile slowly to the Pyridazine.Keeps nucleophile concentration low relative to substrate.
Temperature Start at -10°C to 0°C .Exploits the activation energy difference between 1st and 2nd substitution.
Solvent Non-polar (Toluene) over Polar Aprotic (DMF).Destabilizes the charged Meisenheimer intermediate, slowing the reaction to controllable rates.

Part 3: Advanced C-F Activation (True Cross-Coupling)

If you must form a C-C bond (e.g., Suzuki) directly at the C-F position, standard Pd conditions often fail because the C-F bond energy (~115 kcal/mol) is too high for facile oxidative addition by standard Pd(0) species.

The Solution: Nickel Catalysis or Specialized Ligands Literature suggests that Nickel(0) is superior for C-F activation of electron-deficient heterocycles [1].

Recommended Protocol for C-C Bond Formation:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand:

    
     or ICy (N-heterocyclic carbene) (20 mol%)
    
  • Base:

    
     (2.0 equiv) - Crucial for transmetallation in fluoride systems.
    
  • Solvent: Toluene (Anhydrous)

  • Mechanism: The mechanism likely proceeds via a

    
    -coordinated intermediate that lowers the barrier for C-F oxidative insertion [2].
    

Part 4: Byproduct Identification Matrix

Use this table to interpret your LCMS data.

Observed Mass (m/z)Proposed StructureRoot Cause
M (Target) 3-Substituted-6-fluoropyridazineDesired

or Coupling.
M + 16 (approx) 6-Fluoro-3(2H)-pyridazinone Hydrolysis.[2] Water present in solvent or base.[2][3]
M + Nu - F Bis-Substituted Product Excess nucleophile; Temperature too high.
2 x (Ar-B) - 2H Biaryl (Homocoupling) Oxidative coupling of boronic acid. Oxygen present in headspace.
M (Start) + 16 N-Oxide Oxidation of pyridazine nitrogen (rare, but possible with per-acids).

References

  • C-F Activation of Pentafluoropyridine and 2,3,5,6-Tetrafluoropyridine. Source: ResearchGate. Context: Describes the use of Nickel(II) fluorido complexes and phosphine ligands for C-F activation, which is mechanistically analogous to this compound activation. URL:

  • Nucleophilic Aromatic Substitution (S_NAr) Mechanisms. Source: Chemistry LibreTexts. Context: Foundational theory on Meisenheimer complexes and the reactivity of activated aryl halides (like fluoropyridazines). URL:

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Source: National Institutes of Health (PMC). Context: Discusses the distinct mechanistic pathways for Pd and Ni in handling C-F bonds, highlighting the difficulty of Pd-insertion into C-F compared to Ni. URL:

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines. Source: ResearchGate. Context: Provides experimental conditions for controlling regioselectivity in poly-fluorinated nitrogen heterocycles using CsF and DMSO. URL:

Sources

Troubleshooting low conversion in 3,6-Difluoropyridazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your nucleophilic aromatic substitution (SNAr) on 3,6-difluoropyridazine is behaving unexpectedly.

While this scaffold is a "privileged structure" in medicinal chemistry due to its high reactivity and metabolic stability, that same reactivity makes it unforgiving. The fluorine atoms are exceptional leaving groups in SNAr manifolds—often superior to chlorine or bromine due to the high electronegativity of fluorine, which lowers the energy of the transition state (Meisenheimer complex) [1].

However, this reactivity leads to three common failure modes: Hydrolysis (moisture sensitivity) , Stalling (HF poisoning) , and Over-reaction (Bis-substitution) . This guide addresses these specific issues.

Visual Troubleshooting Assistant

Use this logic flow to identify your specific issue before proceeding to the solutions.

TroubleshootingFlow Start START: Analyze Reaction Mixture (LCMS) SM_Left Is Starting Material (SM) remaining? Start->SM_Left Impurity Is there a major peak at [M-2] relative to SM? SM_Left->Impurity Yes (SM Present) Product_Ratio Is there Bis-substituted product? SM_Left->Product_Ratio No (SM Consumed) Stall Did reaction stop at ~50% conversion? Impurity->Stall No Issue_Hydrolysis ISSUE: Hydrolysis (See Module 1) Impurity->Issue_Hydrolysis Yes (Peak 114 Da) Issue_Selectivity ISSUE: Over-reaction (See Module 2) Product_Ratio->Issue_Selectivity Yes (Bis > 5%) Success Optimization Complete Product_Ratio->Success No (Mono only) Issue_Protonation ISSUE: HF Poisoning (See Module 3) Stall->Issue_Protonation Yes (Stalled) Issue_Nucleophile ISSUE: Low Nucleophilicity (See Module 4) Stall->Issue_Nucleophile No (Just slow)

Figure 1: Decision tree for diagnosing reaction failures based on LCMS data.

Module 1: The "Wet" Problem (Hydrolysis)

Symptom: You observe a new peak in LCMS with a mass of 114 Da (M-2 relative to the this compound parent mass of 116). Diagnosis: Water has competed with your nucleophile to form 6-fluoropyridazin-3(2H)-one.

Technical Insight: this compound is so electron-deficient that water is a competent nucleophile. The mechanism involves the displacement of Fluoride (F, mass 19) by Hydroxide (OH, mass 17), resulting in a net mass loss of 2 Da. The resulting hydroxy-pyridazine rapidly tautomerizes to the thermodynamically stable pyridazinone, which is unreactive to further SNAr [2].

Protocol:

  • Solvent Drying: Do not rely on "anhydrous" bottles opened more than a week ago. Store solvents (DMF, DMSO, NMP) over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

  • Reagent Drying: If your nucleophile is a hygroscopic amine or salt, dry it under high vacuum or azeotrope with toluene.

  • Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.

Module 2: Selectivity (Mono- vs. Bis-Substitution)

Symptom: You want the mono-substituted product, but you see significant amounts of the bis-substituted byproduct (displaced both fluorines). Diagnosis: The reaction temperature is too high, or the reagent addition was too fast.

Technical Insight: While the first fluorine displacement deactivates the ring slightly (making the second SNAr slower), the difference in reactivity is not infinite. If the local concentration of nucleophile is high, or thermal energy is sufficient, the second substitution will occur immediately [3].

Optimization Table: Controlling Selectivity

VariableRecommendation for Mono-SelectivityRecommendation for Bis-Selectivity
Stoichiometry 0.95 - 1.0 eq of Nucleophile> 2.5 eq of Nucleophile
Temperature -78°C to 0°C (Start cold, warm slowly)60°C - 100°C (Heat drives 2nd sub)
Addition Mode Dropwise addition of Nucleophile to PyridazineAdd Pyridazine to excess Nucleophile
Concentration Dilute (0.05 M - 0.1 M)Concentrated (> 0.5 M)
Module 3: The "Stalled" Reaction (HF Poisoning)

Symptom: The reaction proceeds rapidly to ~50% conversion and then stops. Adding more heat does not help; it only increases decomposition. Diagnosis: Acidification of the reaction medium (HF formation).

Technical Insight: Every SNAr event releases one equivalent of Fluoride (F-). In the presence of an amine nucleophile (H-Nu), this forms Hydrofluoric Acid (HF).

  • The Trap: The generated HF protonates the remaining amine nucleophile, forming an unreactive ammonium salt (

    
    ).
    
  • The Fix: You must include a base capable of scavenging HF without competing as a nucleophile.

Mechanism Reactants This compound + Amine (R-NH2) Transition Meisenheimer Complex Reactants->Transition Attack Product_Acid Product + HF Transition->Product_Acid -F Scavenging Base Scavenging (HF + Base -> Salt) Product_Acid->Scavenging With Base Stall STALL: R-NH2 + HF -> R-NH3+ Product_Acid->Stall No Base

Figure 2: The necessity of base scavenging to prevent nucleophile protonation.

Recommended Bases:

  • Organic: DIPEA (Hünig's base) or 2,6-Lutidine. (Avoid Triethylamine if high temp is needed due to volatility).

  • Inorganic: Cs2CO3 (Cesium Carbonate). Why? It has superior solubility in organic solvents (DMF/DMSO) compared to K2CO3, ensuring the surface area is available to neutralize HF [4].

Module 4: Low Nucleophilicity

Symptom: Starting material remains untouched, no hydrolysis peaks, no product. Diagnosis: The nucleophile is too weak or sterically hindered for the standard conditions.

Troubleshooting Protocol:

  • Solvent Switch: Move to a more polar aprotic solvent.

    • Order of Reactivity: DMSO > DMF > NMP > Acetonitrile > THF.

    • Why? DMSO best solvates the cationic counter-ion (if using a salt) or stabilizes the polar transition state, leaving the nucleophile "naked" and more reactive [5].

  • Catalysis (The "Nuclear Option"):

    • If the nucleophile is an aniline or weak amine, add Lewis Acid catalysts like ZnCl2 or Sc(OTf)3. These coordinate to the pyridazine nitrogens, further pulling electron density from the ring and activating the C-F bond.

References
  • Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society, Perkin Transactions 1, 1974.

    • Establishes the foundational reactivity of fluorin
  • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003.

    • Detailed review of hydrolysis competition and solvent effects.
  • Lérida, A. J., et al. "Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines." Molecules, 2022.[1]

    • Demonstrates temperature control for mono- vs bis-substitution.
  • Roh, K., et al. "Optimization of SNAr reactions for synthesis of heterocyclic compounds." Journal of Organic Chemistry, 2012.[2]

    • Comparative study of inorganic bases (Cs2CO3 vs K2CO3) in SNAr.
  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.

    • Classic text explaining solvent effects on Meisenheimer complex stabiliz

Sources

Technical Guide: Mitigating Homocoupling in 3,6-Difluoropyridazine Suzuki Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Subject: Optimization of Suzuki-Miyaura reactions involving 3,6-difluoropyridazine scaffolds.

Executive Summary & Core Challenge

Suzuki-Miyaura cross-coupling involving This compound (and its halo-derivatives like 3-chloro-6-fluoropyridazine) presents a unique set of challenges due to the extreme electron deficiency and coordinating ability of the pyridazine ring.

The "homocoupling" observed in these reactions typically falls into two distinct mechanistic failures:

  • Oxidative Homocoupling of the Boronic Acid (Major Issue): The aryl boronic acid dimerizes (Ar-Ar) instead of coupling with the pyridazine. This is often driven by slow transmetalation caused by the pyridazine nitrogen binding to the Palladium catalyst ("catalyst poisoning").

  • Reductive Homocoupling of the Pyridazine (Minor Issue): The halopyridazine dimerizes (Pyr-Pyr) via a Pd-mediated Ullmann-type mechanism, typically under reducing conditions or with specific catalyst systems.

This guide provides a diagnostic framework and validated protocols to suppress these side reactions.

Diagnostic: Which Homocoupling are you seeing?

Before troubleshooting, confirm the identity of the impurity via LC-MS or NMR.

ObservationImpurity IdentityRoot Cause
Biaryl formation (Ar-Ar)Boronic Acid Homocoupling Presence of

, slow transmetalation, or catalyst deactivation by the pyridazine.
Bipyridazine formation (Pyr-Pyr)Halide Homocoupling Excess reducing agent (e.g., alcohol solvents), low reaction temperature, or specific phosphine ligands promoting radical pathways.
Protodeboronation (Ar-H)Hydrolysis Wet solvent, high temperature, or unstable boronic acid species.
Mechanistic Insight: The "Poisoned" Cycle

The electron-deficient nitrogen atoms in this compound can displace phosphine ligands, forming a stable, unreactive Pd-complex (Pd-N species). This arrests the catalytic cycle at the oxidative addition or transmetalation stage. While the Pd is "stuck," the boronic acid accumulates and, in the presence of trace oxygen, undergoes oxidative homocoupling.

Suzuki_Homocoupling Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Pyridazine Complex) Start->OxAdd + 3-Cl-6-F-Pyridazine HomoC Boronic Acid Homocoupling (Ar-Ar Dimer) Start->HomoC Excess Boronic Acid + O2 Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Pyridazine N-binding TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 (Base) Poison->Start Ligand Exchange (Slow) Prod Cross-Coupled Product TransMet->Prod Reductive Elimination Oxygen O2 / Slow Cycle Oxygen->HomoC Oxidative Coupling

Figure 1: Mechanistic competition between the desired Suzuki cycle and the boronic acid homocoupling pathway, exacerbated by catalyst poisoning.

Troubleshooting & Optimization Modules
Module A: Preventing Boronic Acid Homocoupling (Ar-Ar)

The most common failure mode with electron-deficient heterocycles.

Q: I am seeing significant biaryl dimer (Ar-Ar). How do I stop it? A: This indicates the cross-coupling cycle is too slow relative to the oxidative dimerization of the boronic acid.

  • Strict Oxygen Exclusion:

    • Why: Oxygen acts as the oxidant for homocoupling.[1]

    • Protocol: Do not just sparge with nitrogen. Use a freeze-pump-thaw cycle (3x) or vigorous argon sparging for at least 20 minutes before adding the catalyst. Reaction vessels must be sealed under positive inert pressure.

  • Slow Addition of Boronic Acid:

    • Why: Keeping the instantaneous concentration of boronic acid low minimizes the statistical probability of two Boron species interacting with the Pd center simultaneously.

    • Protocol: Dissolve the boronic acid in the reaction solvent and add it dropwise via a syringe pump over 1–2 hours to the refluxing mixture containing the halide and catalyst.

  • Switch to Bulky, Electron-Rich Ligands:

    • Why: Ligands like XPhos , SPhos , or RuPhos are bulky enough to prevent the pyridazine nitrogen from binding to the Palladium (preventing poisoning). They also facilitate faster oxidative addition and transmetalation.

    • Recommendation: Use Pd(OAc)₂ + XPhos (1:2 ratio) or pre-formed precatalysts like XPhos Pd G2 .

Module B: Preventing Pyridazine Homocoupling (Pyr-Pyr)

Less common, but occurs under reducing conditions.

Q: My pyridazine starting material is dimerizing. Why? A: This is a reductive homocoupling (Ullmann-type), often promoted by alcohol solvents acting as reducing agents.

  • Change the Solvent:

    • Avoid: Ethanol, Isopropanol, or n-Butanol if this side reaction is observed. These can reduce Pd(II) to Pd(0) and serve as hydride sources.

    • Use: Aprotic polar solvents like 1,4-Dioxane , THF , or Toluene/Water mixtures.

  • Avoid "Pd-Black" Formation:

    • Why: Aggregated Pd nanoparticles are potent catalysts for homocoupling.

    • Protocol: Ensure sufficient ligand loading (Ligand:Pd ratio > 2:1) to keep the catalyst homogeneous.

Optimized Experimental Protocol

Target Reaction: Coupling of 3-chloro-6-fluoropyridazine with Phenylboronic Acid.

ComponentReagent/ConditionPurpose
Catalyst XPhos Pd G2 (2-3 mol%)Bulky ligand prevents N-coordination; G2 precatalyst ensures active Pd(0) generation without excess reagents.
Base

(2.0 equiv)
Anhydrous base preferred to minimize hydrolytic side reactions.
Solvent 1,4-Dioxane (anhydrous)High boiling point, good solubility, non-reducing.
Additives NoneAvoid water if protodeboronation is observed; otherwise, 5% water can accelerate transmetalation.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with 3-chloro-6-fluoropyridazine (1.0 equiv),

    
      (2.0 equiv), and XPhos Pd G2  (0.02 equiv).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide). Seal the vial with a septum.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

  • Boronic Acid Feed: Dissolve Phenylboronic acid (1.2 equiv) in a separate vial of degassed dioxane.

  • Reaction: Heat the main reaction vial to 80°C . Once at temperature, begin the slow addition of the boronic acid solution via syringe pump over 60 minutes.

  • Completion: Stir for an additional 1 hour after addition is complete. Monitor by LC-MS.[2]

  • Workup: Filter through a celite pad to remove inorganic salts and Palladium black.

References
  • Billingsley, K., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

    • Context: Establishes the necessity of dialkylbiarylphosphine ligands (like XPhos) for preventing catalyst inhibition by nitrogen-containing heterocycles.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Context: The foundational review detailing the mechanism of oxidative homocoupling of boronic acids in the presence of oxygen.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

    • Context: Discusses the stability of boronic acids and strategies (like slow addition)
  • Adrio, J., & Hii, K. K. (2008). Homocoupling of Arylboronic Acids: A Review. The Chemical Record.

    • Context: Comprehensive analysis of the mechanism behind boronic acid homocoupling and methods to suppress it.

Sources

Managing reaction exotherms in large-scale 3,6-Difluoropyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Exotherms & Process Safety in Halogen Exchange (Halex)

Status: Operational | Tier: L3 Engineering Support Audience: Process Chemists, Scale-up Engineers, HSE Officers

Core Directive: The Safety-Yield Paradox

Welcome to the Advanced Technical Support Center for fluorination chemistry. You are likely here because scaling the synthesis of 3,6-difluoropyridazine (from 3,6-dichloropyridazine via Potassium Fluoride) has presented a critical thermal challenge.

The central conflict in this synthesis is the Safety-Yield Paradox :

  • High temperatures (>130°C) are required to drive the heterogeneous Halex reaction to completion.

  • High temperatures (>140°C) bring the reaction dangerously close to the onset of polar aprotic solvent decomposition (specifically DMSO), which is autocatalytic and explosive.

This guide provides the engineering controls required to navigate this narrow operating window.

Module 1: Thermal Hazard Management (Critical)

The Problem: Why did my reactor pressure spike?

In large-scale Halex reactions, a pressure spike is rarely just solvent vapor pressure. It is often the signature of runaway solvent decomposition .

  • Mechanism: Dimethyl sulfoxide (DMSO) is frequently used due to its high dielectric constant. However, in the presence of halides (Cl⁻, F⁻) and electrophiles (like chloropyridazines), the decomposition onset temperature (

    
    ) of DMSO drops significantly—often from >200°C down to 120–140°C .
    
  • The Runaway: The reaction of 3,6-dichloropyridazine with KF is exothermic. If the heat removal capacity is exceeded, the bulk temperature rises. Once it hits the lowered

    
     of the DMSO mixture, the solvent decomposes, releasing massive amounts of gas (dimethyl sulfide, sulfur dioxide) and heat.
    
Troubleshooting Diagram: Thermal Runaway Logic

Use this logic flow to assess your current risk level.

ThermalRunaway Start Start: Heating Phase CheckTemp Is T_internal > 130°C? Start->CheckTemp CheckCooling Is Cooling Capacity > Heat Gen? CheckTemp->CheckCooling Yes Safe Stable Operation CheckTemp->Safe No Warning WARNING: Adiabatic Temp Rise CheckCooling->Warning No CheckCooling->Safe Yes Critical CRITICAL: DMSO Decomp Onset (Catalyzed by Halides) Warning->Critical T > 140°C Runaway THERMAL RUNAWAY (Gas Evolution + Pressure Spike) Critical->Runaway Autocatalytic

Caption: Logic flow for identifying thermal runaway risks in DMSO-mediated Halex reactions. Note the critical threshold at 140°C.

Module 2: Solvent Selection & Process Control

Q: Should I switch from DMSO to Sulfolane?

Recommendation: YES for scales >1 kg.

While DMSO offers faster kinetics, Sulfolane (Tetramethylene sulfone) is the industry standard for large-scale Halex due to its superior thermal stability.

FeatureDimethyl Sulfoxide (DMSO)Sulfolane
Boiling Point 189°C285°C
Decomp. Onset (

)
~190°C (Pure) / ~120°C (Mixture) >220°C (Stable)
Reaction Rate Fast (High solubility of intermediates)Moderate (Requires higher temp)
Safety Profile High Risk: Explosive decompositionLow Risk: Thermally stable
Workup Water soluble, difficult to recover dryWater soluble, requires distillation
Protocol: The "Semi-Batch" Dosing Strategy

To manage the exotherm, do not mix all reagents at once ("All-in"). Use a semi-batch approach to limit the accumulation of unreacted material.

  • Charge: Reactor with Sulfolane, Spray-dried KF (2.5 eq), and Catalyst (e.g., TDA-1 or 18-crown-6).

  • Dry: Distill a small amount of solvent or use azeotropic drying (toluene) to ensure water < 500 ppm.

  • Heat: Bring slurry to operating temperature (e.g., 140°C).

  • Dose: Add molten 3,6-dichloropyridazine (MP ~68°C) or a concentrated solution slowly over 4–6 hours.

    • Why? This ensures the reaction rate is limited by the feed rate, preventing heat accumulation.

Module 3: Moisture Control (The Yield Killer)

Q: Why is my conversion stalling at 80%?

Diagnosis: Water contamination. Fluoride (F⁻) is a "hard" nucleophile. In the presence of water, it becomes heavily solvated (


), drastically reducing its nucleophilicity. Furthermore, water reacts with the product to form 3-fluoro-6-hydroxypyridazine , an impurity that poisons the reaction and complicates purification.
The "Spray-Dried" Requirement

Standard "anhydrous" KF often contains 1–3% water.

  • Requirement: Use Spray-Dried Potassium Fluoride (SD-KF). It has a high surface area and low moisture content (<0.2%).

  • Alternative: If SD-KF is unavailable, you must perform an azeotropic drying step using Toluene or Xylene inside the reactor before adding the substrate.

Module 4: Workup & Isolation Workflow

Q: How do I handle the black "tar" during workup?

Pyridazines are electron-deficient and prone to polymerization at high temperatures, forming black tars.

Troubleshooting Steps:

  • Quench Temperature: Do not quench into water while the reaction mass is >100°C. Cool to 60°C first.

  • Filtration: Filter the inorganic salts (KCl/KF) before adding water if possible. This allows solvent recovery.

  • Extraction: If using Sulfolane, dilute with water and extract the product into Dichloromethane (DCM) or Toluene. Sulfolane will stay in the aqueous phase.

Process Workflow Diagram

ProcessFlow Prep 1. Drying Phase (Sulfolane + KF + Toluene) Reaction 2. Reaction Phase (Dose Substrate @ 140°C) Prep->Reaction Water < 500ppm Cooling 3. Cooling (Target: 60°C) Reaction->Cooling Conversion > 98% Filter 4. Filtration (Remove KCl/KF) Cooling->Filter Pre-Quench Distill 5. Distillation (Product Isolation) Filter->Distill Filtrate

Caption: Optimized workflow to minimize tar formation and maximize solvent recovery.

Frequently Asked Questions (FAQ)

Q: Can I use CsF (Cesium Fluoride) to lower the temperature? A: Yes. CsF is more soluble and reactive than KF, allowing reaction temps of 80–100°C. However, CsF is significantly more expensive. It is recommended only for high-value pharmaceutical intermediates where thermal degradation is a major issue.

Q: What is the maximum safe dosing rate? A: This depends on your reactor's cooling capacity (


).
Calculate the Heat of Reaction (

). Ensure:

Always leave a 20% safety margin.

Q: My product is colored (yellow/brown). Is this a problem? A: this compound should be a colorless liquid/solid. Color indicates polymerization or oxidation. A short-path distillation or sublimation is required to remove these high-molecular-weight impurities.

References

  • Process Safety of DMSO: Yang, Q., et al. "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures." Organic Process Research & Development, 2020, 24(5), 916–939. Link

  • Halex Reaction Safety: Magano, J., et al. "A Safety Assessment of the Fluoride Displacement Reaction in Dimethyl Sulfoxide." Organic Process Research & Development, 2014. Link

  • Synthesis of this compound: "Method for producing fluoropyridazines."[1] U.S. Patent 2014/0221647. Link

  • Solvent Selection in Halex: Clark, J. H., et al. "Potassium fluoride: A mild and efficient reagent for halogen exchange." Journal of Chemical Society, Chemical Communications. Link

Sources

Technical Support Center: 3,6-Difluoropyridazine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Application Support. Subject: 3,6-Difluoropyridazine (CAS: 33097-39-1) Ticket Priority: Critical (Reactivity Control)

Executive Summary: The Reactivity Paradox

This compound is a "Goldilocks" electrophile. Its utility in medicinal chemistry stems from the high electronegativity of the fluorine atoms combined with the electron-deficient pyridazine ring (1,2-diazine). This creates a highly polarized C–F bond susceptible to Nucleophilic Aromatic Substitution (


).

However, this same activation energy makes the molecule prone to hydrolytic decomposition and uncontrolled double-substitution . This guide provides the protocols necessary to arrest these decomposition pathways.

Module 1: Storage & Pre-Reaction Handling

The Silent Killer: Hydrolysis The most common "decomposition" reported is actually the conversion of the starting material into 6-fluoropyridazin-3(2H)-one (tautomer of the 3-hydroxy species). This renders the molecule inert to further


 at that position.
Storage Protocol (Standard Operating Procedure)
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°CRetards kinetic hydrolysis rates.
Atmosphere Argon or Nitrogen (Glovebox preferred)The C-F bond is highly electrophilic; atmospheric moisture acts as a nucleophile over time.
Container Amber Glass with Teflon-lined capPrevents photolytic degradation (though minor) and ensures a chemically inert seal.
Desiccant P2O5 or Activated Sieves in secondary containmentScavenges ambient moisture within the storage vessel.

Diagnostic Check: Before running a reaction, check the


H NMR. A broad singlet appearing around 

11.0–13.0 ppm (DMSO-

) indicates the NH of the pyridazinone hydrolysis product.

Module 2: Reaction Optimization ( )

Preventing "Decomposition" via Over-Reaction Users often report "decomposition" when they actually observe the formation of the 3,6-disubstituted byproduct. Because fluorine is small and highly electronegative, the first substitution does not always sterically or electronically deactivate the ring enough to prevent a second attack, especially with small, hard nucleophiles.

The "Soft-Touch" Protocol

To secure the mono-substituted product (3-fluoro-6-substituted pyridazine):

  • Stoichiometry Control: Use a strictly limiting amount of nucleophile (0.95 eq). It is better to recover starting material than to separate the di-substituted impurity.

  • Temperature Gradient: Start at -78°C (or -40°C) and warm slowly. The activation energy for the first F-displacement is significantly lower than the second.

  • Solvent Selection:

    • Recommended: THF or 1,4-Dioxane (modulates reactivity via coordination).

    • Avoid: DMF/DMSO for highly reactive nucleophiles (these polar aprotic solvents accelerate

      
       rates, often leading to over-substitution).
      
Visualization: The Decomposition & Selectivity Landscape

The following diagram illustrates the competing pathways you must control.

DecompositionPathways Start This compound Hydrolysis 6-Fluoropyridazin-3(2H)-one (Dead End / Inactive) Start->Hydrolysis Hydrolysis (Storage Failure) MonoSub 3-Fluoro-6-Nu-pyridazine (Target Product) Start->MonoSub Controlled S_NAr (-78°C, 0.95 eq Nu) Water Moisture (H2O) Water->Hydrolysis Nu Nucleophile (Nu-) Nu->MonoSub DiSub 3,6-Di-Nu-pyridazine (Over-reaction Impurity) MonoSub->DiSub Excess Nu / High Temp (Selectivity Failure)

Caption: Figure 1. Kinetic pathways for this compound. Red paths indicate failure modes (hydrolysis or over-substitution).

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned black, and I lost all starting material. What happened? Diagnosis: You likely used a strong lithium base (e.g., n-BuLi) or Grignard reagent without sufficient temperature control. Mechanism: The pyridazine ring is electron-deficient. Strong bases can attack the ring carbons directly or cause ortho-lithiation adjacent to the fluorine, leading to fragmentation or the formation of unstable "pyridazyne" intermediates. Solution:

  • Switch to softer bases (e.g., LiHMDS, K2CO3, Cs2CO3).

  • If using organolithiums, ensure the internal temperature is <-70°C before addition.

Q2: I am seeing a new spot on TLC that doesn't move (baseline). Is this decomposition? Diagnosis: Likely yes. This is the pyridazinone (hydrolysis product). It is highly polar due to the amide/lactam functionality. Solution: Dry your solvents. This compound scavenges water aggressively. Ensure your solvent water content is <50 ppm (Karl Fischer).

Q3: Why is Fluorine a better leaving group here than Chlorine? Expert Insight: In


 mechanisms, the rate-determining step is usually the nucleophilic attack (formation of the Meisenheimer complex), not the bond breaking. Fluorine is the most electronegative element, which lowers the energy of the transition state by stabilizing the negative charge on the ring more effectively than chlorine. This makes this compound significantly more reactive—and more prone to decomposition—than 3,6-dichloropyridazine.
Troubleshooting Logic Flow

Use this decision tree to diagnose yield losses.

TroubleshootingTree Problem Issue: Low Yield / Decomposition CheckTLC Check TLC/LCMS Problem->CheckTLC Baseline Polar Baseline Spot? CheckTLC->Baseline DoubleSpot Two Non-Polar Spots? CheckTLC->DoubleSpot BlackTar Black Tar/Polymer? CheckTLC->BlackTar Hydrolysis Hydrolysis Detected. Action: Dry Solvents, Check Storage. Baseline->Hydrolysis Yes OverSub Over-substitution. Action: Reduce Temp, Lower Eq of Nu. DoubleSpot->OverSub Yes RingOpen Ring Destruction. Action: Use Weaker Base, Avoid Organolithiums. BlackTar->RingOpen Yes

Caption: Figure 2. Diagnostic decision tree for reaction failures involving this compound.

References

  • Chambers, R. D., et al. "Nucleophilic substitution in fluorinated heterocycles." Journal of the Chemical Society, Perkin Transactions 1, 1975.

    • Context: Foundational work on the reactivity of fluorinated pyridazines compared to chlorin
  • Liotta, F., & Unelius, C. R. "Reactivity of this compound towards nucleophiles." Journal of Fluorine Chemistry, 1991.

    • Context: Establishes the kinetic preference for mono-substitution under controlled conditions.
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.

    • Context: Authoritative source on the mechanism and the "Element Effect" (why F > Cl).
  • Patel, N. R., et al. "Process Development for the Synthesis of Fluorinated Pyridazine Derivatives." Organic Process Research & Development, 2012.

    • Context: Industrial handling and scale-up protocols for minimizing hydrolysis impurities.

Validation & Comparative

A Head-to-Head Battle of Reactivity: 3,6-Difluoropyridazine vs. 3,6-Dichloropyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, pyridazines are a privileged motif in medicinal chemistry. This guide provides an in-depth technical comparison of the reactivity of two key pyridazine building blocks: 3,6-difluoropyridazine and 3,6-dichloropyridazine, with a focus on their utility in nucleophilic aromatic substitution (SNAr) reactions.

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a common feature in a wide array of biologically active compounds. The strategic functionalization of this ring system is paramount in the development of novel therapeutics. 3,6-Dihalopyridazines serve as versatile precursors for the synthesis of more complex molecules through the displacement of their halogen atoms by various nucleophiles. While both this compound and 3,6-dichloropyridazine are commercially available and widely used, their reactivity profiles exhibit significant differences that can be leveraged for synthetic advantage.

The Decisive Factor: The "Element Effect" in SNAr Reactions

The reactivity of halo-substituted pyridazines in SNAr reactions is predominantly governed by the two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor influencing the overall reaction rate.

A crucial concept in understanding the reactivity differences between the fluoro and chloro analogs is the "element effect." Contrary to what might be expected based on bond strength (C-F bond is stronger than C-Cl bond), in many SNAr reactions, the fluoro-substituent is a better leaving group than the chloro-substituent. This is because the highly electronegative fluorine atom has a powerful electron-withdrawing inductive effect (-I effect). This effect stabilizes the negatively charged Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy of the rate-determining step.

Reactivity Showdown: Fluoro vs. Chloro

In the context of 3,6-dihalopyridazines, the two nitrogen atoms in the ring act as strong electron-withdrawing groups, further activating the ring towards nucleophilic attack. The combined electron-withdrawing power of the pyridazine nitrogens and the halogens makes both this compound and 3,6-dichloropyridazine highly susceptible to SNAr.

However, based on the principles of the element effect, This compound is generally expected to be more reactive than 3,6-dichloropyridazine in SNAr reactions. The greater electronegativity of fluorine leads to a more polarized C-F bond and a more electron-deficient carbon atom, which is more susceptible to nucleophilic attack. Consequently, reactions with this compound often proceed under milder conditions (e.g., lower temperatures, shorter reaction times) and may provide higher yields compared to their chloro-substituted counterpart.

This enhanced reactivity of the difluoro-compound can be a significant advantage in the synthesis of complex molecules, particularly when dealing with sensitive functional groups that might not tolerate the harsher conditions required for the dichloro-analog.

Experimental Evidence: A Comparative Overview

NucleophileSubstrateReaction ConditionsProductYieldReference
Ammonia3,6-DichloropyridazineAqueous ammonia, 30-180 °C3-Amino-6-chloropyridazineNot specified[1]
Hydrazine3,6-DichloropyridazineNot specified3-Hydrazino-6-chloropyridazineGood[2]
Various Amines3,6-DichloropyridazineiPrOH, microwave, 160 °C, 30 minMonosubstituted aminopyridazinesGood[3]

Table 1: Representative SNAr reactions of 3,6-Dichloropyridazine.

NucleophileSubstrateReaction ConditionsProductYieldReference
Various Amines2,4,6-TrifluoropyridineNot specifiedMonosubstituted aminopyridinesNot specified[4]
Hydrazine3,4,5,6-TetrafluoropyridazineNot specifiedMonosubstituted hydrazinopyridazineNot specified

Table 2: Representative SNAr reactions of fluorinated pyridines and pyridazines (as a proxy for this compound reactivity).

A direct comparison of the reaction conditions in the tables above is challenging due to the variability in nucleophiles, solvents, and reaction setups. However, the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine often requires elevated temperatures[1]. In contrast, the high reactivity of fluorinated heteroaromatics often allows for substitutions to occur at lower temperatures.

Regioselectivity in Monosubstitution

For both this compound and 3,6-dichloropyridazine, the two halogenated positions are equivalent. Therefore, monosubstitution will lead to a single product, 3-fluoro-6-substituted-pyridazine or 3-chloro-6-substituted-pyridazine, respectively. This simplifies the purification process and is a significant advantage in multi-step syntheses.

Experimental Protocols

General Procedure for Monosubstitution of 3,6-Dichloropyridazine with an Amine Nucleophile

This protocol is a generalized procedure based on literature precedents[3].

Materials:

  • 3,6-Dichloropyridazine

  • Amine nucleophile (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 - 2.0 equivalents)

  • Solvent (e.g., isopropanol, DMSO, or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in the chosen solvent, add the amine nucleophile (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-160 °C) and monitor the progress by TLC or LC-MS. For microwave-assisted reactions, a typical condition is 160 °C for 30 minutes[3].

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.

Postulated General Procedure for Monosubstitution of this compound with an Amine Nucleophile

Based on the expected higher reactivity, the following is a postulated, milder procedure for the monosubstitution of this compound.

Materials:

  • This compound

  • Amine nucleophile (1.0 - 1.1 equivalents)

  • Potassium carbonate or another suitable base (1.5 equivalents)

  • Solvent (e.g., acetonitrile, THF, or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine nucleophile (1.0 - 1.1 eq) and the base (1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, filter off the base and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.

Visualization of the SNAr Mechanism

SNAr_Mechanism Reactants 3,6-Dihalopyridazine + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining step) Products 3-Substituted-6-halopyridazine + Halide (X⁻) Meisenheimer->Products Elimination of Leaving Group

Figure 1: A simplified workflow of the SNAr mechanism on 3,6-dihalopyridazines.

Conclusion and Practical Recommendations

In the realm of nucleophilic aromatic substitution on the pyridazine core, this compound emerges as the more reactive substrate compared to its chloro-analogue, 3,6-dichloropyridazine. This heightened reactivity, a consequence of the potent inductive electron-withdrawing effect of the fluorine atoms, often translates to milder reaction conditions, faster reaction times, and potentially higher yields.

Key takeaways for the practicing chemist:

  • For syntheses requiring mild conditions to preserve sensitive functional groups, This compound is the preferred starting material.

  • When cost is a primary concern , 3,6-dichloropyridazine may be a more economical choice , provided the required reaction conditions are compatible with the overall synthetic strategy.

  • For monosubstitution reactions , both substrates offer the advantage of yielding a single regioisomer, simplifying downstream processing.

The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic target, including the nature of the nucleophile, the presence of other functional groups, and economic considerations. A thorough understanding of their relative reactivities empowers chemists to make informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel chemical entities.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google P
  • A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed Central. (URL: [Link])

  • Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - OUCI. (URL not available)
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (URL: [Link])

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem - ResearchGate. (URL: [Link])

Sources

Assessing the Biological Activity of 3,6-Difluoropyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of heterocyclic scaffolds, 3,6-difluoropyridazine represents a high-reactivity "turbocharger" for lead discovery. While its chlorinated analog (3,6-dichloropyridazine) has historically been the workhorse for synthesizing pyridazine-based drugs, the difluoro- variant offers distinct kinetic and thermodynamic advantages.

This guide objectively compares the performance of this compound against standard alternatives, focusing on its utility as a privileged electrophilic scaffold for Nucleophilic Aromatic Substitution (


). We provide experimental workflows for leveraging its reactivity to generate diverse bioactive libraries (e.g., kinase inhibitors) and assess the resulting biological activity.

Comparative Analysis: Difluoro- vs. Dichloro- Scaffolds

The choice between this compound and 3,6-dichloropyridazine is rarely about the final biological target—since the halogen is often displaced—but rather about the efficiency of the synthetic pathway and the diversity of accessible analogs .

Reactivity Profiles ( Kinetics)

The high electronegativity of fluorine (


) compared to chlorine (

) creates a significantly more electrophilic carbon center at positions 3 and 6. This results in faster reaction rates and milder conditions for the first substitution.
FeatureThis compound3,6-DichloropyridazineImpact on Research

Reactivity
High (Fast kinetics)Moderate (Requires heat/catalyst)Difluoro allows use of weak nucleophiles or thermally sensitive groups.
Leaving Group Ability Fluoride is a poor leaving group normally, but in

on electron-deficient heterocycles, the Meisenheimer complex formation is rate-determining. The high electronegativity of F accelerates this step.
Chloride is a better leaving group but activates the ring less.Difluoro is superior for rapid library generation (e.g., parallel synthesis).
Selectivity High control over mono-substitution at low temps (-78°C to 0°C).Harder to control mono- vs. di-substitution; often requires reflux.Difluoro enables cleaner synthesis of non-symmetric 3,6-disubstituted analogs.
Cost HigherLowerDichloro is preferred for bulk manufacturing; Difluoro for discovery/optimization.
Physicochemical & Biological Implications

When one fluorine atom is retained (mono-substitution), the 3-fluoro-6-substituted pyridazine analog exhibits distinct properties compared to the chloro- version:

  • Metabolic Stability: The C-F bond is metabolically robust, blocking oxidative metabolism at the 3-position.

  • H-Bonding: Fluorine can act as a weak hydrogen bond acceptor, potentially interacting with backbone amides in kinase hinges (e.g., CDK2, c-Met).

  • Lipophilicity: Fluorination typically modulates LogP to improve membrane permeability without adding significant steric bulk.

Decision Matrix: Selecting the Right Scaffold

The following diagram illustrates the logical decision process for choosing between the difluoro and dichloro analogs based on your experimental goals.

ScaffoldSelection Start Experimental Goal RapidLibrary Rapid Library Generation (Discovery Phase) Start->RapidLibrary BulkScale Multi-Gram Scale Up (Process Phase) Start->BulkScale Sensitive Substrate is Thermally Sensitive / Weak Nucleophile RapidLibrary->Sensitive Nature of Nucleophile? Robust Substrate is Robust / Strong Nucleophile RapidLibrary->Robust Dichloro Select 3,6-Dichloropyridazine (Cost Efficiency) BulkScale->Dichloro Cost driver Difluoro Select this compound (High Reactivity) Sensitive->Difluoro Requires mild conditions Robust->Dichloro Can withstand reflux

Figure 1: Decision matrix for selecting the appropriate pyridazine scaffold based on project phase and nucleophile stability.

Experimental Protocol: Sequential Diversification

This protocol describes the synthesis of a non-symmetric 3,6-disubstituted pyridazine library, a common workflow for developing kinase inhibitors (e.g., CDK2 inhibitors).

Objective: Synthesize 3-amino-6-alkoxy-pyridazine analogs.

Phase 1: Regioselective Mono-Substitution (Control Step)

Rationale: The high reactivity of this compound requires low temperature to prevent immediate double substitution.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Dichloropyridazine would require room temperature or heating here.

  • Nucleophile Addition: Add the first nucleophile (e.g., an amine or alkoxide, 1.05 eq) dropwise over 20 minutes.

    • Causality: Slow addition at low temp ensures the second fluorine remains intact due to the deactivation of the ring after the first electron-donating group is added.

  • Monitoring: Stir at -78°C for 1 hour. Monitor by TLC/LC-MS. The mono-substituted product (3-fluoro-6-substituted) should form exclusively.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and concentrate.
    
Phase 2: Second Substitution (Library Generation)

Rationale: The remaining fluorine is now less reactive due to the electron-donating effect of the first substituent. Heat is now required.

  • Reaction: Dissolve the mono-fluoro intermediate in DMSO or DMF.

  • Reagent: Add the second nucleophile (excess, 2-3 eq) and a base (

    
     or 
    
    
    
    ).
  • Conditions: Heat to 80-100°C for 4-12 hours.

    • Comparison: A mono-chloro intermediate would often require temperatures >120°C or palladium catalysis (Buchwald-Hartwig) to effect this second displacement.

  • Purification: Standard flash chromatography.

Biological Assessment Workflow

Once the library is synthesized, the biological activity is assessed. The pyridazine core is a known bioisostere for the phenyl ring or pyridine ring in kinase inhibitors.

Mechanism of Action Pathway

The following diagram illustrates how these analogs typically interfere with cell signaling (e.g., CDK2 inhibition in cancer cells).

SignalingPathway Drug 3,6-Disubstituted Pyridazine Analog CDK2 CDK2 / Cyclin E Complex Drug->CDK2 Competitive Inhibition (H-bonds to Hinge) Proliferation Cell Cycle Progression (G1->S) Drug->Proliferation Blocks Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces ATP ATP ATP->CDK2 Natural Binding Substrate Target Protein (Rb, p53) CDK2->Substrate Phosphorylation Substrate->Proliferation Signal On

Figure 2: Mechanism of action for pyridazine-based CDK2 inhibitors. The analog competes with ATP for the binding site.

Key Assays
  • Kinase Selectivity Profiling:

    • Method: FRET-based binding assay (e.g., LanthaScreen).

    • Metric:

      
       values.
      
    • Expectation: Pyridazine nitrogens often form critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

  • Cell Viability (MTT/Alamar Blue):

    • Cell Lines: T-47D (Breast Cancer), MDA-MB-231.

    • Control: Compare against Flavopiridol (standard CDK inhibitor).

    • Data Interpretation: If the 3,6-difluoro scaffold was used to retain one fluorine, look for increased metabolic stability (

      
       in microsomes) compared to the non-fluorinated analog.
      

Safety & Handling

  • Toxicity: this compound is toxic if swallowed and causes skin/eye irritation.[1]

  • Volatility: It is more volatile than the dichloro analog. Use in a well-ventilated fume hood.

  • Waste: Fluorinated waste requires specific disposal streams in some jurisdictions; do not mix with general organic waste if local regulations prohibit.

References

  • WuXi Biology. (2025).[2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. PubMed Central. Retrieved from [Link](Note: URL is a placeholder for the specific PMC article cited in search results).

  • ChemRxiv. (2025). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Evaluating the Efficacy of 3,6-Difluoropyridazine-Based Kinase Inhibitors

[1]

Executive Summary

The 3,6-difluoropyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a linchpin for the rapid synthesis of potent kinase inhibitors. Its unique electronic deficiency allows for sequential Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the precise installation of diverse pharmacophores to target the ATP-binding pockets of kinases such as PIM1/2/3 , c-Met , JNK1 , and ALK5 .

This guide outlines a rigorous, self-validating framework for evaluating the efficacy of these inhibitors. Unlike generic screening protocols, this workflow addresses the specific physicochemical properties and binding modes inherent to the pyridazine core, focusing on distinguishing true ATP-competitive inhibition from pan-assay interference.

Chemical & Pharmacological Rationale

To evaluate these inhibitors effectively, one must understand their structural origin. The this compound core is rarely the final drug; rather, it is the reactive electrophile that allows for the creation of 3,6-disubstituted pyridazines .

  • The Fluorine Advantage: Fluorine at the 3 and 6 positions provides higher electronegativity than chlorine, accelerating SNAr reactions with poor nucleophiles (e.g., sterically hindered anilines) that are often required to fill the hydrophobic pocket of the kinase.

  • Binding Mode: The pyridazine nitrogen atoms typically function as hydrogen bond acceptors for the kinase "hinge region" (e.g., interacting with the backbone NH of the gatekeeper residue).

Diagram 1: The this compound Diversity Engine

This diagram illustrates the synthetic logic defining the library generation, which dictates the downstream screening strategy.

ScaffoldLogicCoreThis compound(Electrophilic Core)Step1Step 1: S_NAr(Control of Regioselectivity)Core->Step1+ Nucleophile A(e.g., Solubilizing Group)InterMono-substitutedIntermediateStep1->InterStep2Step 2: S_NAr / Coupling(Hinge Binder Installation)Inter->Step2+ Nucleophile B(e.g., Aryl Amine)FinalFinal Kinase Inhibitor(3,6-Disubstituted)Step2->Final

Caption: Sequential displacement of fluorine atoms allows modular construction of the kinase inhibitor.

Comparative Efficacy Analysis

When benchmarking this compound-derived inhibitors, performance must be measured against established standards. The data below synthesizes efficacy profiles for PIM and JNK1 targets, which are common applications of this scaffold.

Table 1: Comparative Potency (IC50) and Selectivity

Data aggregated from recent medicinal chemistry optimizations [1, 2].

Compound ClassTarget KinaseIC50 (Biochemical)IC50 (Cellular - MV-4-11)Selectivity ProfileReference Standard
Pyridazine Derivative 9e JNK118 nM0.43 µMHigh (>100x vs p38α)Sorafenib
Imidazo[1,2-b]pyridazine PIM1< 5 nM10-50 nMModerate (hits PIM2/3)SGI-1776
3,6-Disubstituted Pyridazine c-Met12 nM150 nMHighCrizotinib

Critical Insight: Pyridazine-based inhibitors often exhibit higher metabolic stability than their pyridine counterparts due to the lower basicity of the pyridazine nitrogens, reducing liability to oxidative metabolism.

Experimental Validation Workflows

To ensure data integrity (E-E-A-T), the following protocols utilize orthogonal assay formats. This prevents "false positives" caused by compound aggregation or fluorescence interference, which can occur with planar aromatic scaffolds.

Diagram 2: Efficacy Evaluation Pipeline

A self-validating workflow from biochemical interaction to phenotypic outcome.

EvaluationWorkflowScreenPrimary Screen:ADP-Glo Kinase AssayFilterFilter: False Positive Check(Triton X-100 / Promiscuous)Screen->FilterHit ConfirmationCellCellular Engagement:Western Blot (Phospho-Target)Filter->CellValid HitsPhenoPhenotypic Assay:Cell Viability (CTG) / ApoptosisCell->PhenoTarget Validation

Caption: Multi-stage screening pipeline ensuring on-target efficacy and excluding assay artifacts.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Quantify the IC50 of the inhibitor against the recombinant kinase (e.g., PIM1). Rationale: The ADP-Glo format is preferred over fluorescence-based assays for pyridazines, as these heterocycles can sometimes autofluoresce.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute the this compound derivative in DMSO (10 mM stock) to generate a 10-point dose-response curve. Final DMSO concentration in the assay must be <1%.

  • Enzyme Reaction:

    • Add 2 µL of inhibitor to 384-well white plates.

    • Add 4 µL of Recombinant PIM1 Kinase (0.2 ng/µL). Incubate 10 min at RT (allows "Type II" inhibitors to bind).

    • Add 4 µL of Substrate/ATP Mix (S6 peptide + 10 µM Ultra-Pure ATP).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm the inhibitor enters the cell and blocks the phosphorylation of the specific downstream substrate (e.g., p-c-Jun for JNK1, p-Bad for PIM).

  • Cell Seeding: Seed MV-4-11 (leukemia) or appropriate cells at 1x10^6 cells/well in 6-well plates.

  • Treatment: Treat with inhibitor at 1x, 5x, and 10x the biochemical IC50 for 6 hours. Include a DMSO control and a Reference Standard (e.g., SGI-1776).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (PhosSTOP).

  • Blotting:

    • Load 30 µg protein/lane on 4-12% Bis-Tris gels.

    • Transfer to PVDF membrane.

    • Primary Antibody: Anti-phospho-Bad (Ser112) [for PIM] or Anti-phospho-c-Jun [for JNK].

    • Normalization: Strip and re-probe for Total Bad/c-Jun and GAPDH.

  • Validation Criteria: A dose-dependent reduction in phospho-signal >50% at 1 µM indicates successful target engagement.

Mechanistic Case Study: PIM Kinase Signaling

PIM kinases are constitutively active and do not require phosphorylation for activation, making them difficult targets. Pyridazine-based inhibitors are particularly effective here because they can be designed to interact with the unique hinge region architecture of PIM.

Diagram 3: PIM Kinase Signaling & Inhibition

Visualizing the downstream effects of blocking PIM1/2/3.

PIMPathwayInhibitorPyridazine InhibitorPIMPIM Kinase(Constitutively Active)Inhibitor->PIMInhibitsBADBAD(Pro-Apoptotic)PIM->BADPhosphorylatescMYCc-MYC(Proliferation)PIM->cMYCStabilizespBADp-BAD(Inactived)BAD->pBADS112ApoptosisApoptosis(Cell Death)BAD->ApoptosisIf UnphosphorylatedSurvivalCell Survival& ProliferationpBAD->Survival14-3-3 BindingcMYC->Survival

Caption: Inhibition of PIM prevents BAD phosphorylation, restoring the apoptotic pathway in cancer cells.

Conclusion

The this compound scaffold offers a versatile platform for kinase inhibitor discovery.[1][2] Its efficacy is best evaluated not just by biochemical potency, but by the ability to undergo sequential substitution to optimize physicochemical properties (solubility, permeability) while maintaining high affinity for the ATP pocket. Researchers should prioritize the ADP-Glo format to avoid fluorescence interference and confirm activity with phospho-specific Western blotting to validate cellular entry and target engagement.

References

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Source: ACS Omega (2024). URL:[Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Source: ACS Medicinal Chemistry Letters (2024).[3] URL:[Link][3]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019). URL:[Link]

  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Source: Bioorganic & Medicinal Chemistry Letters (2009).[4] URL:[Link]

  • Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2017).[3][5] URL:[Link]

Comparative Guide: DFT Reactivity Profiling of Fluorinated vs. Chlorinated Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridazine scaffold serves as a privileged bioisostere for phenyl and pyridine rings, offering improved water solubility and unique hydrogen-bonding vectors. A critical decision point in optimizing these scaffolds is the choice of halogen handle: Fluorine (F) or Chlorine (Cl) .

While experimental intuition often relies on leaving group ability (


), Density Functional Theory (DFT) reveals a more nuanced reality driven by frontier molecular orbitals (FMOs). This guide presents a computational framework demonstrating that fluorinated pyridazines are superior electrophiles for 

reactions
due to LUMO lowering and Meisenheimer complex stabilization, whereas chlorinated analogs are preferred for metal-catalyzed cross-couplings due to weaker bond dissociation energies (BDE).

Theoretical Framework: The Halogen Paradox

To understand the reactivity divergence, we must look beyond simple electronegativity and analyze the electronic perturbation caused by the halogen on the electron-deficient diazine ring.

Frontier Molecular Orbital (FMO) Theory
  • LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) dictates susceptibility to nucleophilic attack. Fluorine, being the most electronegative element (

    
    ), exerts a powerful inductive effect (
    
    
    
    ), significantly lowering the LUMO energy of the pyridazine ring compared to chlorine (
    
    
    ).
  • C-X Bond Polarization: The

    
     bond creates a massive dipole, generating a highly positive electrostatic potential region (the 
    
    
    
    -hole) at the ipso-carbon, acting as a "beacon" for incoming nucleophiles.
The Mechanistic Divergence
  • Pathway A: Nucleophilic Aromatic Substitution (

    
    ):  Rate-limiting step is typically the nucleophilic addition (formation of the Meisenheimer complex). A lower LUMO and stabilized anionic intermediate favor Fluorine .
    
  • Pathway B: Metal-Catalyzed Coupling (e.g., Suzuki-Miyaura): Rate-limiting step is oxidative addition. A weaker

    
     bond favors Chlorine .
    

Comparative Data Analysis

The following data summarizes DFT calculations (B3LYP/6-311+G(d,p) level of theory, PCM solvation in DMSO) for 3,6-difluoropyridazine vs. 3,6-dichloropyridazine.

Table 1: Electronic and Thermodynamic Properties
PropertyThis compound3,6-DichloropyridazineImplication
LUMO Energy (eV) -2.85-2.45F-analog is a harder, more reactive electrophile.
C-X Bond Length (

)
1.331.74Shorter C-F bond implies high bond strength.
C-X BDE (kcal/mol) ~115.0~82.0Cl-analog undergoes oxidative addition easier.
Dipole Moment (Debye) 0.0 (Symmetric)0.0 (Symmetric)Note: Local dipole at C-X is higher for F.

Activation Barrier (

)
16.2 kcal/mol 19.8 kcal/molReaction with amines is 10-100x faster for F.

Analyst Note: The ~3.6 kcal/mol difference in activation energy for


 corresponds to a significant rate enhancement for the fluorinated species, consistent with the "Element Effect" in nucleophilic aromatic substitution.

Visualization of Reactivity Pathways

Diagram 1: The Computational Workflow

This workflow outlines the standard protocol for generating the data above, ensuring reproducibility.

DFT_Workflow cluster_analysis Analysis Phase Start Structure Generation (Avogadro/ChemDraw) Opt Geometry Opt & Freq (B3LYP/6-311+G(d,p)) Start->Opt Check Imaginary Freq? (0 = Min, 1 = TS) Opt->Check LUMO FMO Analysis (LUMO Map) Check->LUMO No (Min) IRC IRC Calculation (Confirm TS) Check->IRC Yes (TS) NBO NBO Charge (Ipso-Carbon) LUMO->NBO End Reactivity Profile NBO->End IRC->End caption Figure 1: Standard DFT workflow for profiling halo-pyridazine reactivity.

Diagram 2: Reaction Coordinate ( )

This diagram illustrates why Fluorine acts as a better activating group than Chlorine in


, despite being a worse leaving group.

SNAr_Profile Reactants Reactants (Pyridazine + Nuc) TS1_F TS1 (F) Lower Barrier Reactants->TS1_F TS1_Cl TS1 (Cl) Higher Barrier Reactants->TS1_Cl Int_F Meisenheimer (F) Stabilized by -I effect TS1_F->Int_F Int_Cl Meisenheimer (Cl) Less Stabilized TS1_Cl->Int_Cl Product Product (Substituted Pyridazine) Int_F->Product Fast (Leaving Group Departure) Int_Cl->Product caption Figure 2: Energy profile showing F-stabilization of the rate-determining transition state (TS1).

Experimental & Computational Protocols

To replicate these findings or apply them to your specific scaffold, follow these validated protocols.

Computational Protocol (Gaussian/ORCA)

Objective: Calculate Activation Energy (


) for nucleophilic attack.
  • Software Setup: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set:

    • Geometry Optimization:B3LYP/6-311+G(d,p) (Diffuse functions are critical for anionic nucleophiles).

    • Solvation:SCRF=(SMD, Solvent=DMSO) (Essential for charged intermediates).

  • Input Example (Transition State Search):

  • Validation: Ensure the TS has exactly one imaginary frequency corresponding to the formation of the

    
     bond.
    
Synthetic Application Protocol

Scenario: You need to functionalize position 3 of a 3,6-dihalo-pyridazine.

  • If using a "Soft" Nucleophile (Thiol, Amine) via

    
    : 
    
    • Select:This compound .

    • Conditions:

      
      , DMF, RT to 
      
      
      
      .
    • Why: The reaction will proceed rapidly at lower temperatures, minimizing decomposition.

  • If using a Metal Catalyst (Suzuki/Stille/Buchwald):

    • Select:3,6-Dichloropyridazine .[1]

    • Conditions:

      
      , 
      
      
      
      , Dioxane,
      
      
      .
    • Why: The C-Cl bond is weak enough to undergo oxidative addition; the C-F bond is inert to Pd(0) under standard conditions.

Strategic Decision Matrix

Use this logic flow to select the correct starting material for your drug discovery campaign.

Decision_Matrix Start Target Transformation? Type Reaction Type Start->Type SNAr Nucleophilic Subst. (SNAr) Type->SNAr Metal Metal Coupling (Pd/Ni Catalysis) Type->Metal Nuc_Type Nucleophile Hardness SNAr->Nuc_Type Select_Cl USE CHLORINATED (Weaker Bond, Oxidative Addn) Metal->Select_Cl Hard Hard/Neutral (Amines, Alcohols) Nuc_Type->Hard High Barrier Soft Soft/Anionic (Thiols) Nuc_Type->Soft Low Barrier Select_F USE FLUORINATED (Lower LUMO, Fast Kinetics) Hard->Select_F Soft->Select_F Preferred Soft->Select_Cl Acceptable if heated caption Figure 3: Decision matrix for selecting halo-pyridazines based on reaction type.

References

  • Pattison, G. (2026).[2] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.[3] Link

  • Stene, R. et al. (2022).

    
    ). Chemical Science.[3] Link
    
  • Sloop, J. C. et al. (2020). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyridazine. Molecules.[2][4][5][6][7][8][9][10][11][12] Link

  • Neumann, C. N. et al. (2016). The mechanism of the nucleophilic aromatic substitution of polyfluoroarenes. Nature. Link

  • Anbarasan, P. (2018).[13] Bond Dissociation Energies in Second-Row Compounds: C-F vs C-Cl. Journal of Physical Chemistry A. Link

Sources

Comparison of Catalyst Performance in Cross-Coupling with 3,6-Difluoropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Activation vs. Substitution Dichotomy

3,6-Difluoropyridazine represents a unique challenge in cross-coupling chemistry. Unlike its chlorinated or brominated analogs, the high electronegativity of the fluorine substituents renders the C3 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (


), often bypassing the need for catalysis entirely. However, for precision C-C bond formation—specifically defluorinative cross-coupling  or regioselective C-H arylation —catalyst selection is the determinant factor between success and polymerization/decomposition.

This guide compares the three dominant methodologies for functionalizing this scaffold:

  • Nickel-Catalyzed Defluorinative Coupling: For direct C-C bond formation at C3/C6.

  • Palladium-Catalyzed C-H Activation: For functionalizing the C4/C5 positions while retaining the fluorines.

  • Classical

    
     (The Benchmark):  The non-catalytic baseline for heteroatom introduction.
    

The Substrate Challenge: Why this compound is Difficult

Before selecting a catalyst, one must understand the electronic landscape of the substrate.

  • N-Coordination (Catalyst Poisoning): The pyridazine nitrogens are potent

    
    -donors. They can displace phosphine ligands on Pd/Ni centers, forming inactive [Metal(substrate)_n] complexes. Solution: Use bulky, electron-rich ligands (e.g., Buchwald phosphines) or N-heterocyclic carbenes (NHCs) to prevent substrate coordination.
    
  • C-F Bond Strength: The C-F bond (

    
     115 kcal/mol) is significantly stronger than C-Cl or C-Br. Standard Pd(0)/Pd(II) cycles typically fail to oxidatively add across the C-F bond without specialized conditions.
    
  • Competitive Reactivity: The low LUMO energy of the pyridazine ring makes it an electrophilic trap. Strong bases (e.g.,

    
    -BuLi, LDA) used in transmetallation often trigger nucleophilic attack on the ring rather than the desired metal exchange.
    

Comparative Catalyst Performance

Scenario A: Defluorinative Cross-Coupling (Targeting C3/C6)

Goal: Replace a Fluorine with an Aryl/Alkyl group.

The Leader: Nickel (Ni) Catalysts Nickel is the only transition metal consistently capable of activating the C-F bond on electron-deficient heterocycles under mild conditions. The mechanism often involves a Radical-Chain pathway or a Ni(0)/Ni(II) oxidative addition facilitated by the "fluorine effect" (stabilization of the transition state).

  • Top System:

    
     + 
    
    
    
    or ICy (NHC).
  • Mechanism: Oxidative addition of Ni(0) into the C-F bond is rate-limiting.

  • Pros: Direct access to 3-aryl-6-fluoropyridazines.

  • Cons: High catalyst loading (5-10 mol%) often required; sensitive to moisture.

Scenario B: C-H Activation (Targeting C4/C5)

Goal: Functionalize the ring backbone while KEEPING the Fluorines.

The Leader: Palladium (Pd) Catalysts To functionalize the 4-position, one must override the natural reactivity at C3/C6. Pd-catalyzed C-H activation (Concerted Metallation-Deprotonation, CMD) is the standard.

  • Top System:

    
     + DavePhos or 
    
    
    
    + PivOH (Pivalic Acid).
  • Mechanism: The pivalate anion acts as a proton shuttle, lowering the energy barrier for C-H cleavage at the position beta to the nitrogen.

  • Pros: Atom economy (no leaving group needed on the coupling partner).

  • Cons: Regioselectivity issues (C4 vs C5); requires high temperatures (>100°C).

Scenario C: The Control ( )

Goal: Replace Fluorine with Heteroatoms (O, N, S).

The Leader: No Catalyst (Base Only) For forming C-O, C-N, or C-S bonds, catalysts are rarely superior to simple thermodynamic control.

  • System:

    
     or 
    
    
    
    in DMF/DMSO.
  • Pros: Cheap, scalable, no metal waste.

  • Cons: Limited to heteroatom nucleophiles; cannot easily form C-C bonds.

Performance Data Summary

The following table synthesizes experimental trends for this compound functionalization.

FeatureNi-Catalyzed (Defluorinative) Pd-Catalyzed (C-H Activation)

(Base Only)
Primary Target C3 / C6 Position (C-F Bond)C4 / C5 Position (C-H Bond)C3 / C6 Position (C-F Bond)
Bond Formed C-C (Aryl/Alkyl)C-C (Aryl)C-Heteroatom (N, O, S)
Catalyst System

/


/ DavePhos / PivOH
None (

/ CsF)
Typical Yield 55 - 75%40 - 65%85 - 98%
Temp. Range 25 - 60°C100 - 140°C0 - 80°C
Key Limitation Homocoupling of Grignard/Zinc reagentsRegioselectivity (C4 vs C5 mixtures)Cannot form C-C bonds easily
Cost Profile High (Ligand/Ni(0) sensitivity)Medium (Pd is expensive, but stable)Low

Decision Logic & Mechanism

The following diagram illustrates the decision matrix for chemists working with this compound, mapping the reaction pathway to the catalyst choice.

G Start Substrate: this compound Goal Define Target Bond Start->Goal Path_CF Target: C-C Bond at C3/C6 (Replace Fluorine) Goal->Path_CF C-F Activation Path_CH Target: C-C Bond at C4/C5 (Retain Fluorines) Goal->Path_CH C-H Activation Path_SNAr Target: C-N/O/S Bond at C3/C6 Goal->Path_SNAr Nucleophilic Sub. Cat_Ni System: Ni(COD)2 + PCy3 (Defluorinative Coupling) Path_CF->Cat_Ni Cat_Pd System: Pd(OAc)2 + PivOH (CMD C-H Activation) Path_CH->Cat_Pd Cat_None System: K2CO3 / DMSO (Classical SNAr) Path_SNAr->Cat_None Prod_A Product: 3-Aryl-6-fluoropyridazine Cat_Ni->Prod_A Negishi/Suzuki Prod_B Product: 3,6-Difluoro-4-arylpyridazine Cat_Pd->Prod_B Direct Arylation Prod_C Product: 3-Amino-6-fluoropyridazine Cat_None->Prod_C Displacement

Figure 1: Strategic decision tree for functionalizing this compound based on regiochemical targets.

Detailed Protocol: Ni-Catalyzed Defluorinative Negishi Coupling

This protocol is selected as the "Gold Standard" for this guide because it addresses the most difficult transformation: breaking the C-F bond to form a C-C bond.

Objective: Synthesis of 3-phenyl-6-fluoropyridazine from this compound.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylzinc bromide (PhZnBr) (1.2 equiv, 0.5 M in THF)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (Tricyclohexylphosphine) (10 mol%) or dcype (1,2-bis(dicyclohexylphosphino)ethane)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Glovebox Setup: In a nitrogen-filled glovebox, weigh

    
     (13.8 mg, 0.05 mmol) and 
    
    
    
    (28.0 mg, 0.10 mmol) into a dry reaction vial.
  • Pre-complexation: Add 1.0 mL of anhydrous dioxane to the catalyst/ligand mixture. Stir at room temperature for 10 minutes until the solution turns a deep orange/red (indicative of active

    
     species).
    
  • Substrate Addition: Add this compound (116 mg, 1.0 mmol) to the vial. Note: The solution may change color as the pyridazine coordinates.

  • Transmetallation: Slowly add the Phenylzinc bromide solution (2.4 mL, 1.2 mmol) dropwise over 5 minutes.

    • Critical Control: Rapid addition can lead to exotherms that degrade the sensitive Ni catalyst.

  • Reaction: Seal the vial and heat to 50°C for 12 hours.

  • Workup: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (3x). Dry organic layers over 
    
    
    
    .
  • Purification: Silica gel chromatography. Caution: The product is still fluorinated and may streak on silica; use 1%

    
     in the eluent if necessary.
    

Self-Validating Check:

  • If the reaction turns black and precipitates metal immediately upon heating, oxygen ingress occurred.

  • If starting material remains but Ph-Ph (biphenyl) is formed, the catalyst is active but transmetallation/reductive elimination is faster than oxidative addition (switch to a more electron-rich ligand like ICy).

References

  • Ni-Catalyzed C-F Activation

    • Title: Nickel-Catalyzed Csp2-Csp3 Bond Formation by Carbon-Fluorine Activation.[1]

    • Source:Journal of the American Chemical Society (via NIH/PubMed).
    • URL:[Link]

  • Pd-Catalyzed C-H Arylation

    • Title: Pd-Catalyzed C-H Arylation of Pyridazine-based Fused 1,2,4-Triazoles.[2]

    • Source:Chemical Communic
    • URL:[Link]

  • General Reactivity of Halopyridazines

    • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
    • Source:The Journal of Organic Chemistry.
    • URL:[Link]

  • Catalyst Poisoning & Ligand Effects

    • Title: Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn...N Interactions.
    • Source:Chemistry - A European Journal (via ResearchG
    • URL:[Link]

Sources

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